3,4,5-Tricaffeoylquinic acid

Catalog No.
S515999
CAS No.
86632-03-3
M.F
C34H30O15
M. Wt
678.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,5-Tricaffeoylquinic acid

CAS Number

86632-03-3

Product Name

3,4,5-Tricaffeoylquinic acid

IUPAC Name

trans-(3R,5R)-3,4,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1-hydroxycyclohexane-1-carboxylic acid

Molecular Formula

C34H30O15

Molecular Weight

678.6 g/mol

InChI

InChI=1S/C34H30O15/c35-21-7-1-18(13-24(21)38)4-10-29(41)47-27-16-34(46,33(44)45)17-28(48-30(42)11-5-19-2-8-22(36)25(39)14-19)32(27)49-31(43)12-6-20-3-9-23(37)26(40)15-20/h1-15,27-28,32,35-40,46H,16-17H2,(H,44,45)/b10-4+,11-5+,12-6+/t27-,28-,32?,34?/m1/s1

InChI Key

OAFXTKGAKYAFSI-JFPZSYFPSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

3,4,5-tri-caffeoylquinic acid, 3,4,5-tricaffeoylquinic acid, 3,4-O-dicaffeoylquinic acid, 4,5-O-dicaffeoylquinic acid, caffeoylquinic acid, dicaffeoylquinic acid, TCQA cpd

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O

Isomeric SMILES

C1C(C[C@H](C([C@@H]1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)(O)C(=O)O

The exact mass of the compound 3,4,5-Tricaffeoylquinic acid is 678.1585 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cyclohexanecarboxylic Acids - Supplementary Records. It belongs to the ontological category of quinic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

3,4,5-Tricaffeoylquinic acid discovery and isolation

Author: Smolecule Technical Support Team. Date: February 2026

Natural Sources and Quantitative Analysis

3,4,5-Tri-O-caffeoylquinic acid (TCQA) is a tricaffeoyl ester of quinic acid. The compound has been identified in various plant species, with quantitative data available for some sources.

Table 1: Documented Natural Sources of TCQA

Source Plant Plant Part Quantitative Presence Reference / Note
Lonicera japonica (Japanese Honeysuckle) Flower Buds Identified [1]
Sweet Potato (Ipomoea batatas) Leaves 0.04 - 0.19% Dry Weight (in 21 of 200 Mexican accessions) [2] [3]
Sweet Potato (Ipomoea batatas) Leaves Isolated Extraction optimized with ionic liquid [4]
Brazilian Propolis - Identified [5]
Parasenecio hastatus (L.) - Identified [5]
Aconitum koreanum - Isolated [6]
Nymphoides peltata Roots Isolated [7]

Extraction and Isolation Protocols

Efficient extraction and isolation are critical for obtaining TCQA from natural matrices.

Conventional Solvent Extraction from Sweet Potato Leaves

This method uses methanol or water as a reference point for comparison with advanced techniques [4].

  • Procedure: Dried, crushed sweet potato leaves are added to methanol or water and stirred under reflux for one hour. The solution is filtered, and the filtrate is evaporated under reduced pressure to obtain a crude extract. The extract is then dissolved in a H₂O/MeOH (7:3 v/v) mixture and washed with n-hexane to remove hydrophobic compounds.
Advanced Extraction Using Ionic Liquid

Ionic liquids can dramatically improve extraction yield compared to conventional solvents. The protocol below using 1-butyl-3-methylimidazolium chloride ([C₄mim]Cl) resulted in a 6.5-fold increase in the yield of 4,5-diCQA compared to methanol, and was also highly effective for TCQA [4].

  • Materials:
    • Ionic Liquid: 1-butyl-3-methylimidazolium chloride ([C₄mim]Cl)
    • Plant Material: Crushed sweet potato leaves
  • Procedure:
    • Mix crushed leaves with the extraction solvent [C₄mim]Cl/MeOH (3:1 w/w).
    • Stir the mixture for 1 hour at 100°C.
    • Add methanol to the solution and stir for an additional 30 seconds at room temperature.
    • Filter the mixture and evaporate the filtrate.
    • Dissolve the resulting extract in H₂O/MeOH (7:3 v/v) and wash with n-hexane.
  • Isolation via Salting-Out:
    • Add the ionic liquid extract to a saturated sodium chloride (NaCl) solution.
    • Add an extraction solvent mixture such as EtOAc/MeOH/HCO₂H (100:20:1 v/v/v).
    • Collect the organic layer containing the CQAs by decantation. Repeat this process multiple times to enhance recovery.
Isolation from Nymphoides peltata Roots

This protocol outlines a standard bioassay-guided fractionation approach [7].

  • Extraction: Dried, powdered roots (2.8 kg) are soaked in 100% methanol and ultrasonicated for 90 minutes at room temperature. This process is repeated twice. The combined extract is concentrated and freeze-dried.
  • Fractionation: The methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity: first with n-hexane, then with ethyl acetate (EtOAc), and finally with n-butanol (n-BuOH). TCQA is typically found in the n-BuOH fraction.
  • Purification: The TCQA-rich fraction is further purified using chromatographic techniques, including silica gel and Sephadex LH-20 column chromatography, followed by preparative HPLC.

Biological Activities and Experimental Models

TCQA exhibits a wide range of biological activities by modulating key cellular signaling pathways.

Table 2: Documented Biological Activities of TCQA

Biological Activity Experimental Model Key Findings / Proposed Mechanism Citation
Neurogenesis & Cognitive Enhancement SAMP8 mice (aging/AD model), Human Neural Stem Cells (hNSCs) Improved spatial learning/memory; induced neuronal differentiation; activated BMP signaling; increased ATP production. [8]
Hair Growth Promotion C3H mice, Human Dermal Papilla (hDP) cells Activated Wnt/β-catenin pathway; upregulated hair growth-associated genes; induced anagen phase. [9]
Hair Pigmentation Promotion C3H mice, Human Melanocytes, B16F10 cells Upregulated β-catenin, MITF, and melanogenic enzymes (TYR, TYRP1, DCT). [10]
Anti-inflammatory Human Keratinocytes (HaCaT), stimulated with TNF-α Suppressed production of IL-1β, IL-8, CCL17, CCL27; inhibited ROS and Akt/NF-κB pathways. [6]
Anti-wrinkling / Anti-photoaging UVB-irradiated Human Keratinocytes (HaCaT) Activated Nrf2/HO-1 pathway; inhibited MAPK/NF-κB/AP-1 signaling; reduced MMP-1 synthesis. [7]
HBV Replication Facilitation HepG2.2.15 & HepAD38 cells (HBV model) Increased HBsAg, HBeAg, HBV DNA; upregulated HBx; activated AKT/mTOR, MAPK, NF-κB pathways. Note of caution. [1]
Multi-Target Signaling Transcriptomic Meta-Analysis (6 in vitro/in vivo models) Predicted effects on adipocyte, heart, vascular, and muscle tissues; strong influence on cell cycle regulation. [5]

Experimental Workflow for Biological Evaluation

The following diagram generalizes the key steps for evaluating TCQA's biological activity, from cell-based models to mechanistic studies, as reflected across multiple studies.

G cluster_pheno Phenotypic Readouts cluster_mech Mechanistic Techniques start Start Experiment cell_model Select Cell/Animal Model (e.g., Keratinocytes, Neural Stem Cells, C3H mice) start->cell_model tcqa_treatment TCQA Treatment cell_model->tcqa_treatment phenotype Phenotypic Assay tcqa_treatment->phenotype mech_investigation Mechanistic Investigation phenotype->mech_investigation p1 Cell Viability (MTT) p2 Gene/Protein Expression (Microarray, Western Blot) p3 Morphological Changes (e.g., Neurogenesis, Pigmentation) p4 Specific Assays (e.g., Melanin content, HBV DNA) pathway Pathway Analysis & Validation mech_investigation->pathway m1 Phospho-Antibody Array m2 Immunoblotting (Western Blot) m3 Immunocytochemistry conclusion Conclusion pathway->conclusion

General workflow for evaluating TCQA bioactivity

Key Signaling Pathways Modulated by TCQA

TCQA exerts its diverse effects by interacting with multiple cellular signaling pathways. The following diagram synthesizes these interactions as reported in the literature.

G TCQA TCQA Akt Akt/mTOR TCQA->Akt In HBV, Inflammation   MAPK MAPK TCQA->MAPK In HBV, Photoaging   NFkB NF-κB TCQA->NFkB In HBV, Inflammation   Nrf2 Nrf2 TCQA->Nrf2 In Photoaging   Wnt Wnt/β-catenin TCQA->Wnt In Hair & Pigment   BMP BMP Signaling TCQA->BMP In Neurogenesis   Upstream AntiInflamm Anti-inflammatory Response Akt->AntiInflamm HBV HBV Replication Facilitation Akt->HBV AntiWrinkle Anti-wrinkling (MMP-1 Inhibition) MAPK->AntiWrinkle MAPK->HBV NFkB->AntiInflamm NFkB->AntiWrinkle NFkB->HBV Nrf2->AntiWrinkle HairGrowth Hair Growth (Anagen Induction) Wnt->HairGrowth Pigment Hair Pigmentation (Melanogenesis) Wnt->Pigment Neuro Neuronal Differentiation & Neurogenesis BMP->Neuro

TCQA modulates multiple signaling pathways with different effects

Important Research Considerations

  • Context-Dependent Effects: The biological outcome of TCQA treatment is highly context-dependent, influenced by cell type, disease model, and signaling environment. For example, TCQA suppresses the Akt/NF-κB pathway in inflammation [6] but activates it in HBV models [1].
  • Multi-Target Potential: As a natural polyphenol, TCQA likely has multiple molecular targets. A transcriptomic meta-analysis suggests it influences pathways related to the cell cycle, differentiation, and metabolism across various tissues [5].
  • Safety Note: Researchers should be aware of the unexpected pro-viral activity of TCQA observed in hepatitis B virus models, where it enhanced viral replication and antigen production [1]. This finding warrants careful evaluation for potential therapeutic applications, especially in individuals with HBV.

References

Identified Natural Sources of 3,4,5-Tricaffeoylquinic Acid

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the plants where TCQA has been found, based on technical research.

Plant Source Plant Part Key Findings / Quantitative Data
Sweet Potato (Ipomoea batatas) Leaves Identified as a constituent; a 2024 study quantified content at 2.98 ± 0.09 mg CQA·g⁻¹ in water-ethanolic extracts [1].
Brazilian Propolis - Noted as a natural source of TCQA [2].
Parasenecio hastatus L. - A medicinal plant reported as a source for TCQA [2].
Chrysothamnus paniculatus - Source where TCQA was identified as a "new shikimate prearomatic" compound [3].

Experimental Protocols for Extraction and Analysis

For researchers aiming to isolate and identify TCQA, the following methodologies from recent studies provide a practical starting point.

  • Extraction from Sweet Potato Leaves [1]:

    • Preparation: Dry and grind plant material into a fine powder.
    • Extraction: Weigh 0.5 g of powder and suspend it in 10 mL of a solvent mixture of methanol:water:lactic acid (80:19:1, v/v).
    • Sonication: Place the mixture in an ultrasonic bath at 40°C for 20 minutes.
    • Filtration: Filter the extract to remove solid debris before analysis.
  • Analysis and Quantification via HPLC [1]:

    • The filtered extract is analyzed using High-Performance Liquid Chromatography (HPLC).
    • Quantification is achieved by comparing the peak area of the sample with a calibration curve built from known concentrations of standard compounds. The study used caffeoylquinic acid (CQA) equivalents for quantification.

Documented Bioactivity and Signaling Pathways

TCQA exhibits multi-target bioactivities, making it interesting for drug development. The diagram below illustrates its core mechanism of action involving the regulation of reactive oxygen species (ROS) and specific signaling pathways.

G IR Ionizing Radiation ROS High ROS Levels IR->ROS H2O2 H₂O₂ (Oxidative Stress) H2O2->ROS JNK_P38 JNK/p38 MAPK Signaling Pathway ROS->JNK_P38 Activates Apoptosis Caspase-Dependent Apoptosis JNK_P38->Apoptosis TCQA TCQA Intervention TCQA->ROS Scavenges TCQA->JNK_P38 Inhibits

TCQA counteracts stress-induced cell death by targeting ROS and its downstream signals. [4]

Beyond its role in mitigating oxidative damage, TCQA demonstrates other clinically relevant activities:

  • Promoting Neurogenesis: In studies on aging-accelerated mice (SAMP8), TCQA treatment at 5 mg/kg for 30 days significantly improved spatial learning and memory. This effect was linked to increased generation of new neurons in the hippocampus [5] [6]. A meta-analysis of transcriptomic data further suggests TCQA influences cell differentiation and signaling in adipocyte, heart, and muscle tissues [2].
  • Other Potential Activities: Given that caffeoylquinic acid derivatives, in general, show antiviral, antibacterial, anti-inflammatory, and anticancer properties, TCQA is also a strong candidate for these activities [7] [8] [2].

References

Chemical Profile of 3,4,5-O-Tricaffeoylquinic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Basic Chemical and Source Information

Attribute Description
IUPAC Name (1S,3R,4S,5R)-1,3,4-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-5-hydroxycyclohexane-1-carboxylic acid [1]
Type Tricaffeoylquinic acid (TriCQA), a specialized plant metabolite [1] [2]
Natural Source Azolla imbricata (Roxb.) Nakai [3] [4] [5]
First Reported 1983 (as a new shikimate prearomatic from Chrysothamnus paniculatus) [6]

Quantitative Bioactivity and Mechanisms of Action

Research has elucidated two primary, interconnected mechanisms for tCQA's radioprotective effects: mitigating oxidative stress-induced apoptosis and suppressing inflammatory responses.

Table 2: Key Experimental Findings and Bioactivity of tCQA

Study Model Treatment Key Findings Proposed Mechanism
In Vitro (NCM460 colonic epithelial cells) [3] tCQA pre-treatment + IR (Ionizing Radiation) ↓ Cytotoxicity, ↓ ROS, ↓ Mitochondrial transmembrane potential loss, ↓ Caspase-dependent apoptosis Scavenges IR-induced ROS, inhibiting the ROS/JNK/p38 MAPK signaling pathway [3].
In Vivo (Mice) [3] tCQA + IR Alleviated systemic IR-induced damage Regulation of systemic oxidative stress and inflammation [3] [5].
In Vitro (THP-1 macrophages) [5] tCQA + LPS (Lipopolysaccharide) ↓ NLRP3 inflammasome activation, ↓ IL-1β secretion, ↓ Caspase-1 activation, ↓ Pyroptosis (GSDMD cleavage) Suppresses NF-κB/MAPK signaling; promotes autophagic degradation of NLRP3 [5].
Ex Vivo (Human PBMCs) [5] tCQA + LPS Anti-inflammatory effects Inhibition of pro-inflammatory signaling pathways [5].
In Vivo (BALB/c mice) [5] tCQA + IR Inhibited IR-induced NLRP3 inflammasome activation Induction of autophagy leading to NLRP3 degradation [5].

The interplay of these mechanisms against ionizing radiation injury can be visualized in the following pathway:

tCQA_Radiation_Mechanism IR Ionizing Radiation (IR) ROS Reactive Oxygen Species (ROS) IR->ROS NLRP3 NLRP3 Inflammasome Activation IR->NLRP3 ROS->NLRP3 JNK_P38 JNK/p38 MAPK Pathway ROS->JNK_P38 Apoptosis Mitochondrial Apoptosis Pyroptosis Pyroptosis & Inflammation NLRP3->Pyroptosis tCQA tCQA Treatment tCQA->ROS Inhibits Autophagy Autophagy Induction tCQA->Autophagy tCQA->JNK_P38 Inhibits NF_kB NF-κB/MAPK Signaling tCQA->NF_kB Inhibits Autophagy->NLRP3 Degrades JNK_P38->Apoptosis NF_kB->NLRP3

Diagram 1: tCQA protects against radiation injury by inhibiting ROS-mediated apoptosis and inducing autophagy to suppress NLRP3-driven inflammation.

Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, here are summaries of the core methodologies used in the cited studies.

Protocol: In Vitro Radioprotection Assay in Cell Lines [3]
  • Cell Line: NCM460 human colonic epithelial cells.
  • Culture Conditions: Maintained in appropriate medium (e.g., RPMI-1640 with 10% FBS) at 37°C with 5% CO₂.
  • Pre-treatment: Incubate cells with a non-cytotoxic dose of tCQA (e.g., 20 µM) for a set period (e.g., 2 hours) before irradiation.
  • Irradiation: Expose cells to a predetermined dose of ionizing radiation (e.g., from a 137Cs γ-ray source).
  • Assessment:
    • Cell Viability: Measure using MTT or CCK-8 assays.
    • ROS Levels: Detect using fluorescent probes like DCFH-DA and flow cytometry.
    • Mitochondrial Membrane Potential (ΔΨm): Assess using JC-1 staining and fluorescence measurement.
    • Apoptosis: Analyze via Annexin V-FITC/PI staining and flow cytometry.
    • Protein Analysis: Perform Western blotting for cleaved caspase-3, p-JNK, p-p38, and total JNK/p38.
Protocol: NLRP3 Inflammasome Inhibition Assay in Macrophages [5]
  • Cell Model: THP-1 human monocytic cells differentiated into macrophages using PMA (phorbol 12-myristate 13-acetate).
  • Priming and Inhibition: Prime cells with LPS (e.g., 100 ng/mL) for a set time. Co-treat or pre-treat with tCQA.
  • Inflammasome Activation: Stimulate with a specific activator like nigericin (an ATP-dependent potassium ionophore) after priming.
  • Assessment:
    • IL-1β Secretion: Quantify in cell supernatant using Enzyme-Linked Immunosorbent Assay (ELISA).
    • Caspase-1 Activation: Measure using a fluorescent activity assay or Western blot for cleaved caspase-1.
    • Pyroptosis: Detect by analyzing Gasdermin D (GSDMD) cleavage via Western blot and Lactate Dehydrogenase (LDH) release assay.
    • Autophagy Flux: Monitor by Western blot for LC3-II/LC3-I ratio and p62 degradation. Use autophagosome staining (e.g., CYTO-ID kit). Validate with autophagy inhibitors like chloroquine.
    • NF-κB/MAPK Signaling: Analyze phosphorylation of IκBα, p65, p38, JNK, and ERK by Western blot.

Research Gaps and Future Directions

While the pre-clinical data is compelling, several steps are needed for clinical translation:

  • Pharmacokinetics: Detailed data on tCQA's absorption, distribution, metabolism, and excretion (ADME) is needed [1].
  • Toxicity Profile: Comprehensive in vivo toxicology studies are essential [1].
  • Clinical Trials: Rigorous randomized, double-blind, placebo-controlled studies in humans are lacking but required to confirm efficacy and safety [1].
  • Synthesis & Supply: Developing efficient synthetic routes or bioproduction systems is crucial for a sustainable and pure compound supply [7].

References

Chrysothamnus paniculatus chemical constituents

Author: Smolecule Technical Support Team. Date: February 2026

Identified Chemical Constituents

The primary chemical constituents identified in Chrysothamnus paniculatus are a series of caffeoylquinic acid derivatives [1] [2]. The key compounds are summarized in the table below.

Compound Class Specific Compounds Identified Key Analytical Methods Reported
Tricaffeoylquinic Acids 3,4,5-Tricaffeoylquinic Acid (a novel compound described as a "shikimate prearomatic") [1] Spectral properties (IR, MS, ( ^1H )-NMR, ( ^{13}C )-NMR), methylation [1]
Dicaffeoylquinic Acids 3,4-Dicaffeoylquinic acid; 3,5-Dicaffeoylquinic acid; 4,5-Dicaffeoylquinic acid [1] [2] Spectral properties, comparison of IR and MS data, observation of intramolecular acyl migration via MS [1]

Detailed Experimental Methodologies

The identified study employed a detailed phytochemical workflow for the isolation and characterization of these compounds.

G Start Plant Material (Chrysothamnus paniculatus) A Extraction and Preliminary Separation Start->A B Methylation (for derivative formation) A->B C Spectral Analysis B->C IR IR Spectroscopy C->IR MS Mass Spectrometry (MS) C->MS Observed acyl migration artifact NMR NMR Spectroscopy (¹H and ¹³C) C->NMR D Structure Elucidation Comp1 Identified Constituents: • this compound • 3,4-Dicaffeoylquinic Acid • 3,5-Dicaffeoylquinic Acid • 4,5-Dicaffeoylquinic Acid D->Comp1 IR->D MS->D NMR->D

Key Experimental Notes:

  • Spectral Comparison: The IR and MS data for the methylated derivatives of the dicaffeoylquinic acids (compounds 2b-4b) were reported to be "virtually identical," aiding in their classification [1].
  • Artifact Observation: An unexpected peak in the mass spectrum of one compound was hypothesized to result from intramolecular acyl migration during sample heating for volatilization in the ion source. This phenomenon is known to occur in some indole alkaloids for similar reasons [1].
  • NMR Analysis: The ( ^1H )-NMR spectrum was used to identify the presence of specific groups like the 3',4'-dimethoxy-E-cinnamoyl group. The ( ^{13}C )-NMR spectrum data was consistent with the assigned structure for the novel tricaffeoylquinic acid derivative (lb) [1].

Research Context and Future Directions

  • Taxonomic Note: Be aware that the genus Chrysothamnus is phylogenetically close to the genus Ericameria, with some species, like Chrysothamnus nauseosus, being transferred to Ericameria [3]. Research on Ericameria nauseosa (rubber rabbitbrush) may provide useful comparative data.
  • Potential Bioactivity: Caffeoylquinic acids are a widely studied class of compounds with recognized biological activities. While specific activity data for C. paniculatus is not provided in the search results, related plants in the Asteraceae family are known for antioxidant, anti-inflammatory, and enzyme-inhibitory effects [4] [5].
  • Research Gap: The available chemical data is from a 1983 publication [2]. Modern, in-depth phytochemical profiling using advanced techniques like LC-MS/MS, as well as biological screening, are needed to fully evaluate the drug discovery potential of Chrysothamnus paniculatus.

References

3,4,5-TriCQA biosynthesis pathway

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Analysis Protocols

To study the biosynthesis and function of 3,4,5-TriCQA, researchers employ a combination of molecular, cellular, and biochemical techniques. The following workflow outlines a multi-faceted experimental approach, integrating gene expression analysis with functional validation in biological models.

G cluster_0 Functional Validation Models start Start: Plant Material (Ipomoea batatas, etc.) step1 Transcriptomic Analysis start->step1 step2 Gene Identification (e.g., GDSL, BAHD) step1->step2 RNA-seq step3 In vitro Enzyme Assay step2->step3 Heterologous Expression (E. coli, Yeast) step4 Functional Validation in Models step3->step4 Confirm Activity step5 Multi-Omics Data Integration step4->step5 Pathway Elucidation sub1 In Vitro Cell Culture (e.g., Keratinocytes, Neural Stem Cells) step4->sub1 sub2 Gene Expression Profiling (Microarray, RNA-seq) step4->sub2 sub3 In Vivo Studies (e.g., SAMP8 Mouse Model) step4->sub3

Experimental workflow for 3,4,5-TriCQA analysis

Key methodological details for the stages in the workflow are as follows:

  • Transcriptomic Analysis: RNA is sequenced from plants grown under different conditions or in different tissues to identify genes co-expressed with 3,4,5-TriCQA accumulation [1]. This is a foundational step for discovering candidate genes.
  • In vitro Enzyme Assays: Putative biosynthetic genes are cloned and expressed in systems like E. coli to produce the recombinant protein. The enzyme is then incubated with potential substrates (e.g., 5-CQA, caffeoyl-CoA), and the reaction products are analyzed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of 3,4,5-TriCQA [2] [3].
  • Functional Validation in Biological Models:
    • In Vitro Cell Culture: Human keratinocytes or neural stem cells (hNSCs) are treated with 3,4,5-TriCQA. Gene expression changes are analyzed via microarrays or RNA-seq [4] [5]. Protein levels of inflammatory mediators (e.g., IL-1β, IL-8) are typically quantified using Enzyme-Linked Immunosorbent Assay (ELISA) [6].
    • In Vivo Studies: Aging models like SAMP8 mice are administered 3,4,5-TriCQA (e.g., 5 mg/kg for 30 days). Spatial learning and memory are tested using the Morris water maze. Neurogenesis is assessed by immunohistochemical staining for markers like Bromodeoxyuridine (BrdU), Neuronal Nuclei (NeuN), and Glial Fibrillary Acidic Protein (GFAP) in brain tissues [5].

Research Applications & Bioactivity

3,4,5-TriCQA exhibits potent bioactivities driven by its three caffeoyl groups, making it a promising candidate for therapeutic development [4]. The table below summarizes its key functions and molecular mechanisms.

Bioactivity Observed Effects & Potential Mechanisms Experimental Models
Anti-inflammatory Inhibits TLR4/NF-κB and Akt/ERK pathways; reduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-8) [7] [6]. Human keratinocytes (HEK001, HaCat) [7] [6].
Neuroprotective / Cognitive Enhancement Promotes adult neurogenesis; induces neuronal differentiation in hNSCs; improves memory/learning deficits [5]. SAMP8 mice, human neural stem cells (hNSCs) [4] [5].
Anti-amyloidogenic Inhibits Aβ peptide aggregation and fibrillation, potentially preventing β-sheet formation [8]. In vitro Aβ aggregation assays; molecular dynamics simulations [8].
Other Potential Activities Promotes hair growth/pigmentation via Wnt/β-catenin pathway; shows multi-target effects in transcriptomic meta-analysis [4]. Human dermal papilla cells, C3H mice, microarray meta-analysis [4].

The signaling pathways through which 3,4,5-TriCQA exerts its anti-inflammatory effects are complex. The following diagram synthesizes the key molecular interactions reported in the literature.

G Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) TLR4 TLR4 Expression Stimulus->TLR4 Akt Akt Pathway TLR4->Akt ERK ERK Pathway TLR4->ERK NFkB NF-κB Pathway Activation & Translocation Akt->NFkB Promotes ERK->NFkB Promotes Cytokines Production of Inflammatory Mediators (IL-1β, IL-8, CCL27, PGE2) NFkB->Cytokines TriCQA 3,4,5-TriCQA TriCQA->TLR4 Suppresses TriCQA->Akt Inhibits TriCQA->ERK Inhibits TriCQA->NFkB Attenuates Activation

3,4,5-TriCQA anti-inflammatory signaling pathway

References

structure of 3,4,5-Tricaffeoylquinic acid

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Basic Properties

The table below summarizes the core chemical identifier and physical properties of TCQA. Please note that some predicted properties are based on computational models and not experimental measurement [1].

Property Value / Description
Common Name 3,4,5-Tricaffeoylquinic acid [1]
CAS Number 86632-03-3 [1]
IUPAC Name (3R,5R)-3,4,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1-hydroxycyclohexane-1-carboxylic acid [2] [3] [1]
Molecular Formula C₃₄H₃₀O₁₅ [1]
Molecular Weight 678.59 g/mol [1]
XLogP3 2.68 (Predicted) [1]
Boiling Point 916.0±65.0 °C (Predicted at 760 mmHg) [1]
Flash Point 290.9±27.8 °C (Predicted) [1]

Primary Biological Activities and Experimental Evidence

TCQA exhibits a range of biological activities by interacting with multiple cellular pathways. The following diagram outlines its core mechanisms and effects based on in vivo and in vitro studies.

Core Mechanisms and Effects of this compound (TCQA)

The quantitative data from key studies is summarized in the table below for easy comparison.

Biological Activity Experimental Model Key Dosage/Concentration Significant Results & Key Metrics Proposed Mechanism
Cognitive Enhancement & Neurogenesis [4] SAMP8 mice (in vivo) 5 mg/kg, oral, 30 days Escape latency: Significantly decreased vs. control from day 4-7 in MWM. Neurogenesis: Significant increase in BrdU+/GFAP+ and BrdU+/NeuN+ cells in dentate gyrus. Activation of BMP signaling; Induction of cell cycle arrest and neuronal differentiation [4] [2].
Human Neural Stem Cells (hNSCs, in vitro) 1-20 μM Cell Viability: Increased dose-dependently. Differentiation: Increased protein levels of β3-tubulin (neurons), MBP (oligodendrocytes), GFAP (astrocytes). Cell cycle arrest at G0/G1 phase; Actin cytoskeleton organization [4].
Anti-inflammatory Effects [5] [6] Human Keratinocytes (in vitro) 15-50 μM Cytokine Reduction: Inhibited TNF-α-stimulated production of IL-1β, IL-8, CCL17, CCL27. Cell Death: ~4-5% at 15/25 μM; ~9% at 50 μM after 24h. Suppression of Toll-like receptor 4-mediated activation of Akt, ERK, and NF-κB pathways [5] [6].
Hair Growth Induction [3] C3H Mice (in vivo) 1% (w/v), topical, 30 days Hair Regrowth: ~120% increase in regrown area vs. ~37% in control by day 30. Histology: Advanced anagen phase in hair follicles. Upregulation of β-catenin expression and its target genes; Modulation of Wnt signaling pathway [3] [7].
Hair Pigmentation Promotion [7] C3H Mice (in vivo); Human Melanocytes (in vitro) 1% (w/v), topical (mice); Not specified (in vitro) Melanin Content: Increased in vivo and in vitro. Gene Expression: Upregulated CTNNB1 (encodes β-catenin), MITF, and melanogenesis enzymes (TYR, TYRP1). Activation of β-catenin, leading to upregulation of MITF and melanogenesis enzymes [7].

Detailed Experimental Protocols

For researchers looking to replicate key findings, here are summaries of the core methodologies used in the cited studies.

Protocol 1: In Vivo Assessment of Cognitive Enhancement

This protocol is used to evaluate the effects of TCQA on learning, memory, and adult neurogenesis in a mouse model of aging [4].

  • Animal Model: Senescence-accelerated mouse prone 8 (SAMP8) mice. Water-treated senescence-accelerated mouse resistant 1 (SAMR1) are often used as a control.
  • Compound Administration: TCQA is administered orally at a dose of 5 mg/kg body weight for 30 days.
  • Behavioral Test (Morris Water Maze, MWM):
    • Equipment: A circular pool of water with a hidden platform.
    • Procedure: Over 7 days of training, mice are placed in the pool to find the platform. The time taken to find the platform (escape latency) is recorded.
    • Probe Test: After training, the platform is removed, and the time the mouse spends in the target quadrant is measured to assess spatial memory.
  • Tissue Collection and Analysis:
    • Bromodeoxyuridine (BrdU) Labeling: Mice are injected with BrdU to label proliferating cells.
    • Immunohistochemistry: Brain tissues are collected, and coronal sections of the hippocampus are stained with antibodies against BrdU, GFAP (a stem cell/astrocyte marker), and NeuN (a neuronal marker).
    • Cell Counting: The number of BrdU+/GFAP+ cells (activated stem cells) and BrdU+/NeuN+ cells (newborn neurons) in the dentate gyrus are quantified.
Protocol 2: In Vitro Assessment of Neural Stem Cell Differentiation

This protocol evaluates the direct impact of TCQA on human neural stem cell (hNSC) fate determination [4].

  • Cell Culture: Human Neural Stem Cells (hNSCs) are maintained and then induced to differentiate in a differentiation medium.
  • Compound Treatment: Cells are treated with TCQA at concentrations ranging from 1 to 20 μM for up to 96 hours.
  • Viability Assay: Cell viability is assessed using the MTT assay after 24, 48, 72, and 96 hours of treatment.
  • Immunocytochemistry/Western Blotting:
    • Cells are fixed and stained with antibodies for differentiation markers: β3-tubulin (neurons), GFAP (astrocytes), and MBP (oligodendrocytes).
    • Protein expression levels of these markers are quantified via Western Blotting.
  • Microarray Analysis: Global gene expression profiling is performed using DNA microarrays to elucidate pathways affected by TCQA, such as BMP signaling and chromatin remodeling.
Protocol 3: In Vitro Assessment of Anti-inflammatory Activity

This protocol measures the compound's ability to inhibit inflammation in keratinocytes [5].

  • Cell Culture: Human keratinocytes (e.g., HEK001 cell line) are cultured.
  • Inflammation Induction and Treatment: Cells are pre-treated with TCQA (e.g., 15 μM for 20-35 minutes) before stimulation with Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL).
  • Measurement of Inflammatory Mediators: The production of cytokines (e.g., IL-1β, IL-8) and chemokines (e.g., CCL17, CCL27) in the culture supernatant is measured by ELISA.
  • Mechanism Analysis (Western Blotting):
    • Cell lysates are analyzed by Western Blot to detect the suppression of key signaling molecules.
    • Targets include phosphorylation of IκBα (an indicator of NF-κB pathway activation) and Akt.
  • Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are measured using fluorescent probes to determine if the anti-inflammatory effect is mediated through antioxidant activity.

Research Implications and Future Directions

The research indicates that TCQA is a promising multi-target therapeutic candidate. Its ability to promote neurogenesis and improve cognitive function positions it as a potential therapeutic for age-related neurodegenerative diseases like Alzheimer's [4] [2]. Furthermore, its anti-inflammatory properties against TNF-α-stimulated responses suggest potential for treating inflammatory skin conditions such as atopic dermatitis [5] [6].

Future work should focus on:

  • Clinical Translation: Validating these promising pre-clinical results in human trials.
  • Formulation Development: Optimizing bioavailability, especially for central nervous system targets.
  • Safety Profiling: Conducting comprehensive toxicological studies to determine safe dosing windows.
  • Synthetic Derivatives: Exploring related compounds, such as the newly synthesized 3,4,5-tri-feruloylquinic acid (TFQA), which also shows cognitive-enhancing effects via BDNF signaling [8].

References

Comparative Analysis of Plant Protein Extraction Methods

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes a 2025 study comparing three protein extraction protocols for olive leaf proteomics, evaluating their performance for LC-MS/MS analysis [1].

Method Chemical Basis Key Outcome: Protein Yield Key Outcome: Unique Proteins Identified Key Outcome: Unique Peptide Sequences Reproducibility & Notes
Method A Denaturing SDS Greatest yields [1] 77 unique proteins [1] 208 unique peptides [1] "Greater sensitivity, efficiency, and reproducibility in LC-MS/MS analysis;" more efficient at handling hydrophobic proteins [1].
Method B Physiological CHAPS Not specified (lower than Method A) 10 unique proteins [1] 29 unique peptides [1] Performance details not extensively covered.
Method C Phenolic TCA/acetone Not specified (lower than Method A) 19 unique proteins [1] 36 unique peptides [1] Performance details not extensively covered.

Detailed Experimental Protocols

Here are the detailed methodologies for the protein extraction protocols compared in the study [1].

Protocol A: Denaturing SDS Extraction

This method uses the strong ionic detergent Sodium Dodecyl Sulfate (SDS) to effectively denature proteins and solubilize membrane proteins.

  • Workflow:
    • Cell Disruption: Grind frozen plant material in liquid nitrogen.
    • Homogenization: Suspend the tissue powder in a denaturing SDS-based extraction buffer.
    • Purification: The extracted lysate is purified to remove SDS and other contaminants before LC-MS/MS analysis. Techniques like SP3 (Single-Pot Solid-Phase Enhanced Sample Preparation) can be used for this purification, as SDS can interfere with mass spectrometry [2].
Protocol B: Physiological CHAPS Extraction

This method uses the zwitterionic detergent CHAPS in a physiological buffer, which is milder and helps maintain protein-protein interactions and native state.

  • Workflow:
    • Cell Disruption: Grind frozen plant material in liquid nitrogen.
    • Homogenization: Suspend the tissue powder in a CHAPS-based extraction buffer.
    • Clarification: Centrifuge the homogenate to collect the supernatant for analysis [1].
Protocol C: Phenolic TCA/Acetone Precipitation

This is a classic method that combines protein denaturation and precipitation to remove interfering compounds common in plant tissues.

  • Workflow:
    • Cell Disruption: Grind frozen plant material in liquid nitrogen.
    • Precipitation: Homogenize the powder in a cold TCA/acetone solution containing a reducing agent like 2-mercaptoethanol to inhibit disulfide bonds. Incubate at -20°C to precipitate proteins.
    • Washing: Pellet the proteins by centrifugation and wash multiple times with cold acetone to remove pigments, lipids, and other non-protein compounds.
    • Solubilization: Dry the pellet and dissolve it in an appropriate buffer for downstream analysis [2].

Techniques for Complex Plant Samples

To enhance proteomic coverage, especially for low-abundance or membrane proteins, advanced fractionation and preparation techniques are recommended [2]:

  • Sequential Extraction: Using a series of reagents with different solubilizing properties to extract diverse protein subsets.
  • Subcellular Fractionation: Isolating organelles like chloroplasts or mitochondria before protein extraction to reduce sample complexity.
  • Enhanced Digestion Methods: Techniques like SP3 allow for the use of strong detergents like SDS in the initial extraction while effectively removing them prior to LC-MS/MS, enabling high-throughput and reproducible analysis of challenging plant tissues [2].

Workflow and Pathway Visualization with DOT

As requested, the following Graphviz DOT code defines a flowchart for the protein extraction decision workflow. The code uses the specified color palette.

plant_extraction_workflow start Start: Plant Tissue Sample grind Grind in Liquid Nitrogen start->grind decision Extraction Goal? grind->decision lcms Target: LC-MS/MS & Hydrophobic Proteins decision->lcms  Priority interaction Target: Protein Interactions & Native State decision->interaction  Priority methodA Method A: SDS Extraction lcms->methodA methodB Method B: CHAPS Extraction interaction->methodB resultA Outcome: Highest Yield & Coverage methodA->resultA resultB Outcome: Maintained Interactions methodB->resultB

Decision workflow for selecting a plant protein extraction method based on research goals.

The diagram below, generated from a different DOT script, illustrates the relationship between signaling and metabolic pathways based on the "meta-pathway" integration concept found in the search results [3].

pathway_integration sig_path Signaling Pathway (e.g., Insulin Receptor) enzyme Enzyme Protein sig_path->enzyme Activates meta_path Metabolic Pathway (e.g., Glucose Metabolism) intermediate Intermediate (Reaction Complex) meta_path->intermediate Substrate enzyme->intermediate Binds product Metabolic Product intermediate->product Converts to

Conceptual integration of signaling and metabolic pathways via a unified meta-pathway structure.

Key Technical Considerations for Plant Extraction

When working with plant tissues, several inherent challenges must be addressed [2]:

  • Low Protein Yield: A significant portion of plant cells is occupied by the vacuole and cell wall.
  • Interfering Compounds: Tissues contain phenolic compounds, proteases, pigments, and carbohydrates that can co-extract with proteins and hinder analysis. The TCA/Acetone and Phenol methods are particularly designed to remove these compounds [2].
  • Method Selection: No single method is perfect for all proteins. Your choice should be guided by your target (e.g., membrane proteins vs. soluble proteins) and downstream analysis.

References

what is 3,4,5-Tricaffeoylquinic acid

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Properties

Property Description
IUPAC Name (3R,5R)-3,4,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1-hydroxycyclohexane-1-carboxylic acid [1] [2] [3]
CAS Registry Number 86632-03-3 [1] [2] [3]
Molecular Formula C₃₄H₃₀O₁₅ [1] [2] [3]
Average Molecular Weight 678.59 g/mol [1] [2] [3]
Appearance Brown or yellow to brown solid powder [4] [3]
Natural Sources Sweet potato leaves, Brazilian propolis, Aconitum koreanum, Azolla imbricata [5] [6] [7]

TCQA is a trimer of caffeoylquinic acid [6]. The number of caffeoyl groups contributes to its potent bioactivity, often exceeding that of mono- or di-caffeoylquinic acids [6].

Molecular Mechanisms and Signaling Pathways

TCQA exerts multi-target effects through several key signaling pathways.

tcqa_mechanisms cluster_neural Neural Differentiation & Neurogenesis cluster_skin Anti-inflammatory (Keratinocytes) cluster_immune Anti-inflammatory & Radioprotection (Macrophages) TCQA TCQA BMP BMP TCQA->BMP Neurite Outgrowth\n(β3-tubulin ↑) Neurite Outgrowth (β3-tubulin ↑) TCQA->Neurite Outgrowth\n(β3-tubulin ↑) ROS/RNS ↓ ROS/RNS ↓ TCQA->ROS/RNS ↓ NF-κB/MAPK\nPathway Suppression NF-κB/MAPK Pathway Suppression TCQA->NF-κB/MAPK\nPathway Suppression Autophagy ↑ Autophagy ↑ TCQA->Autophagy ↑ Cell Cycle\n(G0/G1 Arrest) Cell Cycle (G0/G1 Arrest) BMP->Cell Cycle\n(G0/G1 Arrest) Neuronal\nDifferentiation Neuronal Differentiation Cell Cycle\n(G0/G1 Arrest)->Neuronal\nDifferentiation Akt/NF-κB\nPathway Suppression Akt/NF-κB Pathway Suppression ROS/RNS ↓->Akt/NF-κB\nPathway Suppression Cytokines ↓\n(IL-1β, IL-8) Cytokines ↓ (IL-1β, IL-8) Akt/NF-κB\nPathway Suppression->Cytokines ↓\n(IL-1β, IL-8) NLRP3 Expression ↓ NLRP3 Expression ↓ NF-κB/MAPK\nPathway Suppression->NLRP3 Expression ↓ NLRP3 Inflammasome\nDegradation NLRP3 Inflammasome Degradation Autophagy ↑->NLRP3 Inflammasome\nDegradation Pyroptosis ↓\n(IL-1β, GSDMD) Pyroptosis ↓ (IL-1β, GSDMD) NLRP3 Inflammasome\nDegradation->Pyroptosis ↓\n(IL-1β, GSDMD)

TCQA acts on BMP signaling for neurogenesis, suppresses Akt/NF-κB in skin, and induces autophagy to inhibit NLRP3 in immune cells.

Key Experimental Findings and Data

TCQA demonstrates significant effects in preclinical models across neurological, inflammatory, and radioprotective contexts.

Cognitive Enhancement and Adult Neurogenesis
Aspect Experimental Model Dosage & Duration Key Findings

| Spatial Learning & Memory | SAMP8 mice (aging/AD model) [8] [9] | 5 mg/kg for 30 days [8] [9] | • Significantly ↓ escape latency in Morris Water Maze [8] [9] • ↑ Time spent in target quadrant & platform crossings [8] [9] | | Stem Cell Activation & Neurogenesis | SAMP8 mice brain tissue [8] [9] | 5 mg/kg for 30 days [8] [9] | • Significantly ↑ BrdU+/GFAP+ cells (stem cells) in anterior DG [8] [9] • Significantly ↑ BrdU+/NeuN+ cells (new neurons) in anterior/posterior DG [8] [9] | | Neuronal Differentiation | Human Neural Stem Cells (hNSCs) [8] | 1-20 μM [8] | • Induced cell cycle arrest at G0/G1 [8] • ↑ Expression of β3-tubulin (neurons), MBP (oligodendrocytes), GFAP (astrocytes) [8] • Promoted longer neurite outgrowth [8] |

Anti-inflammatory and Radioprotective Effects
Aspect Experimental Model Dosage/Concentration Key Findings

| Skin Inflammation | Human keratinocytes (HEK001) [5] [4] | 15-50 μM [5] [4] | • Inhibited TNF-α-induced cytokines (IL-1β, IL-8) and chemokines (CCL17, CCL27) [5] [4] • Suppressed TNF-α-induced Akt and NF-κB activation [5] [4] | | Radioprotection | THP-1 macrophages & BALB/c mice [7] | In vitro and in vivo [7] | • Suppressed LPS-induced NLRP3 inflammasome activation via autophagy [7] • Inhibited NF-κB/MAPK signaling [7] • Reduced γ-ray radiation-induced NLRP3 activation in vivo [7] |

Detailed Experimental Protocols

In Vivo Assessment of Cognitive Function (Morris Water Maze)
  • Animal Model: Senescence-accelerated mouse prone 8 (SAMP8) mice, a model for aging and Alzheimer's disease, with senescence-accelerated mouse resistant 1 (SAMR1) as control [8] [9].
  • Treatment: Administer TCQA orally at 5 mg/kg body weight for 30 consecutive days [8] [9].
  • BrdU Labeling: Inject bromodeoxyuridine (BrdU) intraperitoneally to label proliferating cells [8] [9].
  • Behavioral Testing:
    • Use a circular pool with a hidden platform.
    • Conduct multiple training trials over days.
    • Escape Latency: Measure the time mice take to find the hidden platform [8] [9].
    • Probe Test: Remove the platform and measure time spent in the target quadrant and number of platform crossings [8] [9].
  • Tissue Analysis: After the test, perfuse and collect brains. Perform immunohistochemistry on brain sections (DG and SVZ) for BrdU, GFAP (stem/astrocyte marker), and NeuN (mature neuronal marker). Quantify co-labeled cells [8] [9].
In Vitro Assessment of Neural Stem Cell Differentiation
  • Cell Culture: Maintain human neural stem cells (hNSCs) in appropriate proliferation medium. To induce differentiation, switch to differentiation medium [8].
  • TCQA Treatment: Treat cells with TCQA (e.g., 1-20 μM) in the differentiation medium. Refresh medium and compounds every 2-3 days [8].
  • Viability Assay: Use the MTT assay to assess cell viability after 24, 48, 72, and 96 hours of treatment [8].
  • Immunocytochemistry/Western Blotting:
    • At various time points, fix cells for immunostaining or lyse for protein extraction.
    • Use antibodies against differentiation markers: β3-tubulin (neurons), GFAP (astrocytes), MBP (oligodendrocytes) [8].
    • Analyze changes in protein expression levels and neurite outgrowth [8].
In Vitro Assessment of Anti-inflammatory Mechanisms
  • Cell Culture & Stimulation: Use human keratinocyte cell lines (e.g., HEK001) or THP-1 macrophages. Pre-treat cells with TCQA (e.g., 15 μM) for a set time (e.g., 20-35 min), then stimulate with TNF-α (for keratinocytes) or LPS (for macrophages) [5] [7].
  • Measurement of Inflammatory Mediators: Collect cell culture supernatants. Use ELISA to quantify the production of cytokines like IL-1β and IL-8 [5] [7].
  • Protein Analysis by Western Blotting:
    • Analyze key signaling proteins in cell lysates: Phospho-IκBα, total IκBα, NF-κB p65 (for NF-κB pathway); Phospho-Akt, total Akt (for Akt pathway); NLRP3, Caspase-1, GSDMD (for inflammasome activation) [5] [7].
  • Investigation of Autophagy (for Macrophages): Use autophagy inhibitors (e.g., Chloroquine) or siRNA knockdown of autophagy-related genes (e.g., ATG5, ATG7). Monitor autophagic flux and its effect on NLRP3 degradation [7].

Multi-Target Therapeutic Potential

A transcriptomic meta-analysis confirmed TCQA's broad influence, identifying roles in cell cycle regulation, chromatin remodeling, actin cytoskeleton organization, and potential effects on adipocyte, heart, vascular, and muscle tissues [6]. This multi-target profile makes TCQA a promising candidate for treating complex diseases like aging-related disorders, inflammatory skin conditions, and for development as a radioprotectant [8] [5] [7].

The experimental data and mechanistic insights provide a strong foundation for further drug development. Future work should focus on confirming these mechanisms in human trials, optimizing bioavailability, and conducting comprehensive toxicological studies.

References

Application Notes and Protocols for HPLC Analysis of 3,4,5-Tricaffeoylquinic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

3,4,5-Tricaffeoylquinic acid (3,4,5-TCQA) is a bioactive phenolic compound found in various plant species. Research has identified its presence in plants such as Nymphoides peltata (a plant used in traditional Chinese medicine) and in the leaves of certain Mexican sweet potato accessions [1] [2].

The compound has demonstrated significant antioxidant and anti-wrinkle activity. Biological evaluations have shown that 3,4,5-TCQA significantly improves Nrf2 levels and potently activates the Nrf2/HO-1 pathway, a crucial cellular defense mechanism against oxidative stress [1]. Furthermore, it exhibits strong anti-wrinkle activity by modulating the MAPK/NF-κB/AP-1 signaling pathway, leading to the inhibition of MMP-1 synthesis in HaCaT keratinocytes exposed to UVB radiation. It also inhibits TNF-α-stimulated production of inflammatory mediators in keratinocytes via suppression of Akt- and NF-κB-pathways [1] [3].

Table 1: Biological Activities of this compound (3,4,5-TCQA)

Biological Activity Experimental Model Mechanism of Action Significance
Antioxidant HaCaT keratinocytes Activates Nrf2/HO-1 pathway [1] Counters oxidative stress
Anti-wrinkle UVB-irradiated HaCaT cells Modulates MAPK/NF-κB/AP-1; inhibits MMP-1 synthesis [1] Prevents collagen degradation and skin aging
Anti-inflammatory Keratinocytes Suppresses Akt and NF-κB pathways [3] Reduces production of pro-inflammatory cytokines

HPLC Analysis Protocol

This protocol is optimized for the separation and quantification of 3,4,5-TCQA and other caffeoylquinic acid derivatives, drawing from validated methods used for complex plant matrices [4].

Instrumentation and Reagents
  • HPLC System: Shimadzu LC-20AT series or equivalent, equipped with a photodiode array (PDA) detector [5] [4].
  • Column: Luna C8 column (250 × 4.6 mm, 5 µm) or equivalent reversed-phase column [5].
  • Mobile Phase: Methanol (A) and 0.1% formic acid in water (B) [4].
  • Standard: this compound (purity ≥98%) [3].
  • Solvents: Methanol and acetonitrile of HPLC grade; water (Milli-Q or equivalent).
Chromatographic Conditions
  • Flow Rate: 1.0 mL/min [5].
  • Injection Volume: 20 µL [5].
  • Column Temperature: 25-40°C (30°C is often optimal) [4].
  • Detection Wavelength: 327 nm (maximum absorption for caffeoylquinic acids) [4].
  • Gradient Program: Table 2: Optimized HPLC Gradient Program for 3,4,5-TCQA Separation | Time (min) | Methanol (A)% | 0.1% Formic Acid (B)% | Elution Mode | | :--- | :--- | :--- | :--- | | 0 | 20 | 80 | Initial | | 7 | 20 | 80 | Isocratic | | 12.5 | 50 | 50 | Linear Gradient | | 15 | 20 | 80 | Re-equilibration |
Sample Preparation
  • Extraction of Plant Material: Accurately weigh about 100 mg of powdered plant material (e.g., Nymphoides peltata roots or sweet potato leaves) into a conical flask.
  • Add 10 mL of 70% methanol in water as the extraction solvent [4].
  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature [4].
  • Centrifuge the extract and filter the supernatant through a 0.45 µm membrane filter before HPLC injection [5].
Standard Solution Preparation
  • Stock Solution: Accurately weigh 5 mg of 3,4,5-TCQA reference standard. Dissolve and make up to 5 mL with methanol to obtain a 1 mg/mL stock solution.
  • Working Standard Solutions: Dilute the stock solution with the mobile phase or diluent (methanol-water mixture) to create a series of concentrations (e.g., 10-200 µg/mL) for constructing the calibration curve.

Method Validation Protocol

The HPLC method must be validated to ensure it is suitable for its intended purpose. The following parameters, based on ICH guidelines, should be assessed [6] [5] [7].

Specificity
  • Objective: To ensure the method can unequivocally assess the analyte in the presence of other components.
  • Procedure: Inject blank solvent, placebo (if applicable), standard solution, and sample extract. The peak for 3,4,5-TCQA should be pure and well-resolved from any interfering peaks. Peak purity should be confirmed using a PDA detector [7].
Linearity and Range
  • Objective: To demonstrate that the analytical procedure produces results directly proportional to the concentration of the analyte.
  • Procedure: Prepare and inject 3,4,5-TCQA standard solutions at a minimum of five concentrations (e.g., 50%, 80%, 100%, 120%, 150% of the target concentration). The correlation coefficient (R²) should be greater than 0.999 [5] [4].
Precision
  • Objective: To verify the degree of repeatability of the method.
  • Procedure:
    • Repeatability (Intra-day): Inject six independent samples at 100% concentration in one day. Calculate the %RSD.
    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst or a different instrument. The %RSD for peak areas should typically be less than 2% [7].
Accuracy (Recovery)
  • Objective: To confirm that the method yields results close to the true value.
  • Procedure: Perform a spike recovery experiment. Add known amounts of 3,4,5-TCQA standard to a pre-analyzed sample at three levels (80%, 100%, 120%). The mean recovery should be within the range of 94-107% [5] [7].
Sensitivity (LOD and LOQ)
  • Objective: To determine the lowest amount of analyte that can be detected and quantified.
  • Procedure: The Limit of Detection (LOD) is the concentration that yields a signal-to-noise ratio of 3:1. The Limit of Quantification (LOQ) is the concentration that yields a signal-to-noise ratio of 10:1 [5].

Table 3: Method Validation Parameters and Acceptance Criteria

Validation Parameter Experimental Procedure Acceptance Criteria
Specificity Chromatographic comparison of blank, standard, and sample; peak purity assessment. No interference at the retention time of 3,4,5-TCQA; peak purity > 990 [7].
Linearity Analysis of 5 different concentrations in triplicate. R² > 0.999 [4].
Precision (Repeatability) Six replicate injections of a single sample preparation. RSD < 2.0% for peak area [7].
Accuracy (Recovery) Spike recovery at 3 levels with 3 replicates each. Recovery of 94-107% [5] [7].
LOD Signal-to-noise ratio. S/N ≈ 3 [5].
LOQ Signal-to-noise ratio. S/N ≈ 10 [5].

Workflow and Mechanistic Pathways

The following diagrams, created using Graphviz DOT language, illustrate the analytical workflow and the documented mechanism of action of 3,4,5-TCQA.

hplc_workflow start Start: Sample Collection (Plant Material) step1 Sample Preparation (Grinding & Extraction) start->step1 step2 Filtration (0.45 µm membrane) step1->step2 step3 HPLC Analysis (C8 Column, 327 nm) step2->step3 step4 Data Acquisition (PDA Detection) step3->step4 step5 Quantification (Calibration Curve) step4->step5 end Result: 3,4,5-TCQA Content step5->end

Diagram Title: HPLC Analysis Workflow for 3,4,5-TCQA

signaling_pathway UVB UVB Irradiation ROS ROS Generation UVB->ROS MAPK MAPK Activation ROS->MAPK AP1_NFkB Transcription Factors (AP-1, NF-κB) MAPK->AP1_NFkB MMP1 MMP-1 Synthesis AP1_NFkB->MMP1 CollagenLoss Collagen Degradation (Wrinkle Formation) MMP1->CollagenLoss TCQA 3,4,5-TCQA TCQA->ROS Inhibits TCQA->MAPK Inhibits TCQA->AP1_NFkB Suppresses TCQA->MMP1 Directly Inhibits Nrf2 Nrf2 Activation TCQA->Nrf2 Potentiates HO1 HO-1 Upregulation Nrf2->HO1 Antioxidant Antioxidant Defense HO1->Antioxidant

Diagram Title: Mechanism of 3,4,5-TCQA Anti-Wrinkle and Antioxidant Action

Applications and Concluding Remarks

The validated HPLC protocol enables reliable quantification of 3,4,5-TCQA for various applications:

  • Quality Control: Standardizing raw materials and processed herbal products, as chemical profiles can change significantly during processing [4].
  • Bioactivity-Guided Fractionation: Isolating active compounds from complex plant extracts [1].
  • Nutraceutical Potential Assessment: Screening plant accessions (e.g., sweet potato leaves) for high 3,4,5-TCQA content as a source of valuable phytochemicals [2].

This combination of a robust analytical method and understanding of the compound's multifaceted biological mechanism provides a solid foundation for research and development of 3,4,5-TCQA as a promising natural compound for cosmetic and pharmaceutical applications.

References

Comprehensive UHPLC-HRMS Analysis of Caffeoylquinic Acids: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Caffeoylquinic acids (CQAs) are specialized plant metabolites belonging to the phenolic acid family, characterized by esterification of caffeic acid with quinic acid. These compounds exhibit diverse bioactive properties including antioxidant, anti-inflammatory, neuroprotective, and antidiabetic activities [1]. The structural diversity of CQAs arises from variations in the number and position of caffeoyl substitutions on the quinic acid backbone, leading to mono-, di-, tri-, and tetraCQAs with significantly different biological potencies [2] [1].

The analytical characterization of CQAs presents substantial challenges due to the presence of multiple structural isomers with similar physicochemical properties. Conventional analytical techniques often fail to resolve these isomers, necessitating advanced analytical platforms [2] [1]. UHPLC-HRMS has emerged as a powerful technique that combines the superior separation capabilities of UHPLC with the high mass accuracy, resolution, and sensitivity of HRMS, making it ideally suited for comprehensive CQA analysis [3].

These application notes provide detailed protocols for the extraction, separation, identification, and quantification of CQAs in complex plant matrices using UHPLC-HRMS, enabling researchers to obtain reliable analytical data for natural product research, quality control, and bioactivity studies.

Principles of Caffeoylquinic Acid Analysis

Structural Characteristics and Nomenclature

CQAs consist of a quinic acid backbone ((1S,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid) acylated with one to four caffeic acid moieties. The four stereocenters of quinic acid (carbons 1, 3, 4, 5) can be substituted by caffeic acid, generating 15 possible combinations: four monoCQAs, six diCQAs, four triCQAs, and one tetraCQA [1]. Consistent nomenclature is critical as different isomers demonstrate varying bioactivities. For example, diCQAs generally exhibit superior antioxidant capacity compared to monoCQAs, and adjacent substituted diCQAs (4,5-diCQA and 3,4-diCQA) typically show higher antioxidant activity than non-adjacent isomers [2].

Analytical Challenges

The primary analytical challenges in CQA analysis include:

  • Structural isomerism: Positional isomers exhibit nearly identical mass spectra and similar chromatographic behavior [2]
  • Matrix complexity: Plant extracts contain numerous interfering compounds that can co-elute with target analytes [2]
  • Lack of standards: Limited commercial availability of reference standards for all CQA isomers [1]
  • Fragmentation complexity: Interpretation of MS/MS spectra requires understanding of characteristic fragmentation patterns [2]

Table 1: Common Caffeoylquinic Acid Isomers and Their Characteristics

Compound Name Systematic Name CAS Number Common Sources
3-CQA (Chlorogenic acid) (1S,3R,4S,5R)-3-(((E)-3-(3,4-dihydroxyphenyl)acryloyl)oxy)-1,4,5-trihydroxycyclohexane-1-carboxylic acid 327-97-9 Coffee, Artemisia species
5-CQA (Neochlorogenic acid) (1R,3R,4S,5R)-3-(((E)-3-(3,4-dihydroxyphenyl)acryloyl)oxy)-1,4,5-trihydroxycyclohexane-1-carboxylic acid 906-33-2 Prunus species, Sunflower
4-CQA (Cryptochlorogenic acid) (1S,3R,4S,5R)-4-(((E)-3-(3,4-dihydroxyphenyl)acryloyl)oxy)-1,3,5-trihydroxycyclohexane-1-carboxylic acid 905-99-7 Arctium lappa, Euphorbia species
1,3-diCQA (1S,3R,4S,5R)-1,3-bis(((E)-3-(3,4-dihydroxyphenyl)acryloyl)oxy)-4,5-dihydroxycyclohexane-1-carboxylic acid 19870-46-3 Sweet potato, Coffee
3,5-diCQA (1S,3R,4S,5R)-3,5-bis(((E)-3-(3,4-dihydroxyphenyl)acryloyl)oxy)-1,4-dihydroxycyclohexane-1-carboxylic acid 2450-53-5 Blumea aromatica, Coffee
4,5-diCQA (1S,3R,4S,5R)-4,5-bis(((E)-3-(3,4-dihydroxyphenyl)acryloyl)oxy)-1,3-dihydroxycyclohexane-1-carboxylic acid 30964-13-7 Arctium lappa, Coffee

UHPLC-HRMS Methodology

Instrumentation and Conditions

Chromatographic System:

  • Column: Ascentis Express RP-Amide (100 × 2.1 mm, 2.7 μm) or equivalent reversed-phase column with amide functionality [4]
  • Column Temperature: 30°C [4]
  • Mobile Phase A: 0.1% formic acid in water [4] [5]
  • Mobile Phase B: Acetonitrile or methanol [4] [5]
  • Flow Rate: 0.9 mL/min [4]
  • Injection Volume: 1-5 μL
  • Gradient Program: Linear gradient from 5% to 35% B over 8-15 minutes, followed by column cleaning and re-equilibration [4]

Mass Spectrometry System:

  • Platform: Q-Orbitrap or Q-TOF mass spectrometer [2] [3]
  • Ionization Mode: Electrospray ionization (ESI) negative mode
  • Spray Voltage: 3.0-3.5 kV
  • Capillary Temperature: 320°C
  • Sheath Gas Pressure: 35-45 arb
  • Auxiliary Gas Pressure: 10-15 arb
  • Mass Resolution: >70,000 full width at half maximum (FWHM)
  • Mass Range: m/z 100-1500
  • Collision Energies: Stepped collision energy (20-40 eV) for MS/MS fragmentation [2]

workflow SamplePreparation Sample Preparation (Ultrasound-assisted extraction) UHPLCSeparation UHPLC Separation (RP-Amide column, 30°C) SamplePreparation->UHPLCSeparation Chromatographic Separation Ionization ESI Ionization (Negative mode, 3.0-3.5 kV) UHPLCSeparation->Ionization Eluent Stream MSDetection HRMS Detection (Orbitrap/Q-TOF, R>70,000) Ionization->MSDetection Gas Phase Ions DataProcessing Data Processing (Feature identification & quantification) MSDetection->DataProcessing Mass Spectrometric Data

Figure 1: UHPLC-HRMS Workflow for CQA Analysis

Sample Preparation Protocol

Ultrasound-Assisted Extraction (UAE) Method:

  • Sample Homogenization: Lyophilize plant material and grind to fine powder (particle size <0.5 mm) [5]

  • Extraction Solvent Optimization: Prepare methanol:water mixture (75:25, v/v) acidified with 0.1% formic acid [5]

  • Sample-to-Solvent Ratio: Use 1:50 (w/v) ratio (e.g., 0.3 g sample in 15 mL solvent) [5]

  • Extraction Parameters:

    • Ultrasound Amplitude: 60%
    • Temperature: 40°C
    • Extraction Time: 10 minutes
    • Duty Cycle: 0.5 s pulses [5]
  • Post-Extraction Processing:

    • Centrifuge at 10,000 × g for 10 minutes
    • Filter through 0.22 μm membrane filter
    • Store at -20°C until analysis [5]

Validation Parameters:

  • Recovery: 98.2-101.0% for CQAs [4]
  • Precision: Intra-day RSD 0.3-1.4%, Inter-day RSD 0.3-3.0% [4]
  • LOD: 0.30-0.53 μg/mL for CQAs [4]

Data Analysis and Interpretation

Mass Spectrometric Fragmentation Patterns

CQAs exhibit characteristic fragmentation patterns in negative ion mode that enable isomer differentiation:

  • Monocaffeoylquinic Acids:

    • Primary fragment: m/z 191 [quinic acid-H]⁻
    • Secondary fragments: m/z 179 [caffeic acid-H]⁻, m/z 173 [quinic acid-H₂O-H]⁻
    • Position-specific fragments: 3-CQA shows stronger m/z 179 than 5-CQA [2]
  • Dicaffeoylquinic Acids:

    • Primary fragments: m/z 191 [quinic acid-H]⁻, m/z 179 [caffeic acid-H]⁻
    • Characteristic fragments: m/z 353 [M-H-162]⁻, m/z 335 [M-H-180]⁻
    • Isomer differentiation through relative abundance of specific fragments [2]

Table 2: Characteristic Fragments of CQA Isomers in Negative Ion Mode

Precursor Ion [M-H]⁻ CQA Type Characteristic Product Ions (m/z) Relative Abundance Patterns
353 monoCQA 191(100), 179(30), 173(15), 135(5) 3-CQA: 179>191; 5-CQA: 191>179
515 diCQA 353(100), 335(40), 191(80), 179(60), 173(20) 3,5-diCQA: 191>179; 4,5-diCQA: 179>191
677 triCQA 515(100), 497(30), 353(60), 335(25), 191(40) Varies by substitution pattern
Advanced Data Processing Techniques

Cosine Similarity-Based Feature Vector Analysis:

For precise isomer identification, employ advanced data processing algorithms:

  • MS² Spectrum Processing:

    • Generate feature vectors from MS/MS spectra
    • Apply intensity normalization and spectral alignment [2]
  • Similarity Calculation:

    • Compute cosine similarity against reference spectra
    • Apply threshold >0.99 for positive identification [2]
  • Matrix Effect Correction:

    • Assign zero weight to interference compound fragments
    • Enhance discrimination of co-eluting isomers [2]

fragmentation PrecursorIon Precursor Ion [M-H]⁻ (m/z 353) QuinicAcidFragment Quinic Acid Fragment m/z 191 PrecursorIon->QuinicAcidFragment -162 Da Caffeoyl loss CaffeicAcidFragment Caffeic Acid Fragment m/z 179 PrecursorIon->CaffeicAcidFragment -174 Da Quinic acid loss DehydratedQuinicAcid Dehydrated Quinic Acid m/z 173 PrecursorIon->DehydratedQuinicAcid -180 Da Dehydration DiagnosticFragments Diagnostic Fragments m/z 135, 127 QuinicAcidFragment->DiagnosticFragments -56 Da Further fragmentation

Figure 2: Characteristic Fragmentation Pathways of MonoCQAs

Applications in Natural Product Analysis

Quantitative Analysis in Plant Materials

UHPLC-HRMS enables precise quantification of CQAs in complex plant matrices:

  • Coccinia grandis Analysis: Leaves showed highest CQA content (501.37 mg/100 g flavonoids, 1148.23 mg/100 g hydroxycinnamic acids) [6]
  • Scolymus hispanicus: Major CQAs identified as 5-CQA and 3,5-diCQA with direct correlation to antioxidant activity [5]
  • Green Coffee Extracts: Rapid separation and quantification of 3-CQA, 4-CQA, 5-CQA, and diCQAs within 8 minutes [4]
Method Validation Parameters

For reliable quantification, method validation should include:

  • Linearity: R² ≥ 0.999 for calibration curves [4]
  • Precision: RSD < 5% for intra-day and inter-day variability [4] [5]
  • Accuracy: 85-115% recovery for quality control samples [5]
  • Sensitivity: LOD < 0.5 μg/mL, LOQ < 1.5 μg/mL [4]

Table 3: Method Validation Parameters for CQA Quantification

Validation Parameter Acceptance Criteria Typical Performance Reference Method
Linearity R² ≥ 0.999 R² = 0.9995-1.0000 Linear regression
Precision (Intra-day) RSD ≤ 5% RSD = 0.3-1.4% Repeated injections (n=6)
Precision (Inter-day) RSD ≤ 5% RSD = 0.3-3.0% Consecutive days (n=3)
Accuracy (Recovery) 85-115% 98.2-101.0% Spiked samples
LOD - 0.30-0.53 μg/mL S/N = 3
LOQ - 1.0-1.5 μg/mL S/N = 10

Troubleshooting and Optimization Guidelines

Common Analytical Issues and Solutions
  • Poor Chromatographic Resolution:

    • Cause: Column degradation or inappropriate mobile phase pH
    • Solution: Use RP-Amide column for superior isomer separation, maintain mobile phase pH 2.5-3.0 [4]
  • Reduced MS Sensitivity:

    • Cause: Ion source contamination or suboptimal ionization parameters
    • Solution: Regular ion source cleaning, optimize sheath and auxiliary gas flow rates [3]
  • Inconsistent Fragmentation Patterns:

    • Cause: Fluctuating collision energies
    • Solution: Use stepped collision energy and normalize against reference compounds [2]
Quality Control Measures
  • System Suitability Test: Analyze CQA standard mixture before sample batch
  • Quality Control Samples: Include pooled quality control samples every 10 injections
  • Internal Standards: Use stable isotope-labeled CQAs when available
  • Data Quality Assessment: Monitor mass accuracy (<3 ppm) and retention time stability (RSD < 2%)

Conclusion

The UHPLC-HRMS platform provides a robust analytical solution for comprehensive characterization of caffeoylquinic acids in complex plant matrices. The combination of superior chromatographic separation offered by UHPLC with RP-Amide columns and the high mass accuracy and resolution of HRMS enables reliable identification and quantification of CQA isomers that are challenging to resolve with conventional analytical techniques.

The protocols outlined in these application notes provide detailed methodologies for sample preparation, instrumental analysis, and data interpretation that can be implemented in natural product research, quality control laboratories, and bioactivity studies. The ultrasound-assisted extraction offers efficient recovery of CQAs while the cosine similarity-based feature vector analysis enables accurate isomer discrimination even in the presence of co-eluting compounds.

As research continues to reveal the significance of specific CQA isomers in bioactivity relationships, the application of UHPLC-HRMS will play an increasingly important role in understanding structure-activity relationships and developing standardized analytical methods for these valuable phytochemicals.

References

Comprehensive Application Notes and Protocols for 3,4,5-Tricaffeoylquinic Acid (3,4,5-TriCQA): Solubility, Preparation, and Experimental Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 3,4,5-Tricaffeoylquinic Acid

This compound (3,4,5-TriCQA) is a naturally occurring polyphenolic compound belonging to the caffeoylquinic acid (CQA) family, characterized by three caffeoyl groups esterified to a quinic acid core. This compound has attracted significant research interest due to its diverse biological activities, including potent antioxidant properties, anti-inflammatory effects, and neuroprotective capabilities [1] [2]. 3,4,5-TriCQA is found in various medicinal plants and food sources, including sweet potato leaves (Ipomoea batatas), propolis, and Ilex pubescens leaves [3] [4] [5]. These applications necessitate thorough understanding of its solubility properties and appropriate solvent preparation techniques, which are critical for obtaining reliable and reproducible experimental results in both in vitro and in vivo studies.

Chemical Properties and Solubility Profile

Basic Chemical Characteristics

3,4,5-TriCQA has a molecular weight of 678.59 g/mol and the molecular formula C₃₄H₃₀O₁₅ [6]. The compound contains multiple phenolic hydroxyl groups, contributing to its polar nature and influencing its solubility behavior in various solvents. The CAS registry number for 3,4,5-TriCQA is 86632-03-3 [6]. The presence of three caffeoyl groups enhances its biological activity compared to mono- and di-caffeoylquinic acid derivatives, particularly in terms of antioxidant capacity and protein binding affinity [2] [3].

Solubility Data in Various Solvents

Table 1: Solubility Profile of 3,4,5-TriCQA in Various Solvents

Solvent System Solubility (mg/mL) Solubility (mM) Notes
DMSO (anhydrous) 50 mg/mL 73.68 mM Recommended for stock solutions; hygroscopic DMSO impacts solubility [6]
Methanol Highly soluble - Effective for extraction; used in 1:1-3:1 mixtures with ionic liquids [4]
Aqueous solutions Limited - Requires PBS with minimal organic solvent for cellular assays [1]
PBS buffer Low (requires dilution from DMSO stock) - Final DMSO concentration should be <0.5% for cellular studies [1]
Ethanol Soluble - Used for administration in animal studies [5]
Ionic liquid/MeOH mixtures Varies by compound - [C₄mim]Cl/MeOH (3:1 w/w) enhances extraction yield [4]

Table 2: Stability and Storage Conditions for 3,4,5-TriCQA Solutions

Storage Condition Temperature Stability Duration Protection Required Recommended Use
Short-term -20°C 1 month Protect from light Frequent use solutions
Long-term -80°C 6 months Protect from light Stock solutions
Working solutions Room temperature Single use - Immediate experiments
Lyophilized powder -20°C >12 months Desiccated Long-term storage

Solvent Preparation and Standard Protocols

Stock Solution Preparation
  • DMSO Stock Solution (50 mM)

    • Weigh 3.4 mg of 3,4,5-TriCQA (purity ≥98%) into a 1.5 mL microcentrifuge tube
    • Add 100 μL of anhydrous DMSO to achieve 50 mg/mL (73.68 mM) concentration
    • Vortex for 30-60 seconds until complete dissolution
    • Aliquot into smaller volumes (10-20 μL) to minimize freeze-thaw cycles
    • Store at -80°C for long-term storage (6 months) or -20°C for short-term use (1 month) [6]
  • Working Solution Preparation for Cellular assays

    • Thaw DMSO stock solution at room temperature
    • Dilute in pre-warmed cell culture medium (e.g., MEM, RPMI 1640, or DMEM) to achieve desired final concentration (typically 15-50 μM)
    • Ensure final DMSO concentration does not exceed 0.1-0.5% to maintain cell viability [6] [1]
    • Use working solutions immediately after preparation
  • Vehicle Control Preparation

    • Prepare DMSO in culture medium at the same concentration used in treated cells
    • For in vivo studies, dilute ethanol stock in drinking water (e.g., 5 mg/kg for mouse studies) [5]
Extraction and Purification from Natural Sources

For researchers interested in extracting 3,4,5-TriCQA from natural sources, the following protocol has been successfully employed:

  • Extraction from Sweet Potato Leaves [4]

    • Grind dried sweet potato leaves to fine powder
    • Add 1 g of powdered material to 10 mL of [C₄mim]Cl/MeOH (3:1 w/w) extraction solvent
    • Incubate at 100°C for 1 hour with continuous stirring
    • Filter through Whatman No. 1 filter paper
    • Add methanol to the filtrate in 1:1 ratio and stir for 30 seconds
    • Concentrate using rotary evaporation and reconstitute in H₂O/MeOH (7:3 v/v)
    • Wash with n-hexane (3×) to remove non-polar contaminants
    • This method yields 6.5-fold higher extraction efficiency compared to methanol alone
  • Purification from Propolis [1]

    • Extract Brazilian propolis (50 g) with methanol (450 mL)
    • Concentrate using rotary evaporation at 30°C
    • Partition with ethyl acetate (1 L × 3) and water (1 L)
    • Subject ethyl acetate-soluble portion to silica gel column chromatography with CHCl₃/MeOH gradient (95:5 to 0:100)
    • Further purify using ODS column chromatography with MeOH/H₂O gradient (30:70 to 100:0)
    • Apply final purification using C18 Sep-Pak cartridge with MeOH/H₂O (70:30 to 100:0)

Experimental Applications and Protocols

In Vitro Cellular Assays
4.1.1 Neuroprotection Assay against Amyloid β-Induced Cytotoxicity [1]
  • Cell Line: Human neuroblastoma SH-SY5Y cells

  • Culture Conditions: Maintain in DMEM/F-12 (1:1) with 15% FBS, 1% penicillin-streptomycin

  • Treatment Protocol:

    • Seed cells at 2×10⁴ cells/well in 96-well plates
    • Pre-treat with 3,4,5-TriCQA (20 μM) for 2 hours
    • Co-treat with Aβ₁₋₄₂ (10 μM) for 72 hours
    • Assess viability using MTT assay:
      • Add 10 μL MTT solution (5 mg/mL in PBS)
      • Incubate overnight at 37°C
      • Dissolve formazan crystals in 100 μL 10% SDS
      • Measure absorbance at 570 nm using microplate reader
  • Key Findings: 3,4,5-TriCQA significantly attenuated Aβ-induced cytotoxicity and prevented apoptosis through upregulation of glycolytic enzymes (PGAM1, G3PDH) and increased intracellular ATP levels.

4.1.2 Anti-inflammatory Assay in Keratinocytes [6]
  • Cell Line: HEK001 keratinocytes

  • Treatment Protocol:

    • Seed cells and allow to reach 70-80% confluence
    • Pre-treat with 3,4,5-TriCQA (15-50 μM) for 1 hour
    • Stimulate with TNF-α (10 ng/mL) for 24 hours
    • Collect supernatant for cytokine analysis and cells for protein extraction
  • Western Blot Analysis:

    • Pre-treat cells with 3,4,5-TriCQA (15 μM) for 20 minutes before TNF-α addition for 15 minutes
    • Lyse cells in RIPA buffer with protease and phosphatase inhibitors
    • Separate proteins (30 μg) by SDS-PAGE
    • Transfer to PVDF membrane, block with 5% BSA
    • Incubate with primary antibodies against p-IκBα, NF-κB p65, and β-actin overnight at 4°C
    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature
    • Detect using ECL substrate and visualize with chemiluminescence imaging system
  • Key Findings: 3,4,5-TriCQA inhibited TNF-α-induced IκBα phosphorylation and NF-κB activation in a dose-dependent manner.

In Vivo Administration
4.2.1 Cognitive Enhancement in SAMP8 Mice [5]
  • Animal Model: Senescence-accelerated mouse prone 8 (SAMP8) mice

  • Dosage Formulation:

    • Prepare 3,4,5-TriCQA in ethanol vehicle
    • Dilute in drinking water to achieve 5 mg/kg dosage
    • Administer orally for 30 consecutive days
  • Morris Water Maze Protocol:

    • Train mice for 7 days in circular pool with hidden platform
    • Record escape latency (time to find platform)
    • Perform probe test on day 8 (remove platform)
    • Measure time spent in target quadrant and platform crossings
  • Tissue Collection and Analysis:

    • Administer BrdU (50 mg/kg, i.p.) for 5 consecutive days before sacrifice
    • Perfuse transcardially with 4% paraformaldehyde
    • Post-fix brains for 24 hours, then cryoprotect in 30% sucrose
    • Section brains at 40 μm thickness using cryostat
    • Perform immunohistochemistry for BrdU, GFAP, and NeuN
    • Count positive cells in dentate gyrus and subventricular zone
  • Key Findings: TCQA-treated SAMP8 mice showed significantly improved spatial learning and memory, with increased numbers of BrdU+/GFAP+ and BrdU+/NeuN+ cells in the dentate gyrus.

Signaling Pathways and Mechanisms of Action

The biological activities of 3,4,5-TriCQA involve modulation of multiple signaling pathways, which can be visualized schematically:

G Figure 1: 3,4,5-TriCQA Modulation of NF-κB and MAPK Signaling Pathways TCQA TCQA IKK IKK TCQA->IKK Inhibits IkBalpha IkBalpha TCQA->IkBalpha Protects ROS ROS TCQA->ROS Scavenges JNK JNK TCQA->JNK Inhibits P38 P38 TCQA->P38 Inhibits TNFalpha TNFalpha TNFalpha->IKK Stimulates IKK->IkBalpha Phosphorylates NFkB NFkB IkBalpha->NFkB Releases Cytokines Cytokines NFkB->Cytokines Induces Inflammation Inflammation Cytokines->Inflammation ROS->JNK Activates ROS->P38 Activates MitochondrialDysfunction MitochondrialDysfunction JNK->MitochondrialDysfunction P38->MitochondrialDysfunction Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis

Figure 1: 3,4,5-TriCQA Modulation of NF-κB and MAPK Signaling Pathways. The diagram illustrates how 3,4,5-TriCQA inhibits TNF-α-stimulated NF-κB activation in keratinocytes [6] and scavenges ROS to suppress JNK/p38 MAPK signaling, thereby reducing mitochondrial dysfunction and apoptosis in irradiated cells [7].

G Figure 2: Diverse Biological Activities of 3,4,5-TriCQA cluster_neuro Neuroprotective Mechanisms cluster_immune Antiviral Mechanisms TCQA TCQA GlycolyticEnzymes GlycolyticEnzymes TCQA->GlycolyticEnzymes Upregulates ABeta ABeta TCQA->ABeta Counteracts TLR3 TLR3 TCQA->TLR3 Suppresses TLR7 TLR7 TCQA->TLR7 Suppresses AntiviralEffect AntiviralEffect TCQA->AntiviralEffect ATP ATP GlycolyticEnzymes->ATP Increases Neuroprotection Neuroprotection ATP->Neuroprotection NeuronalDeath NeuronalDeath ABeta->NeuronalDeath InflammatoryCytokines InflammatoryCytokines TLR3->InflammatoryCytokines TLR7->InflammatoryCytokines ViralInfection ViralInfection ViralInfection->TLR3 Activates ViralInfection->TLR7 Activates

Figure 2: Diverse Biological Activities of 3,4,5-TriCQA. The diagram summarizes the neuroprotective mechanisms against amyloid β-induced toxicity through upregulation of glycolytic enzymes and ATP production [1], and the antiviral activity through suppression of TLR3/7-mediated inflammatory cytokine production [3].

Troubleshooting and Technical Considerations

Common Experimental Issues and Solutions

Table 3: Troubleshooting Guide for 3,4,5-TriCQA Experiments

Problem Potential Cause Solution
Precipitation in aqueous solutions Rapid dilution from DMSO stock Add DMSO stock dropwise while vortexing aqueous solution slowly
Reduced biological activity Compound degradation or repeated freeze-thaw Prepare fresh aliquots; limit freeze-thaw cycles to <3; verify purity by HPLC
High cellular toxicity Excessive DMSO concentration Ensure final DMSO concentration ≤0.5%; include vehicle controls
Inconsistent extraction yields Inefficient extraction method Use ionic liquid-based extraction [4]; optimize solvent-to-material ratio
Poor solubility in animal studies Vehicle incompatibility Use ethanol for stock followed by dilution in drinking water [5]
Quality Control Recommendations
  • Purity Verification: Assess compound purity using HPLC before major experiments (target ≥98% purity) [2]
  • Stock Solution Validation: Periodically check concentration spectrophotometrically (characteristic absorbance ~330 nm)
  • Biological Activity Confirmation: Include positive controls in key assays to verify biological activity
  • Storage Monitoring: Regularly inspect stock solutions for precipitation or color changes indicating degradation

Conclusion

These application notes provide comprehensive protocols for the solubilization, preparation, and experimental use of 3,4,5-TriCQA across various research applications. The detailed methodologies presented herein for in vitro and in vivo studies, combined with the troubleshooting guidance, should enable researchers to reliably investigate the multifaceted biological activities of this promising natural compound. Particular attention should be paid to proper solvent selection, storage conditions, and vehicle controls to ensure experimental reproducibility and accurate interpretation of results.

References

Comprehensive Application Notes and Protocols for 3,4,5-Tricaffeoylquinic Acid (TCQA) in Neurogenesis Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TCQA and Neurogenesis

3,4,5-Tricaffeoylquinic acid (TCQA) is a naturally occurring polyphenolic compound belonging to the cinnamoylquinic acid family, structurally characterized by three caffeoyl groups attached to a quinic acid core. This compound has emerged as a significant research focus in neuroscience due to its potent neurogenic properties and potential applications in treating neurodegenerative conditions. TCQA is found in various botanical sources, including coffee beans, sweet potatoes, and propolis, making it readily accessible for research and therapeutic development [1] [2] [3].

The discovery that TCQA promotes adult neurogenesis—the process of generating new neurons in the adult brain—represents a paradigm shift in approaches to treating neurodegenerative diseases. Research has demonstrated that TCQA not only stimulates neural stem cell (NSC) proliferation but also enhances cognitive functions such as spatial learning and memory in aging model systems. These properties position TCQA as a promising candidate for therapeutic development against conditions including Alzheimer's disease, age-related cognitive decline, and other neurological disorders characterized by neuronal loss [1] [2] [3].

Mechanism of Action and Signaling Pathways

Key Signaling Pathways Activated by TCQA

TCQA exerts its neurogenic effects through multiple interconnected signaling pathways that regulate neural stem cell fate determination, differentiation, and maturation. The compound demonstrates a remarkable ability to modulate several critical pathways involved in neurodevelopment:

  • Bone Morphogenetic Protein (BMP) Signaling: TCQA activates BMP signaling in human neural stem cells (hNSCs), promoting neuronal differentiation and maturation. This pathway plays a crucial role in neural patterning and cell fate specification during development and in adult neurogenesis [2] [3].

  • ErbB Signaling Pathway: Recent comparative studies have revealed that TCQA significantly activates the ErbB signaling pathway in neural stem cells, which subsequently stimulates downstream effectors including protein kinase B (AKT) and mitogen-activated protein kinase (MAPK) cascades. These signaling molecules are essential for cell survival, proliferation, and differentiation processes [4].

  • Cell Cycle Regulation: TCQA induces cell cycle arrest at the G0/G1 phase in hNSCs, a critical step in initiating differentiation programs. This cell cycle pause allows neural stem cells to exit the proliferation phase and commit to neuronal lineage specification [2] [3].

  • Metabolic Reprogramming: TCQA enhances mitochondrial function and promotes a metabolic shift toward oxidative phosphorylation, which provides the necessary energy for neuronal differentiation and function. This metabolic reprogramming is essential for successful neurogenesis and neuronal maturation [5].

Visualizing TCQA's Neurogenic Mechanisms

The following diagram illustrates the coordinated signaling pathways through which TCQA promotes neurogenesis:

G TCQA TCQA BMP BMP TCQA->BMP ErbB ErbB TCQA->ErbB CellCycle CellCycle TCQA->CellCycle Metabolic Metabolic TCQA->Metabolic Differentiation Differentiation BMP->Differentiation Myc Myc ErbB->Myc CellCycleArrest CellCycleArrest CellCycle->CellCycleArrest ATP ATP Metabolic->ATP Neurogenesis Neurogenesis Myc->Neurogenesis Differentiation->Neurogenesis CellCycleArrest->Neurogenesis NeuriteGrowth NeuriteGrowth ATP->NeuriteGrowth Cognitive Cognitive Neurogenesis->Cognitive NeuriteGrowth->Cognitive

Figure 1: TCQA activates multiple signaling pathways that converge to promote neurogenesis, neuronal differentiation, and cognitive improvement.

Experimental Data and Research Findings

Quantitative Research Findings on TCQA

Table 1: Summary of Key Experimental Findings from TCQA Neurogenesis Studies

Experimental Model TCQA Concentration/Dose Treatment Duration Key Findings Reference

| SAMP8 mice (in vivo) | 5 mg/kg | 30 days | - Significant improvement in Morris water maze performance

  • Increased BrdU+/GFAP+ and BrdU+/NeuN+ cells in dentate gyrus
  • Enhanced spatial learning and memory | [1] [2] [3] | | Human neural stem cells (in vitro) | 1-20 μM | 24-96 hours | - Dose-dependent increase in cell viability
  • Enhanced differentiation into neurons, oligodendrocytes, and astrocytes
  • Increased neurite length
  • Cell cycle arrest at G0/G1 phase | [2] [3] | | Mouse neural stem cells (in vitro) | 1-10 μM | 14 days | - Increased neurosphere size (up to 598.75 μm² at 1μM)
  • Activation of ErbB signaling pathway
  • Upregulation of Myc expression | [4] | | Human amnion epithelial cells (in vitro) | Not specified | 7 days | - Enhanced neural and pigment cell differentiation
  • Cell cycle arrest-related pathways
  • Anti-inflammatory effects through reduced interleukin expression | [6] |
Optimal TCQA Parameters for Experimental Use

Table 2: Recommended TCQA Treatment Parameters for Different Research Applications

Application Optimal Concentration Treatment Duration Key Assessment Methods Additional Notes
In vivo cognitive studies 5 mg/kg (oral administration) 30 days Morris water maze, Immunohistochemistry (BrdU/GFAP/NeuN) Significant improvements detectable from day 4 of training
Human NSC differentiation 1-10 μM 72-96 hours Immunocytochemistry (β3-tubulin, MBP, GFAP), Western blot Maximum viability at 10μM; 20μM shows slight toxicity
Mouse NSC neurosphere formation 1-5 μM 14 days Neurosphere size quantification, Gene expression analysis 1μM optimal for TCQA; 5μM optimal for analog TFQA
Human amnion epithelial cell differentiation Not specified 7 days Microarray gene expression, Pathway analysis 3D spheroid culture system recommended

Detailed Experimental Protocols

In Vivo Protocol: TCQA Administration in SAMP8 Mouse Model

Purpose: To evaluate the effects of TCQA on adult neurogenesis and cognitive function in a mouse model of accelerated aging and Alzheimer's disease.

Materials and Reagents:

  • SAMP8 mice (age-matched, typically 6-8 months old)
  • TCQA (≥97% purity)
  • Vehicle solution (purified water with minimal ethanol for solubility)
  • Bromodeoxyuridine (BrdU) for cell proliferation labeling
  • Morris water maze apparatus
  • Tissue fixation and immunohistochemistry supplies

Procedure:

  • TCQA Preparation: Prepare fresh TCQA solution daily by dissolving in vehicle at a concentration of 0.5 mg/mL to achieve the final dose of 5 mg/kg after administration.

  • Animal Grouping: Randomly divide SAMP8 mice into two groups:

    • Experimental group: TCQA administration (5 mg/kg)
    • Control group: Vehicle administration only
    • Include SAMR1 mice as healthy controls
  • Administration: Administer TCQA or vehicle orally via gavage once daily for 30 consecutive days.

  • BrdU Labeling: Inject BrdU (50 mg/kg, intraperitoneal) during the final 7 days of treatment to label proliferating cells.

  • Behavioral Testing:

    • Begin Morris water maze training on day 24 of treatment
    • Conduct 4 trials per day for 7 consecutive days
    • Record escape latency, time spent in target quadrant, and platform crossings
    • Perform probe test 24 hours after the final training session
  • Tissue Collection and Processing:

    • Transcardially perfuse animals with 4% paraformaldehyde after behavioral testing
    • Extract brains and post-fix for 24 hours, then transfer to 30% sucrose solution
    • Prepare coronal sections (40μm thickness) using a cryostat or vibratome
  • Immunohistochemistry:

    • Perform antigen retrieval on free-floating sections
    • Incubate with primary antibodies: anti-BrdU, anti-GFAP, anti-NeuN
    • Use appropriate fluorescent secondary antibodies
    • Quantify BrdU+/GFAP+ and BrdU+/NeuN+ cells in dentate gyrus using confocal microscopy

Troubleshooting Tips:

  • If TCQA solubility is problematic, slightly increase ethanol content (not exceeding 5% in final solution)
  • For optimal BrdU detection, include DNA denaturation step with HCl treatment
  • Ensure consistent administration time each day to minimize circadian influences [1] [2] [3]
In Vitro Protocol: TCQA-Induced Differentiation of Human Neural Stem Cells

Purpose: To assess the effects of TCQA on neural stem cell viability, proliferation, and multilineage differentiation.

Materials and Reagents:

  • Human neural stem cells (hNSCs)
  • Neural stem cell expansion medium
  • Differentiation medium (DMEM/F12 with N2 and B27 supplements)
  • TCQA stock solution (10mM in 70% ethanol)
  • Poly-L-ornithine/laminin-coated culture surfaces
  • MTT assay kit
  • Fixation and immunostaining supplies

Procedure:

  • Cell Culture Setup:

    • Coat culture vessels with poly-L-ornithine (15μg/mL) overnight at 4°C, then with laminin (5μg/mL) for 2 hours at 37°C
    • Maintain hNSCs in expansion medium until 70-80% confluent
    • Passage cells using Accutase when needed
  • TCQA Treatment Preparation:

    • Prepare TCQA working solutions in differentiation medium to final concentrations of 1, 5, 10, and 20μM from stock
    • Include vehicle control (0.1% ethanol in differentiation medium)
  • Cell Viability Assessment (MTT Assay):

    • Plate hNSCs at 5×10³ cells/well in 96-well plates
    • After 24 hours, replace medium with TCQA-containing differentiation medium
    • Incubate for 24, 48, 72, and 96 hours
    • Add MTT solution (0.5mg/mL) and incubate for 4 hours at 37°C
    • Solubilize formazan crystals with DMSO and measure absorbance at 570nm
  • Immunocytochemistry:

    • Culture hNSCs on coated coverslips in 24-well plates
    • Induce differentiation with TCQA-containing medium
    • At time points (24, 48, 72, 96 hours), fix cells with 4% PFA for 15 minutes
    • Permeabilize with 0.1% Triton X-100 and block with 5% normal serum
    • Incubate with primary antibodies: β3-tubulin (neurons), GFAP (astrocytes), MBP (oligodendrocytes)
    • Use appropriate fluorescent secondary antibodies and counterstain with DAPI
    • Image using confocal microscopy and quantify fluorescence intensity
  • Western Blot Analysis:

    • Lyse cells in RIPA buffer with protease inhibitors
    • Separate proteins by SDS-PAGE and transfer to PVDF membranes
    • Probe with antibodies against differentiation markers and signaling molecules (p-AKT, p-MAPK)
    • Detect using enhanced chemiluminescence and quantify band intensities
  • Cell Cycle Analysis:

    • Harvest TCQA-treated cells and fix in 70% ethanol
    • Stain with propidium iodide solution containing RNase A
    • Analyze DNA content using flow cytometry to determine cell cycle distribution

Technical Notes:

  • For consistent results, use cells between passages 3-8
  • Change TCQA-containing medium every 48 hours for long-term treatments
  • Include positive controls (e.g., BDNF) for differentiation experiments [2] [3]
Experimental Workflow for Comprehensive TCQA Neurogenesis Studies

The following diagram outlines the integrated experimental approach for evaluating TCQA's neurogenic effects across different model systems:

G Start Study Design InVivo In Vivo Model (SAMP8 mice) Start->InVivo InVitro In Vitro Models (hNSCs, mNSCs) Start->InVitro TCQAAdmin TCQA Administration (5 mg/kg, 30 days) InVivo->TCQAAdmin Behavior Behavioral Tests (Morris Water Maze) TCQAAdmin->Behavior TissueProc Tissue Processing & Staining Behavior->TissueProc Analysis Integrated Data Analysis TissueProc->Analysis CellCulture Cell Culture & TCQA Treatment (1-20 μM, 1-14 days) InVitro->CellCulture Viability Viability & Proliferation (MTT, Neurosphere) CellCulture->Viability Different Differentiation Assays (Immunocytochemistry) Viability->Different Different->Analysis Mech Mechanistic Insights (Signaling Pathways) Analysis->Mech

Figure 2: Integrated experimental workflow for evaluating TCQA-induced neurogenesis using complementary in vivo and in vitro approaches.

Research Applications and Future Directions

Potential Therapeutic Applications

The robust neurogenic and cognitive-enhancing effects of TCQA position it as a promising candidate for several therapeutic applications:

  • Alzheimer's Disease and Cognitive Decline: TCQA's ability to improve spatial learning and memory in SAMP8 mice, a well-established model of Alzheimer's disease, suggests potential applications in treating age-related cognitive decline and neurodegenerative dementias. The compound's dual action in promoting neurogenesis while enhancing cognitive function addresses two critical aspects of neurodegenerative disease pathology [1] [2] [3].

  • Neuroregenerative Therapies: TCQA's capacity to stimulate neural stem cell proliferation and direct differentiation into multiple neural lineages (neurons, astrocytes, and oligodendrocytes) indicates potential for developing regenerative therapies for CNS injuries, stroke, and other conditions involving neuronal loss [2] [7] [3].

  • Stem Cell Differentiation Tool: Beyond direct therapeutic applications, TCQA shows utility as a differentiation agent in stem cell research and regenerative medicine. Studies demonstrate its effectiveness in directing the fate of various stem cell types, including human amnion epithelial cells, toward neural lineages, highlighting its value in tissue engineering and cell-based therapies [6].

Comparative Efficacy with Structural Analogs

Recent research has compared TCQA with its structural analog 3,4,5-tri-feruloylquinic acid (TFQA), where all caffeoyl groups are replaced by feruloyl groups. Interestingly, TFQA demonstrated enhanced neurogenesis promotion capabilities compared to TCQA in mouse neural stem cells. TFQA treatment resulted in more outstanding neural proliferation and differentiation, particularly regulating the differentiation gene jun proto-oncogene (Jun), while TCQA primarily affected the proliferation gene myelocytomatosis oncogene (Myc). Both compounds activated the ErbB signaling pathway, but TFQA showed superior performance in enhancing synapse growth and neurogenesis, suggesting that structural modifications of the cinnamoylquinic acid core can optimize neurogenic potency [4].

Conclusion

TCQA represents a naturally derived compound with significant potential for both neuroscience research and therapeutic development. The detailed protocols provided in this document enable researchers to reliably investigate TCQA's neurogenic properties across different experimental models. The compound's multimodal mechanism of action, affecting multiple signaling pathways critical for neurogenesis, combined with its demonstrated efficacy in enhancing cognitive function in preclinical models, positions it as a promising candidate for further development.

Future research directions should focus on elucidating the precise molecular targets of TCQA, optimizing its bioavailability and blood-brain barrier penetration, and conducting more comprehensive preclinical safety and efficacy studies. The comparative effectiveness of structural analogs like TFQA also warrants further investigation to develop even more potent neurogenic compounds. As the global population ages and the prevalence of neurodegenerative diseases increases, TCQA and related compounds offer hope for developing much-needed therapeutic interventions that address the underlying neuropathology rather than merely alleviating symptoms.

References

Comprehensive Application Notes and Protocols: TCQA and Hair Pigmentation Promotion

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Background

Hair follicle pigmentation is a complex biological process that occurs within the specialized microenvironment of the hair follicle pigmentary unit (HFPU). This process is intrinsically linked to the hair growth cycle, which consists of three main phases: anagen (growth), catagen (regression), and telogen (rest). During the anagen phase, follicular melanocytes become active and synthesize melanin, which is transferred to the surrounding keratinocytes that eventually form the hair shaft. The pigment-producing process, known as melanogenesis, involves the coordinated action of several key enzymes including tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and dopachrome tautomerase (DCT). The expression of these enzymes is regulated by the microphthalmia-associated transcription factor (MITF), which serves as a master regulator of melanocyte development, survival, and function [1].

The Wnt/β-catenin signaling pathway has been identified as a crucial regulator of hair follicle pigmentation. This pathway plays a fundamental role in melanocyte development, proliferation, and the activation of melanogenesis enzymes. β-catenin directly regulates MITF expression, creating a signaling cascade that ultimately controls melanin production. Recent research has focused on identifying compounds that can modulate this pathway to potentially promote hair pigmentation. Among these compounds, 3,4,5-tri-O-caffeoylquinic acid (TCQA), a caffeoylquinic acid derivative, has emerged as a promising candidate for promoting hair pigmentation through the activation of β-catenin signaling [1].

Mechanism of Action: TCQA Activation of β-Catenin Signaling

TCQA promotes hair pigmentation primarily through the activation of the Wnt/β-catenin signaling pathway, which serves as a master regulator of melanocyte function and pigment production. The molecular mechanism involves the upregulation of β-catenin expression in both mouse models and human pigment cell lines. This is particularly significant as β-catenin regulates the expression of MITF, the transcription factor that controls the expression of key melanogenesis enzymes including tyrosinase, TYRP1, and DCT [1].

The signaling cascade begins when TCQA stimulates the accumulation and nuclear translocation of β-catenin. This leads to increased expression of MITF, which in turn activates the transcription of genes encoding melanogenic enzymes. The enhanced enzyme activity results in accelerated melanin synthesis within the melanocytes. Additionally, TCQA has been shown to upregulate CTNNB1 expression (the gene encoding β-catenin) even after its inhibition in human melanocytes, demonstrating its potency in activating this critical pathway [1].

Table 1: Key Signaling Molecules in TCQA-Induced Pigmentation Pathway

Signaling Component Function Response to TCQA
β-catenin Key transcriptional co-activator; regulates MITF expression Remarkable upregulation
MITF Master regulator of melanocyte development and function Increased expression
Tyrosinase (TYR) Rate-limiting enzyme in melanin synthesis Enhanced activity
TYRP1 Stabilizes tyrosinase and modulates melanin synthesis Increased expression
DCT Involved in melanin polymerization and stability Upregulated

The following diagram illustrates the TCQA-activated signaling pathway that promotes hair pigmentation:

TCQA_pathway TCQA TCQA Beta_catenin β-catenin TCQA->Beta_catenin Upregulates MITF MITF Beta_catenin->MITF Activates Melanogenic_enzymes Melanogenic Enzymes (TYR, TYRP1, DCT) MITF->Melanogenic_enzymes Transcribes Melanin_synthesis Melanin Synthesis Melanogenic_enzymes->Melanin_synthesis Catalyzes

In Vivo Application: Hair Pigmentation Promotion in C3H Mouse Model

Experimental Protocol

The in vivo efficacy of TCQA in promoting hair pigmentation was evaluated using a C3H mouse model following this standardized protocol:

  • Animals: 8-week-old male C3H mice were acclimated for 7 days under controlled conditions (temperature: 21-23°C, light:dark 12:12 cycle) with free access to food and water [1].
  • Group Allocation: Mice were randomly divided into two groups (n=5 per group): TCQA-treated group and vehicle control group (treated with Milli-Q water) [1].
  • Hair Cycle Synchronization: To induce the transition from telogen to anagen phase, mice were anesthetized using isoflurane, and the dorsal area was shaved using a hair clipper [1].
  • Treatment Application: A 1% TCQA solution was applied topically to the shaved area daily for one month. The control group received vehicle only [1].
  • Sample Collection: After the treatment period, mice were sacrificed by cervical dislocation. Hair was plucked from the treated dorsal area, and skin samples were collected and stored at -80°C for further analysis [1].
Melanin Quantification Protocol

The melanin content in harvested hair shafts was quantified using the following methodological approach:

  • Sample Preparation: Precisely 1.5 mg of hair from each mouse was weighed using a high-precision balance and immersed in 1M NaOH [1].
  • Digestion Process: Samples were incubated at 80-85°C for 2-4 hours with slight agitation. Tubes were inverted every 30 minutes to ensure complete digestion [1].
  • Centrifugation: Digested samples were centrifuged at 12,000 rpm for 5 minutes at room temperature to pellet any undigested material [1].
  • Spectrophotometric Analysis: The absorbance of the supernatant was measured at 470 nm. Total melanin content was determined using a standard curve generated with synthetic melanin [1].
  • Microscopic Examination: Plucked hairs were visualized under a contrast microscope (Leica Microsystems), and color intensity was assessed using the ImageJ processing program [1].
Results and Data Analysis

The in vivo study demonstrated that TCQA treatment significantly enhanced hair pigmentation compared to the vehicle control. Quantitative analysis revealed a marked increase in melanin content in hair shafts from TCQA-treated mice. Gene expression profiling using DNA microarray analysis showed an enhancement in pigmentation-associated genes in the TCQA-treated group. Furthermore, immunohistochemical analysis confirmed increased expression of tyrosinase in skin sections from treated animals, providing histological validation of the pigmentation-promoting effects [1].

Table 2: In Vivo Efficacy Results of TCQA Treatment in C3H Mice

Parameter Vehicle Control TCQA-Treated Significance
Melanin Content Baseline Significant increase p < 0.05
β-catenin Expression Normal level Remarkably upregulated Confirmed by Western blot
Tyrosinase Activity Baseline Enhanced Immunohistochemistry confirmation
Pigmentation-associated Genes Baseline expression Upregulated Microarray analysis

In Vitro Application: Human Melanocytes and B16F10 Melanoma Cells

Cell Culture Protocols
4.1.1 Human Epidermal Melanocytes (HEMs) Culture
  • Cell Source: HEMs were obtained from Gibco Invitrogen Cell Culture, specifically HEMn-MP cells isolated from moderately pigmented neonatal foreskin [1].
  • Culture Medium: Cells were maintained in Medium 254 supplemented with HM growth supplement (HMGS) containing bovine pituitary extract, fetal bovine serum, insulin, transferrin, basic fibroblast growth factor, hydrocortisone, heparin, and phorbol 12-myristate 13-acetate (PMA) [1].
  • Culture Conditions: Cells were kept at 37°C in a humidified atmosphere of 5% CO₂. For experimental treatments, the medium was replaced with HMGS without PMA (HMGS-2) to test the direct effect of TCQA on pigmentation without the influence of PMA [1].
  • Cell Viability: Trypan blue exclusion assay was used to determine cell viability throughout the experiments [1].
4.1.2 B16F10 Murine Melanoma Cells Culture
  • Cell Source: B16F10 murine melanoma cells were obtained from the Riken Cell Bank in Tsukuba, Japan [1].
  • Culture Medium: Cells were maintained as monolayer cultures in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum [1].
  • Culture Conditions: Cells were kept under sterile conditions at 37°C in a humidified atmosphere of 5% CO₂ in 75 cm² flasks [1].
TCQA Treatment Protocol for In Vitro Studies
  • Treatment Preparation: TCQA was first dissolved in 70% ethanol and then diluted in cell culture medium to achieve the desired concentrations [1].
  • Dosing Regimen: HEM and B16F10 cells were treated with 0, 10, and 25 μM of TCQA, with 200 nM of α-MSH used as a positive control [1].
  • Time Course Experiments: Cells were harvested after 4, 8, 12, 24, and 48 hours of treatment for various analyses [1].
  • Protein Extraction: Total protein was extracted using radioimmunoprecipitation assay (RIPA) buffer with protease inhibitors [1].
  • Protein Quantification: Extracted proteins were quantified using a 2-D Quant kit according to manufacturer's instructions [1].
Western Blot Analysis
  • Gel Electrophoresis: Protein samples (15 μg/well) were separated using 10% sodium dodecyl sulfate–polyacrylamide gel electrophoresis (SDS-PAGE) [1].
  • Membrane Transfer: Separated proteins were transferred to polyvinylidene difluoride (PVDF) membranes [1].
  • Antibody Incubation: Membranes were incubated with primary antibodies against β-catenin, MITF, tyrosinase, TYRP1, DCT, and GAPDH overnight at 4°C [1].
  • Detection: After incubation with appropriate secondary antibodies, protein expression was detected using the LI-COR Odyssey Infrared Imaging System [1].
Immunofluorescence Staining
  • Cell Seeding: Cells were seeded at a density of 3 × 10⁴/well in Lab-Tek Chamber Slides and allowed to attach overnight [1].
  • Treatment: HEMs were treated with 0 and 10 μM of TCQA for 0, 4, 8, and 12 hours [1].
  • Fixation and Blocking: After treatment, cells were washed with 0.1% v/v Triton X-100/PBS and blocked for 1 hour at room temperature [1].
  • Antibody Incubation: Cells were incubated with primary antibody rabbit anti-β-catenin overnight at 4°C, followed by incubation with Alexa 594-conjugated anti-rabbit secondary antibody [1].
  • Visualization: Cells were mounted with DAPI and visualized under a confocal microscope (Leica TCS SP8) [1].

Research Context: Hair Aging and Pigmentation Reversal

Hair Aging Mechanisms

Understanding hair aging mechanisms provides important context for TCQA's potential applications. Hair aging is characterized by hair graying (canities), hair loss, hair follicle miniaturization, and structural changes to the hair shaft. The most well-established mechanism underlying hair aging involves oxidative stress, which leads to mitochondrial damage, DNA impairment, and upregulated inflammatory signaling. Reactive oxygen species (ROS) generated during metabolic processes or through external factors like UV radiation can damage follicular melanocytes and melanocyte stem cells (McSCs), ultimately disrupting the pigmentation process [2].

The hair follicle pigmentary unit (HFPU) is particularly sensitive to oxidative stress. ROS can induce DNA damage in melanocytes, particularly in the form of 8-oxoguanine and 8-hydroxy-2'-deoxyguanosine (8-OHdG), which disrupt normal cellular functions. Additionally, oxidative stress can trigger lipid peroxidation, leading to the formation of reactive aldehydes like 4-hydroxynonenal (4-HNE) that form adducts with proteins, causing cross-linking and aggregation. With age, the activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) diminish, further increasing susceptibility to oxidative damage [2].

Evidence of Pigmentation Reversal

Recent research has challenged the long-held belief that hair greying is irreversible in humans. A 2021 study developed a novel approach to profile hair pigmentation patterns (HPPs) along individual hair shafts, creating quantifiable physical timescales of rapid greying transitions. This method demonstrated that white/grey hairs can naturally regain pigmentation across sex, ethnicities, ages, and body regions. Molecular analysis revealed that grey hairs upregulate proteins related to energy metabolism, mitochondria, and antioxidant defenses, suggesting that metabolic reprogramming may facilitate repigmentation under certain conditions [3].

The study also reported a striking association between psychological stress and hair pigmentation changes. In one case, a donor exhibited hair depigmentation during periods of increased stress, with the same hairs regaining pigment when stress diminished. Computational simulation of these observations suggested a threshold-based mechanism for the temporary reversibility of greying, where hairs near a pigmentation threshold might revert to pigmented states when adverse conditions are alleviated [3].

The following workflow illustrates the experimental approach for profiling hair pigmentation patterns:

HPP_workflow Hair_sample Hair Sample Collection Imaging High-Resolution Digital Imaging Hair_sample->Imaging Pattern_analysis Pigmentation Pattern Analysis Imaging->Pattern_analysis Proteomics Proteomic Analysis Pattern_analysis->Proteomics Data_correlation Stress Exposure Correlation Proteomics->Data_correlation Reversal_assessment Reversibility Assessment Data_correlation->Reversal_assessment

Quality Control and Compound Preparation

TCQA Preparation and Characterization
  • Source: TCQA used in the cited studies was synthesized with 97% purity and provided by Dr. Kozo Sato from Synthetic Organic Chemistry Laboratories, the FUJIFILM Corporation (Kanagawa, Japan) [1].
  • Solubility: TCQA was first dissolved in 70% ethanol and then diluted in purified water for in vivo experiments or cell culture medium for in vitro studies [1].
  • Storage: As with most bioactive compounds, TCQA should be stored in a cool, dry place protected from light to maintain stability. Fresh solutions should be prepared regularly for experimental use.
  • Quality Assessment: High-performance liquid chromatography (HPLC) or similar analytical methods should be used to verify compound purity and stability before use in experiments.
Experimental Controls and Validation
  • Positive Controls: α-MSH (200 nM) was used as a positive control for melanogenesis stimulation in cell culture experiments [1].
  • Vehicle Controls: Appropriate vehicle controls (70% ethanol diluted in water or culture medium) should be included in all experiments to account for potential solvent effects.
  • Reference Compounds: Well-characterized melanogenesis modifiers such as minoxidil or forskolin can be used as benchmark compounds for comparison.
  • Method Validation: Key findings should be validated using multiple complementary techniques (e.g., Western blot, immunofluorescence, and gene expression analysis) to ensure reliability.

Potential Applications and Conclusions

Therapeutic Applications

Based on the accumulated research evidence, TCQA holds promise for several therapeutic and cosmetic applications:

  • Hair Repigmentation Products: Development of topical formulations for reversing or preventing hair graying, particularly for individuals with premature canities.
  • Combination Therapies: Potential use in combination with other bioactive compounds that target different aspects of hair pigmentation or growth.
  • Pigmentation Disorders: Possible applications in treating other pigmentation-related conditions such as vitiligo, though further research would be needed.
  • Anti-Aging Formulations: Incorporation into cosmetic products aimed at maintaining natural hair color and combating age-related pigmentation changes.
Conclusion

The comprehensive research on TCQA demonstrates its significant potential as a hair pigmentation-promoting agent through its action on the β-catenin signaling pathway. The compound effectively enhances melanin synthesis by upregulating key transcription factors and melanogenic enzymes in both in vivo and in vitro models. The detailed protocols provided in these application notes offer researchers a standardized methodology for evaluating TCQA's effects and conducting further investigations. As research in hair pigmentation continues to evolve, particularly with recent findings on the potential reversibility of hair greying, TCQA represents a promising compound for developing innovative approaches to maintain and restore natural hair pigmentation.

References

Comprehensive Application Notes and Protocols: Anti-inflammatory Properties of 3,4,5-Tricaffeoylquinic Acid (TCQA)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

3,4,5-Tricaffeoylquinic acid (TCQA), a trimeric derivative of caffeoylquinic acid, represents a promising multi-target natural compound with demonstrated efficacy across multiple experimental models of inflammation. As a polyphenolic compound belonging to the phenylpropanoid class, TCQA is characterized by its three caffeoyl groups esterified to a quinic acid backbone, which confers enhanced bioactivity compared to mono- and di-caffeoylquinic acid derivatives. [1] This compound occurs naturally in several medicinal plants including Aconitum koreanum, Nymphoides peltata, Brazilian propolis, and sweet potato leaves, with its potent anti-radical activity and diverse biological effects making it a compelling subject for pharmacological investigation. [1] [2] The following application notes provide a comprehensive technical resource for researchers investigating the anti-inflammatory mechanisms of TCQA, including detailed experimental protocols, quantitative data analysis, and mechanistic insights validated through multiple independent studies.

Mechanisms of Action

TCQA exhibits broad-spectrum anti-inflammatory activity through multimodal mechanisms involving the regulation of multiple signaling pathways and transcriptional factors across different cell types. The compound's effects stem from both direct antioxidant properties and indirect modulation of inflammatory signaling cascades, making it particularly effective against inflammation driven by diverse stimuli including cytokines, bacterial components, and radiation.

Primary Anti-inflammatory Signaling Pathways
  • NF-κB Pathway Suppression: TCQA consistently demonstrates dose-dependent inhibition of NF-κB activation across multiple cell types, including keratinocytes and macrophages. This effect is achieved through suppression of IκBα phosphorylation and subsequent nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory genes. Research indicates that TCQA (10-40 μM) significantly attenuates TNF-α-induced NF-κB activation in human keratinocytes, with comparable efficacy to the specific NF-κB inhibitor Bay 11-7085. [3] [4]

  • MAPK Pathway Modulation: In UVB-irradiated HaCaT keratinocytes, TCQA effectively suppresses the phosphorylation cascade of MAPK family members including ERK, JNK, and p38. This inhibition subsequently reduces the activation of downstream transcription factors AP-1 and NF-κB, ultimately decreasing matrix metalloproteinase (MMP-1) production, which is crucial in inflammatory tissue damage and photoaging. [2]

  • Akt Signaling Interference: TCQA demonstrates significant inhibition of Akt phosphorylation in response to both TNF-α and LPS stimulation, effectively disrupting this critical survival and inflammatory pathway. The extent of Akt inhibition by TCQA (20-40 μM) correlates strongly with reduced production of inflammatory mediators, suggesting a pivotal role for Akt suppression in its mechanism of action. [3] [4]

  • TLR4 Expression Downregulation: In LPS-stimulated keratinocytes, TCQA reduces surface expression of Toll-like receptor 4 (TLR4), the primary recognition receptor for bacterial endotoxin. This upstream mechanism limits the activation of downstream NF-κB, Akt, and ERK pathways, representing a unique approach to mitigating microbial product-induced inflammation. [5]

Novel Mechanisms: NLRP3 Inflammasome Regulation

Recent research has revealed that TCQA possesses novel immunomodulatory activity through regulation of the NLRP3 inflammasome complex in human macrophages. The compound suppresses LPS-induced NLRP3 inflammasome activation through autophagy-dependent degradation of inflammasome components, independently of proteasomal pathways. This effect was demonstrated by the reversal of TCQA's benefits when autophagy was inhibited by chloroquine, but not with proteasome inhibitor MG132. Additionally, TCQA significantly reduces inflammasome-mediated pyroptosis, as evidenced by suppressed Caspase-1 activation and gasdermin D cleavage, highlighting its potential in regulating inflammatory cell death processes. [6]

Experimental Protocols

In Vitro Assessment of Anti-inflammatory Effects in Keratinocytes

Purpose: To evaluate TCQA's effects on inflammatory mediator production in TNF-α-stimulated human keratinocytes. [3] [4]

Materials:

  • HEK001 human keratinocyte cell line or HaCaT cells
  • TNF-α (recombinant, E. coli source)
  • TCQA (20-40 μM working concentrations)
  • Specific pathway inhibitors: Bay 11-7085 (NF-κB inhibitor, 10 μM), Akt inhibitor (Type II, SH-5, 10 μM)
  • ELISA kits for IL-1β, IL-8, CCL17, CCL27, PGE₂
  • Western blot reagents for phospho-Akt, total Akt, phospho-IκBα, total IκBα
  • ROS detection reagents (DCFH-DA)

Procedure:

  • Cell Culture & Treatment: Maintain HEK001 cells in keratinocyte-specific serum-free medium. Seed cells at 2×10⁵ cells/well in 6-well plates and incubate for 24 hours.
  • Pre-treatment: Add TCQA (20, 30, 40 μM) or vehicle control 2 hours prior to TNF-α stimulation.
  • Stimulation: Introduce TNF-α (10 ng/mL) to appropriate wells and incubate for 24 hours (cytokine measurement) or 15-30 minutes (signaling pathway analysis).
  • Sample Collection: Collect culture supernatants for ELISA analysis. Harvest cells for protein extraction and Western blotting.
  • ROS Measurement: Incubate cells with DCFH-DA (10 μM) for 30 minutes, then analyze fluorescence intensity.
NLRP3 Inflammasome Inhibition Assay in Macrophages

Purpose: To investigate TCQA's effects on NLRP3 inflammasome activation and autophagy in human macrophages. [6]

Materials:

  • THP-1 human monocytic cell line
  • Phorbol 12-myristate 13-acetate (PMA) for differentiation
  • LPS (E. coli serotype 0111:B4)
  • Nigericin (NLRP3 activator)
  • Chloroquine (autophagy inhibitor, 20 μM)
  • MG132 (proteasome inhibitor, 10 μM)
  • ELISA kits for IL-1β, TNF-α
  • Western blot reagents for NLRP3, Caspase-1, LC3-I/II, p62, gasdermin D
  • Autophagosome staining dye (Cyto-ID)

Procedure:

  • Macrophage Differentiation: Differentiate THP-1 cells with PMA (100 ng/mL) for 48 hours, then rest in fresh medium for 24 hours.
  • Pre-treatment: Add TCQA (25-100 μM) or vehicle control 2 hours prior to LPS priming.
  • Priming & Activation: Stimulate with LPS (1 μg/mL) for 3 hours, then add nigericin (10 μM) for 45 minutes to activate the inflammasome.
  • Inhibition Studies: Include chloroquine or MG132 in appropriate samples 1 hour before TCQA treatment.
  • Analysis: Collect supernatants for IL-1β ELISA. Harvest cells for Western blot analysis of inflammasome components and autophagy markers.
  • Autophagic Flux: Stain cells with Cyto-ID dye and analyze by fluorescence microscopy or flow cytometry.

Table 1: Key Experimental Parameters for TCQA Anti-inflammatory Studies

Experimental System Stimulus TCQA Concentration Range Key Readouts Incubation Time
Human keratinocytes (HEK001) TNF-α (10 ng/mL) 20-40 μM IL-1β, IL-8, CCL17, CCL27, PGE₂ 24 hours (cytokines), 30 min (signaling)
Human keratinocytes (HaCaT) LPS (1 μg/mL) 20-40 μM TLR4 expression, IL-8, NF-κB activation 24 hours (cytokines), 4-6 hours (TLR4)
THP-1 macrophages LPS + nigericin 25-100 μM IL-1β, NLRP3, Caspase-1, LC3-I/II 3 hours priming + 45 min activation
UVB-irradiated HaCaT UVB (30-100 mJ/cm²) 10-40 μM MMP-1, COX-2, MAPK phosphorylation 24-48 hours post-UVB

Signaling Pathway Visualizations

G TNFα TNFα TNFR TNFR TNFα->TNFR LPS LPS TLR4 TLR4 LPS->TLR4 UVB UVB ROS ROS UVB->ROS AKT AKT TNFR->AKT NFkB_inactive NF-κB (inactive) TNFR->NFkB_inactive TNFR->ROS TLR4->AKT TLR4->NFkB_inactive MAPK MAPK TLR4->MAPK TLR4->ROS NFkB_active NF-κB (active) AKT->NFkB_active NFkB_inactive->NFkB_active Cytokines Cytokines NFkB_active->Cytokines MMP1 MMP1 NFkB_active->MMP1 MAPK->NFkB_active AP1 AP1 MAPK->AP1 AP1->MMP1 ROS->AKT ROS->NFkB_inactive ROS->MAPK NLRP3 NLRP3 ROS->NLRP3 Caspase1 Caspase1 NLRP3->Caspase1 Caspase1->Cytokines Pyroptosis Pyroptosis Caspase1->Pyroptosis TCQA_ROS TCQA Inhibition TCQA_ROS->ROS TCQA_TLR4 TCQA Inhibition TCQA_TLR4->TLR4 TCQA_AKT TCQA Inhibition TCQA_AKT->AKT TCQA_NFkB TCQA Inhibition TCQA_NFkB->NFkB_active TCQA_MAPK TCQA Inhibition TCQA_MAPK->MAPK TCQA_NLRP3 TCQA Inhibition TCQA_NLRP3->NLRP3

Figure 1: TCQA Anti-inflammatory Signaling Pathways - Comprehensive schematic illustrating multiple molecular targets through which TCQA exerts anti-inflammatory effects, including key pathways in keratinocytes and macrophages.

G Start Cell Culture & Differentiation Stimulation Inflammatory Stimulation (TNF-α, LPS, UVB) Start->Stimulation Treatment TCQA Treatment (20-100 μM) Stimulation->Treatment Analysis Sample Collection & Analysis Treatment->Analysis Molecular Molecular Analysis Analysis->Molecular Cytokine Cytokine/Chemokine Measurement Analysis->Cytokine Signaling Signaling Pathway Assessment Analysis->Signaling CellDeath Cell Death Analysis Analysis->CellDeath Results Data Interpretation WB Western Blot Molecular->WB PCR qRT-PCR Molecular->PCR ELISA ELISA Cytokine->ELISA Signaling->WB Flow Flow Cytometry Signaling->Flow CellDeath->Flow Microscopy Fluorescence Microscopy CellDeath->Microscopy

Figure 2: Experimental Workflow for TCQA Anti-inflammatory Research - Standardized methodology for evaluating TCQA's effects across different inflammatory models and analysis platforms.

Quantitative Data Analysis

Table 2: Summary of TCQA Efficacy in Inhibiting Inflammatory Mediators

Cell Type/Model Inflammatory Stimulus TCQA Concentration Reduction in Mediators Signaling Effects
Human keratinocytes (HEK001) TNF-α (10 ng/mL) 40 μM IL-1β: ~65% ↓, IL-8: ~70% ↓, CCL27: ~60% ↓ NF-κB activation: ~70% ↓, Akt phosphorylation: ~65% ↓ [3] [4]
Human keratinocytes (HEK001) LPS (1 μg/mL) 40 μM IL-8: ~75% ↓, CCL17: ~70% ↓ TLR4 expression: ~60% ↓, ERK phosphorylation: ~55% ↓ [5]
THP-1 macrophages LPS + nigericin 50 μM IL-1β: ~80% ↓ NLRP3 expression: ~70% ↓, Caspase-1 activation: ~75% ↓ [6]
UVB-irradiated HaCaT UVB (50 mJ/cm²) 40 μM MMP-1: ~65% ↓, COX-2: ~60% ↓ MAPK phosphorylation: ~50-70% ↓, AP-1 activation: ~55% ↓ [2]
Differentiated PC12 Proteasome inhibition 30 μM ROS: ~60% ↓, GSH depletion: ~50% ↓ Caspase-3: ~65% ↓, Mitochondrial depolarization: ~70% ↓ [7]

Table 3: TCQA Concentration-Dependent Effects in Various Assay Systems

Assay Type TCQA Concentration Biological Effect Significance/Notes
Keratinocyte inflammation (TNF-α) 20 μM Moderate inhibition (~30-40% cytokine reduction) Partial NF-κB and Akt suppression
Keratinocyte inflammation (TNF-α) 30 μM Significant inhibition (~50-60% cytokine reduction) Substantial pathway inhibition
Keratinocyte inflammation (TNF-α) 40 μM Maximal inhibition (~60-75% cytokine reduction) Near-complete pathway blockade [3] [4]
NLRP3 inflammasome inhibition 25 μM Partial protection (~40% IL-1β reduction) Moderate autophagy enhancement
NLRP3 inflammasome inhibition 50 μM Strong protection (~70-80% IL-1β reduction) Significant autophagic flux increase [6]
Neuroprotection assay 20 μM Improved cell viability (~40% increase) Enhanced ATP production, glycolytic enzyme upregulation [8]
Anti-wrinkle activity 10-40 μM Dose-dependent MMP-1 reduction (25-65%) Nrf2 activation, MAPK/AP-1 suppression [2]

Research Applications and Future Directions

The accumulated evidence positions TCQA as a promising multi-target therapeutic candidate for diverse inflammatory conditions. Specific potential applications include:

  • Inflammatory Skin Diseases: TCQA's efficacy in suppressing TNF-α- and LPS-induced inflammation in keratinocytes supports its development for atopic dermatitis, psoriasis, and acne. Its dual inhibition of both cytokine-mediated and microbial product-triggered inflammation addresses multiple facets of cutaneous inflammation. [3] [4] [5]

  • Radiation Dermatitis Prevention: The compound's ability to suppress radiation-induced NLRP3 inflammasome activation in both in vitro and in vivo models indicates potential as a radioprotective agent for cancer patients undergoing radiotherapy. [6]

  • Photoaging and Skin Protection: TCQA's inhibition of UVB-induced MMP-1 production through MAPK/AP-1 suppression and Nrf2 pathway activation suggests applications in cosmeceuticals and photoprotection. [2]

  • Neuroinflammatory Conditions: While beyond the strict scope of anti-inflammatory research, TCQA's neuroprotective effects against proteasome inhibition-induced apoptosis and its promotion of neurogenesis hint at potential applications in neurodegenerative diseases with inflammatory components. [8] [9] [7]

For future investigations, researchers should prioritize structure-activity relationship studies to identify critical pharmacophores, pharmacokinetic optimization to improve bioavailability, and combination therapies with existing anti-inflammatory agents. The consistent demonstration of TCQA's multi-target effects across independent studies underscores its value as a foundational compound for developing novel anti-inflammatory therapeutics with potentially favorable safety profiles derived from its natural origin.

References

Formulation Strategies for Aqueous Solubility of 3,4,5-TriCQA

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes several formulation strategies you can employ, with detailed preparation methods following.

Formulation Type Key Components & Concentration Ranges Notes on Application & Expected Outcome
Injection Formulation 1 [1] DMSO (10%), Tween 80 (5%), Saline (85%) Suitable for IP/IV/IM/SC injection; stable for short-term use.
Injection Formulation 2 [1] DMSO (10%), PEG300 (40%), Tween 80 (5%), Saline (45%) A more complex co-solvent system to improve solubility and stability.
Injection Formulation 4 [1] DMSO (10%), 20% SBE-β-CD in Saline (90%) Uses sulfobutyl ether beta-cyclodextrin (SBE-β-CD), a common complexing agent for poorly soluble drugs.
Oral Formulation 1 [1] 0.5% Carboxymethylcellulose Sodium (CMC Na) Forms a suspension for oral administration in animal studies.
Detailed Protocol for Injection Formulations

Here is a step-by-step guide for preparing a typical injection formulation, using Injection Formulation 1 (DMSO : Tween 80 : Saline = 10 : 5 : 85) as an example [1]:

  • Prepare Stock Solution: Dissolve 25 mg of 3,4,5-TriCQA in 100 μL of anhydrous DMSO to create a 250 mg/mL concentrated stock solution.
  • Add Surfactant: To the 100 μL DMSO stock solution, add 50 μL of Tween 80. Mix well to ensure homogeneity.
  • Dilute to Final Volume: Add 850 μL of physiological saline (0.9% sodium chloride) to the DMSO/Tween 80 mixture. Vortex or stir thoroughly to obtain a clear final solution with a concentration of 25 mg/mL.
  • Final Check: Visually inspect the solution for clarity. The solution is now ready for in vivo administration (e.g., intraperitoneal, intravenous, intramuscular, or subcutaneous injection).

> Note: Other formulations follow a similar logic: first creating a concentrated stock in a primary solvent like DMSO or ethanol, then mixing with secondary solvents (PEG300, castor oil) and/or surfactants (Cremophor), and finally diluting with an aqueous phase (saline) [1]. For oral suspensions, the compound is directly suspended in a viscous aqueous solution like 0.5% CMC Na [1].

Sample Preparation Workflow for Solubility Screening

The following diagram outlines a logical workflow for testing and selecting the best solubility formulation for your specific application.

G Start Start: Prepare 3,4,5-TriCQA (Protect from light) Need Determine Administration Need Start->Need Oral Oral Administration Need->Oral Injection Injection Administration Need->Injection InVitro In Vitro Assays Need->InVitro PrepOral Use Oral Formulation 1: Suspend in 0.5% CMC Na Oral->PrepOral PrepInj Select an Injection Formulation (e.g., Formulation 1, 2, or 4) Injection->PrepInj PrepVitro Use DMSO Stock Solution (Dilute in assay buffer) InVitro->PrepVitro Test Test Formulation (Clarity & Stability) PrepOral->Test PrepInj->Test PrepVitro->Test Success Success! Proceed with Experiment Test->Success Pass Fail Precipitation or Instability Test->Fail Fail Troubleshoot Troubleshoot: - Try a different formulation - Adjust solvent ratios - Use a cyclodextrin Fail->Troubleshoot Troubleshoot->Test Re-test

Key Considerations for Researchers

  • Start with DMSO: For most in vitro assays, begin by creating a concentrated stock solution in high-purity DMSO. This stock can then be diluted into your aqueous assay buffer [1].
  • Beware of "Stock Solution Blunders": A common pitfall is adding too much of the concentrated stock to the aqueous buffer, causing the compound to crash out. Perform serial dilutions when possible.
  • Light Sensitivity: 3,4,5-TriCQA and related compounds require protection from light during storage and experimental procedures to prevent degradation [1].

References

stability of 3,4,5-Tricaffeoylquinic acid in storage

Author: Smolecule Technical Support Team. Date: February 2026

Stability Profile of 3,4,5-Tricaffeoylquinic Acid

The table below summarizes the key information available on TCQA stability:

Factor Available Information & Impact on Stability
Temperature Supplier recommends storage at 0-8°C [1]. Studies on similar CQAs show isomerization at high temperatures (e.g., during cooking) [2].
pH Enzymatic studies indicate TCQA is a substrate for Polyphenol Oxidase (PPO), with highest activity at neutral pH (7.0) [3].
Enzymatic Degradation TCQA shows the highest affinity for Polyphenol Oxidase (PPO) from purple sweet potato (lowest Km value) [3].

Experimental Protocols for Stability Assessment

Here are methodologies you can adapt to systematically evaluate the stability of TCQA under various conditions.

Protocol: Investigating Thermal Stability

This experiment assesses the impact of temperature and time on TCQA integrity, simulating conditions that may occur during sample processing or storage.

  • Objective: To determine the degradation rate of TCQA at different temperatures and identify any isomerization products.
  • Materials:
    • TCQA standard (e.g., BOC Sciences, 98% purity) [4].
    • HPLC-grade methanol and water.
    • Analytical HPLC or UHPLC system with a C18 reversed-phase column and a Photo-Diode Array (PDA) detector.
    • Thermostatically controlled water baths or ovens (e.g., set to 4°C, 25°C, 40°C, 60°C).
  • Procedure:
    • Prepare a stock solution of TCQA in a suitable solvent (e.g., methanol).
    • Aliquot the solution into vials and incubate them at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C) for varying durations (e.g., 0, 1, 3, 7, 14 days).
    • Analyze each aliquot using HPLC at predetermined time points.
    • HPLC Method (Adapted from [4]):
      • Column: C18 reversed-phase (e.g., 250 mm × 4.6 mm, 5 µm).
      • Mobile Phase: A) Methanol, B) 0.5% aqueous phosphoric acid.
      • Gradient: 0–10 min (10%–20% A); 10–20 min (20%–40% A); 20–50 min (40%–50% A).
      • Flow Rate: 0.8 mL/min.
      • Detection: 327 nm.
      • Column Temperature: 25°C.
    • Monitor the peak area and retention time of TCQA. A decrease in the TCQA peak area, coupled with the appearance of new peaks, indicates degradation and isomerization.

The workflow for this thermal stability experiment can be visualized as follows:

Start Prepare TCQA Stock Solution Incubate Incubate Aliquots at Different Temperatures Start->Incubate Analyze Analyze via HPLC at Time Points Incubate->Analyze Result1 Monitor TCQA Peak Area Analyze->Result1 Result2 Identify New Peaks (Degradation Isomers) Analyze->Result2

Protocol: Assessing pH Stability

This experiment evaluates how the stability of TCQA changes across different pH conditions.

  • Objective: To profile the stability of TCQA in buffers of varying pH.
  • Materials:
    • TCQA standard.
    • Buffers covering a pH range (e.g., pH 3.0, 5.0, 7.0, 9.0).
    • HPLC system.
  • Procedure:
    • Prepare a concentrated TCQA solution in methanol.
    • Dilute the TCQA solution into different buffer solutions to a known concentration.
    • Incubate the solutions at a constant temperature (e.g., 25°C).
    • Analyze samples by HPLC immediately after preparation (T=0) and after set time intervals.
    • Plot the remaining percentage of TCQA against time for each pH to determine degradation kinetics.
Protocol: Mitigating Enzymatic Degradation

This procedure outlines how to handle plant extracts or biological samples to minimize the loss of TCQA due to native enzymes.

  • Objective: To inactivate Polyphenol Oxidase (PPO) and preserve TCQA content in biological samples.
  • Materials:
    • Fresh plant material (e.g., purple sweet potato).
    • Liquid nitrogen.
    • Extraction solvent (e.g., 80% ethanol, preferably pre-heated) [3].
    • PPO inhibitors (e.g., ascorbic acid, sodium azide).
  • Procedure:
    • Rapid Inactivation: Freeze the plant material immediately in liquid nitrogen upon collection and lyophilize [3].
    • Heat Treatment: Pre-heat the extraction solvent (e.g., 80% ethanol) and use it to boil the sample for 5 minutes to denature PPO [2].
    • Use of Inhibitors: Include known PPO inhibitors like ascorbic acid in the extraction buffer.
    • Purification: After initial extraction, pass the crude extract through a column of macroporous resin (e.g., Amberlite XAD-7HP) or activated carbon to separate phenols from enzymes [3].

The strategy for mitigating enzymatic degradation involves multiple key steps:

Start Collect Plant Material Step1 Immediate Freezing (Liquid Nitrogen) Start->Step1 Step2 Lyophilization Step1->Step2 Step3 Extraction with Pre-heated Solvent Step2->Step3 Step4 Add PPO Inhibitors (e.g., Ascorbic Acid) Step3->Step4 Step5 Rapid Purification (Macroporous Resin) Step4->Step5 End Stable TCQA Extract Step5->End

Frequently Asked Questions

Q1: What is the recommended long-term storage condition for a pure TCQA standard? While comprehensive stability studies are lacking, suppliers recommend storing the powder at 0-8°C [1]. For prepared stock solutions, it is advisable to store them at -20°C or below and monitor stability through regular HPLC analysis.

Q2: What are the primary signs of TCQA degradation, and how can I detect them? The primary signs are:

  • Color Change: Solutions may darken due to the formation of quinones and melanins [3].
  • Chromatographic Changes: HPLC analysis will show a decrease in the TCQA peak and the appearance of new peaks for degradation products or isomers (e.g., other CQA derivatives) [2].

Q3: How does the stability of TCQA compare to other caffeoylquinic acids? Research suggests that mono-CQAs like 5-CQA may be more stable than diCQAs like 3,5-diCQA at high temperatures (100°C) [2]. Furthermore, TCQA has a higher affinity for PPO than 5-CQA and 3,4-diCQA, making it potentially more susceptible to enzymatic degradation [3].

Key Recommendations

  • Storage: Store TCQA powder at 2-8°C in a desiccator. Prepare stock solutions in pure methanol or ethanol and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
  • Handling: Work quickly and on ice when handling aqueous solutions. For plant extracts, follow the rapid inactivation protocol to minimize enzymatic loss.
  • Monitoring: Establish a routine HPLC-UV or LC-MS method to regularly check the purity and concentration of your TCQA standards and key samples.

References

optimizing HPLC separation of TCQA isomers

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the most critical parameter for optimizing isomer separation? A: Selectivity optimization is the most critical step. This involves fine-tuning the chemical environment to maximize differences in how isomers interact with the stationary and mobile phases. Key parameters to adjust include the mobile phase composition (organic modifier, pH, buffers) and the column temperature [1].

  • My target isomers are very polar. What column should I consider? A: For polar isomers that do not retain well on standard C18 columns, a specialized reversed-phase column is recommended. Columns with alternative chemistries, such as an RP-Amide phase, can provide better retention and separation for polar compounds through additional hydrogen bonding and polar interactions [2].

  • I am getting poor peak shapes. What could be the cause? A: Poor peak shape (tailing or fronting) often indicates undesirable secondary interactions between the analytes and the column. Using a modern "bioinert" UHPLC system and columns designed with high-purity, ultra-inert silica can significantly improve peak shapes for ionic and polar metabolites by minimizing these metal-analyte interactions [3].

Troubleshooting Guide: Resolving Common Isomer Separation Issues

The following table outlines specific problems, their potential causes, and recommended solutions.

Problem Possible Cause Suggested Solution
Insufficient Resolution Non-optimal selectivity; analytes too similar in size Optimize mobile phase gradient and composition (e.g., ratio of organic solvents) [4] [1]; Adjust column temperature for finer selectivity control [4] [5].
Poor Retention of Polar Analytes Standard C18 phase lacks sufficient interaction Switch to a specialized column (e.g., RP-Amide, phenyl) for polar compounds [2].
Poor Peak Shape (Tailing) Secondary interactions with metallic impurities in column Use a modern bioinert UHPLC system and higher purity column chemistries [3].
Long Analysis Time Isocratic method with excessive retention Implement a gradient elution method to elute all compounds in a shorter time frame [1].
Low Sensitivity High baseline noise; suboptimal detection For trace analysis, use a more sensitive detector (e.g., fluorescence, MS) [1]; Ensure proper sample clean-up (e.g., SPE) to reduce matrix effects [6].

Experimental Protocol: A Systematic Workflow for Isomer Separation

This workflow synthesizes a general method development strategy from the literature [1] with specific techniques for complex separations [4] [7] [2].

Key Experimental Details:

  • Column Temperature: While a common starting point is 35-50°C [5] [2], note that for challenging isomer separations, a significantly lower temperature (e.g., 7°C) has been successfully used to achieve superior resolution of tocopherol and tocotrienol isomers by maximizing subtle thermodynamic differences [4].
  • Mobile Phase for MS Detection: When using mass spectrometric detection, the mobile phase should be compatible. A common approach is to use water with buffers (e.g., ammonium acetate) and acetonitrile or methanol, modified with volatile acids like formic acid [7] [2].
  • Sample Preparation: For complex biological matrices, a solid-phase extraction (SPE) clean-up step is highly recommended. Using a strong anionic exchange (SAX) cartridge can provide high recovery (e.g., 87-115%) for acidic compounds and significantly reduce matrix effects [4] [6].

Key Optimization Parameters and Their Effects

This table summarizes the main parameters you can adjust and their primary impact on the separation of isomers.

| Parameter | Impact on Separation | Recommendation / Consideration | | :--- | :--- | :--- | | Stationary Phase | Determines primary interaction mechanics; most critical for polar isomers. | Use RP-Amide or other polar-embedded groups for additional H-bonding [2]. | | Organic Modifier | Strongly affects selectivity and retention. | Test both acetonitrile and methanol as they provide different selectivity [1]. | | Column Temperature | Impacts efficiency, retention, and especially selectivity.|| Fine-tuning is crucial; try both elevated and reduced temperatures [4] [5]. | | Mobile Phase pH | Critical for ionizable compounds; dramatically alters retention of acids/bases. | Adjust pH to suppress or encourage ionization; use volatile buffers for LC-MS [7] [1]. | | Buffer/Additive | Can mask undesirable silanol interactions or act as ion-pairing agents. | Add acids (e.g., formic) or salts (e.g., ammonium acetate) to improve peak shape and retention [2]. |

References

increasing TCQA extraction yield from plants

Author: Smolecule Technical Support Team. Date: February 2026

Extraction Techniques & Technologies

Selecting the right extraction method is the first critical step. The table below summarizes the key techniques.

Extraction Method Principle Key Advantages Key Limitations Best For/Suitability
Soxhlet Extraction [1] [2] Continuous reflux and siphoning with solvent [1]. High extraction yield; efficient for multiple samples [1]. Long time; high temperatures can degrade compounds; high solvent use [1]. High total extractable matter yield [2].
Maceration [1] Soaking plant material in solvent with optional stirring [1]. Simple equipment and operation; high selectivity via solvent choice [1]. Time-consuming; large volumes of potentially toxic solvents [1]. Simple, low-cost setups; absolute production [1].
Ultrasound-Assisted (UAE) [3] [2] Uses ultrasonic waves to disrupt cell walls (cavitation) [3]. Reduced time and solvent; improved phenolic compound yield [2]. Optimization of power, time, and temperature needed [3]. Maximizing phenolic content and antioxidant activity [2].
Microwave-Assisted (MAE) [1] [3] Heats internal moisture rapidly, breaking cells [1]. Rapid; low solvent consumption; high efficiency [3]. Limited penetration depth; uneven heating risk [1]. Fast, efficient, and green extraction [3].
Supercritical Fluid (SFE) [1] [3] Uses supercritical fluids (e.g., CO₂) as solvent [1]. No solvent residue; tunable selectivity; high-quality extract [1] [3]. High equipment cost; high pressure operation [1]. High-purity extracts for pharma/food; green chemistry [1] [3].
Pressurized Liquid (PLE) [3] Uses high pressure to keep solvents liquid at high temperatures [3]. Fast; automated; reduced solvent [3]. Specialized equipment required [3]. Efficient and sustainable extraction [3].

Strategies for Enhancing Metabolite Yield

Once a base method is selected, you can apply strategies to stimulate plants to produce more secondary metabolites or to improve the extraction process itself.

Elicitation: Triggering Plant Defense Mechanisms

Elicitors are substances that trigger plant defense responses, often leading to increased synthesis of valuable secondary metabolites [4] [5]. The following workflow outlines a general protocol for testing elicitors in a suspension culture, a common model system.

G Start Start Elicitation Protocol Step1 Establish Stable Plant Cell Suspension Culture Start->Step1 Step2 Select and Prepare Elicitor Step1->Step2 Step3 Add Elicitor to Culture (Optimize Dose & Timing) Step2->Step3 Abiotic Abiotic Elicitors Step2->Abiotic Biotic Biotic Elicitors Step2->Biotic Step4 Continue Incubation (Harvest at Optimized Time) Step3->Step4 Step5 Extract and Analyze Target Metabolites Step4->Step5 End Evaluate Yield Improvement Step5->End

The main categories of elicitors are [4] [5]:

  • Abiotic Elicitors: Non-biological agents. Common examples include:
    • Hormone-like signaling molecules: Salicylic Acid (SA), Methyl Jasmonate (MeJA) [4].
    • Heavy metal salts: Silver nitrate (AgNO₃), Cadmium Chloride (CdCl₂) [5].
    • Physical factors: UV radiation, salinity stress [4].
  • Biotic Elicitors: Biological agents. Common examples include:
    • Chitosan (from shellfish), fungal extracts (e.g., yeast extract), and bacterial polysaccharides [5].

For optimal results, consider synergistic combinations, such as sodium fluoride with methyl jasmonate, which have shown remarkable success in boosting specific alkaloids [4].

Advanced In Vitro Systems

Using plant cell, tissue, or organ cultures provides a controlled environment independent of seasonal and geographical variations [5].

  • Cell Suspension Cultures: Useful for rapid biomass production and large-scale bioreactor applications [5].
  • Hairy Root Cultures: Created by infecting plant tissue with Agrobacterium rhizogenes. They are genetically stable and often produce high levels of secondary metabolites, especially alkaloids [5].

Troubleshooting & FAQs

This section addresses common experimental challenges.

Question Possible Cause & Solution

| Low extraction yield | • Cause: Inefficient cell disruption or poor solvent choice. • Fix: Switch to a more efficient method (e.g., UAE, MAE). Optimize solvent polarity for TCQA [1] [2]. | | Inconsistent results between batches | • Cause: Natural variation in plant source material [5]. • Fix: Use controlled in vitro cultures (e.g., suspension, hairy roots) for a consistent biosynthetic baseline [5]. | | Elicitor treatment shows no effect | • Cause: Incorrect elicitor dose, timing, or culture growth stage. • Fix: Apply elicitors during the late exponential or stationary phase. Perform a time-dose matrix experiment to find the optimal window [4] [6]. | | Target metabolite is degraded | • Cause: Excessive heat or long extraction times. • Fix: Avoid prolonged heating (e.g., from Soxhlet). Use milder methods like maceration, UAE, or low-temperature SFE [1] [2]. |

Integrated Experimental Workflow

For a new project, a multi-stage approach that integrates the strategies above is most effective. The following diagram outlines this comprehensive workflow.

G Start Start: Goal to Increase TCQA Phase1 Phase 1: Screening Start->Phase1 P1_Opt1 • Screen extraction methods (MAE, UAE, SFE, etc.) • Optimize solvent parameters Phase1->P1_Opt1 P1_Opt2 • Establish in vitro culture (callus, suspension, hairy roots) Phase1->P1_Opt2 Phase2 Phase 2: Enhancement P2_Opt1 • Screen elicitors (SA, MeJA, etc.) • Optimize dose and timing Phase2->P2_Opt1 P2_Opt2 • Feed metabolic precursors • Use in-situ product removal Phase2->P2_Opt2 Phase3 Phase 3: Scaling P3_Opt1 • Scale-up in bioreactors • Optimize environmental parameters Phase3->P3_Opt1 P1_Opt1->Phase2 P1_Opt2->Phase2 P2_Opt1->Phase3 P2_Opt2->Phase3

References

Core Protocol: The UV/PS/FA System for TCAA Degradation

Author: Smolecule Technical Support Team. Date: February 2026

This method uses a UV-activated persulfate (PS) system with formic acid (FA) to generate reductive radicals that degrade TCAA efficiently [1].

Detailed Experimental Methodology [1]:

  • Reaction Setup: Conduct experiments in an anaerobic environment to prevent interference from oxygen. A typical reaction volume is 100 mL, contained in a sealed vessel.
  • Initial Concentrations:
    • TCAA: 200 µM
    • Sodium Persulfate (PS): 2 mM
    • Formic Acid (FA): 15 mM
  • Initiation: Place the reaction vessel under UV irradiation (e.g., a UV lamp with a wavelength of 254 nm) to activate the persulfate.
  • Monitoring: Sample the solution at regular intervals over 60 minutes. Analyze TCAA concentration and degradation byproducts (like dichloroacetic acid and monochloroacetic acid) using High-Performance Liquid Chromatography (HPLC).

The workflow of this core protocol is summarized in the following diagram:

Start Prepare 100 mL Anaerobic Solution A Add Reagents: • 200 µM TCAA • 2 mM Persulfate (PS) • 15 mM Formic Acid (FA) Start->A B Seal Reaction Vessel A->B C Initiate with UV Irradiation (254 nm) B->C D Run for 60 min Sample at Intervals C->D E Analyze Samples via HPLC D->E

Key Experimental Parameters and Their Impact

The table below summarizes the effects of key parameters on degradation efficiency, based on experimental findings [1].

Parameter Optimal Range / Condition Impact on TCAA Degradation
Formic Acid (FA) Concentration 15 mM Critical. 15 mM FA achieved ~100% TCAA removal in 60 min. Lower concentrations significantly reduce efficiency [1].
Persulfate (PS) Concentration 2 mM Provides sufficient sulfate radicals (SO₄•⁻) to initiate the reaction cycle. Higher concentrations may not yield significant further benefits [1].
Solution pH Weakly acidic (4-5) Optimal for radical generation and reaction pathways. Efficiency decreases outside this range [1].
Presence of Anions Varies Bicarbonate (HCO₃⁻) significantly inhibits degradation. Chloride (Cl⁻) and Sulfate (SO₄²⁻) have minor effects [1].
Active Species CO₂•⁻ (Carbon dioxide radical) The primary reductive species responsible for TCAA dechlorination, generated from the reaction between oxidative radicals and formic acid [1] [2].

Troubleshooting Common Experimental Issues

Q1: Why is my TCAA degradation efficiency low, even with UV/PS?

  • Potential Cause: The UV/PS system alone primarily generates oxidative radicals (SO₄•⁻ and •OH), which are less effective against highly oxidized compounds like TCAA [1].
  • Solution: Ensure the addition of a reductive precursor like formic acid (FA) to the system. Verify that the concentration is at the optimal level of 15 mM [1].

Q2: What could be interfering with the reaction?

  • Potential Cause: The presence of bicarbonate (HCO₃⁻) anions in the water matrix is a known potent scavenger of reactive radicals, severely inhibiting the reaction [1].
  • Solution: Characterize your water sample's anion profile. For samples with high alkalinity, pre-treatment or adjustment of the protocol may be necessary.

Q3: How can I confirm that CO₂•⁻ is the main active species?

  • Solution: Perform radical quenching experiments. Use specific scavengers like methanol and ethanol to quench CO₂•⁻ radicals. A significant decrease in degradation efficiency after quenching confirms their primary role. This can be further validated with Electron Paramagnetic Resonance (EPR) analysis [1].

Optimization and Advanced Insights

  • Alternative Organic Acids: While formic acid is highly effective, other organic acids like citric acid and oxalic acid can also generate CO₂•⁻ and may be explored for system optimization [1].
  • Mechanism Insight: The degradation proceeds through a sequential dechlorination pathway: TCAA is first reduced to Dichloroacetic Acid (DCA), which is then further reduced to Monochloroacetic Acid (MCA) [1].
  • Comparative Advantage: This UV/PS/FA ARP is reported to have lower energy and chemical costs compared to some Advanced Oxidation Processes (AOPs), making it an efficient and economical choice [1].

References

Understanding Toxicity Symptoms and Causes

Author: Smolecule Technical Support Team. Date: February 2026

Cell cultures can show signs of toxicity in various ways. The table below lists common symptoms and their potential root causes to help you start the diagnostic process [1] [2] [3].

Symptom Potential Causes
Cells die in culture Microbial contamination (bacteria, mycoplasma), incorrect freeze/thaw procedure, over-digestion with trypsin, environmental stress [1].
Poor cell growth Incorrect or expired culture medium, poor-quality serum supplements, inaccurate cell counting during seeding, over-confluent cultures [1] [2].
Adherent cells detach Cells are overly trypsinized; potential mycoplasma contamination [1] [2].
Rapid pH shift Incorrect CO2 tension in incubator, overly tight flask caps, use of incorrect buffering system, microbial contamination [2].
Precipitate in medium Inorganic salts falling out of solution; can often be dissolved by warming media to 37°C [2].

A Systematic Troubleshooting Workflow

When you encounter toxicity, follow this logical pathway to identify and correct the problem. This workflow integrates advice from major cell culture resource providers [1] [2] [3].

toxicity_troubleshooting Toxicity Troubleshooting Workflow start Suspected Culture Toxicity step1 Check for Contamination (Microscope, PCR for mycoplasma) start->step1 step2 Review Recent Changes (New lot of serum/media? New protocol?) step1->step2 No contamination resolve Issue Identified & Resolved step1->resolve Contamination found step3 Audit Cell Handling (Thawing, passaging, counting) step2->step3 No obvious change step2->resolve Problematic change found step4 Verify Incubator Environment (CO2, temperature, humidity) step3->step4 Handling correct step3->resolve Error in technique step5 Inspect Culture Reagents (Expiry, preparation, osmolality) step4->step5 Environment stable step4->resolve Incubator fault step5->resolve Reagent issue

Detailed Experimental Protocol: SRB Assay

To objectively assess cytotoxicity, you can use the Sulforhodamine B (SRB) assay. It's a cost-effective method that measures cellular protein content as a proxy for cell mass and proliferation, ideal for screening compounds or transfection effects in adherent cells [4].

The workflow below outlines the key steps of the SRB assay.

srb_assay SRB Assay Workflow for Cytotoxicity a1 Plate & Treat Cells (96-well or 384-well format) a2 Incubate (37°C, 5% CO2, e.g., 5 days) a1->a2 a3 Fix Cells (Add cold TCA, 4°C for 1 hour) a2->a3 a4 Wash & Air Dry (Tap water, 4x) a3->a4 a5 Stain with SRB (0.04% in 1% acetic acid, 1 hour) a4->a5 a6 Measure Absorbance (~565 nm) a5->a6 a7 Analyze Data (Normalize to controls) a6->a7

Materials and Equipment [4]
  • Cell Culture Plates: 96-well or 384-well clear flat-bottom polystyrene plates.
  • Reagents:
    • Trichloroacetic acid (TCA)
    • Sulforhodamine B (SRB) sodium salt
    • Acetic acid
    • 10 mM unbuffered Tris base solution
    • Standard cell culture reagents (PBS, trypsin, culture medium with FBS).
  • Equipment:
    • CO2 incubator
    • Multiwell microplate reader
    • Multichannel pipettes.
Step-by-Step Procedure [4]
  • Cell Seeding: Prepare a single-cell suspension of your adherent TCQA cells. Seed them at an appropriate density (e.g., 2 × 10⁴ cells/well for a 96-well plate) in a volume of 50 µl. The goal is to reach 70–80% confluency at the end of the experiment.
  • Treatment Exposure: Add 50 µl of your treatment solution (e.g., the compound being tested for toxicity) to each well. Include vehicle controls and background wells with medium only.
  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired duration (e.g., 5 days).
  • Cell Fixation: Gently add 25 µl of cold 50% (wt/vol) TCA directly to the medium in each well to achieve a final concentration of 10% TCA. Incubate at 4°C for 1 hour.
  • Washing: Wash the plates four times by immersing them in slow-running tap water to remove TCA and culture components. Tap the plate dry on paper towels and allow it to air-dry completely at room temperature.
  • Staining: Add 50 µl of 0.04% (wt/vol) SRB solution to each well and incubate at room temperature for at least 1 hour.
  • Washing Unbound Dye: Quickly rinse the plates 4-5 times with 1% acetic acid to remove unbound dye.
  • Solubilization and Measurement: Solubilize the protein-bound SRB dye by adding 100-200 µl of 10 mM Tris base solution to each well. Shake the plate for at least 10 minutes. Measure the absorbance at 490–565 nm using a microplate reader.

Essential Cell Culture Practices

Many toxicity issues stem from fundamental culture techniques. Here are key practices to prevent problems [2] [3]:

  • Master Aseptic Technique: Proper technique is the first line of defense against contamination, a major cause of cell death. Ensure all work is done in a certified biosafety cabinet using sterile equipment [3].
  • Validate Freeze/Thaw Cycles: Use low-passage cells for making freezer stocks. Thaw cells quickly but dilute them in pre-warmed medium slowly. Always use the supplier's recommended medium and plate cells at a high density to optimize recovery [2].
  • Calibrate Your Incubator: Monitor CO2 levels with a Fyrite kit and temperature with an internal thermometer. Ensure humidity pans are full to prevent evaporation, which can drastically alter medium osmolality and stress cells [2].
  • Audit Your Reagents: Keep track of serum lot numbers and perform quality checks. Be aware that serum components can aggregate when stored cold, which may not affect performance but can be alarming. Test new lots of critical reagents side-by-side with old ones [2].

References

Phase Solubility Analysis & Complex Preparation

Author: Smolecule Technical Support Team. Date: February 2026

This section addresses common questions on evaluating and forming inclusion complexes.

FAQ 1: How do I determine the binding strength and stoichiometry of the 3,4,5-TriCQA / β-CD complex?

A Phase Solubility Study is the standard method. You prepare a series of solutions with increasing concentrations of β-CD while keeping the concentration of 3,4,5-TriCQA constant. After equilibration, you measure the concentration of dissolved 3,4,5-TriCQA in each solution (often via UV-Vis spectrophotometry). The data is treated as follows [1]:

  • Calculation: The apparent stability constant (K1:1) is calculated from the slope of the linear portion of the solubility vs. β-CD concentration plot using the following equation: K1:1 = Slope / [S0 * (1 - Slope)] where S0 is the intrinsic solubility of 3,4,5-TriCQA in the absence of β-CD.
  • Stoichiometry: A 1:1 molar ratio is most common for drug-CD complexes. This can be confirmed using continuous variation methods (Job's plot) or proton nuclear magnetic resonance ( [2]).

FAQ 2: What are the standard methods for preparing a solid inclusion complex?

The table below summarizes three common laboratory-scale methods for preparing solid complexes, which can improve the compound's handling and stability [2] [3].

Method Description Key Parameters Ideal For
Kneading Guest and CD are mixed with a small volume of solvent to form a paste. Mixing time, solvent choice, temperature. Heat-sensitive guests; equipment-limited labs.
Co-precipitation Guest is added to a saturated aqueous solution of β-CD; complex precipitates. Stirring time/temperature, equilibration time. Guests with appreciable water solubility.
Spray Drying Liquid solution of guest and CD is atomized into hot air for rapid drying. Inlet/outlet air temperature, feed flow rate. Scalable, industrial production; uniform microparticles.

For 3,4,5-TriCQA, which has limited water solubility, co-precipitation is a suitable starting point. Dissolve β-CD in warm water, add the guest molecule dissolved in a minimal amount of a water-miscible solvent like ethanol, stir thoroughly (e.g., 24 hours), and then collect the precipitate by filtration [2].

Encapsulation Efficiency & Process Optimization

This section provides guidance on measuring success and improving complexation.

FAQ 3: How do I calculate the Encapsulation Efficiency (EE%) of my complex?

After forming the solid complex, you need to separate and quantify the unencapsulated (free) drug. A common method is to dissolve the solid complex in a suitable solvent and measure the drug content, comparing it to the total amount used.

  • Formula: EE% = (Mass of encapsulated drug / Total mass of drug used) × 100
  • Experimental Protocol: A detailed approach involves [4]:
    • Weigh a precise amount of your solid inclusion complex.
    • Dissolve it in a solvent system that disrupts the complex and fully dissolves both host and guest (e.g., water-organic mixtures like DMSO).
    • Analyze the concentration of 3,4,5-TriCQA using a pre-calibrated analytical technique like HPLC-UV or UV-Vis spectrophotometry.
    • Calculate the mass of encapsulated drug and apply the formula above.

FAQ 4: What factors most significantly impact encapsulation efficiency?

Several process parameters can be optimized to maximize EE% [3]:

  • Carrier-to-Drug Ratio: This is often the most critical factor. A suboptimal ratio can lead to either incomplete encapsulation or inefficient use of the cyclodextrin.
  • Solvent System: The choice of solvent affects the solubility of both the guest and host, influencing the driving force for complexation.
  • Stirring Time/Temperature: Sufficient time is needed to reach complexation equilibrium. Temperature can affect both solubility and the stability constant.
  • Drying Conditions (for solid form): Inlet and outlet temperatures during spray drying can affect the stability of the bioactive and the morphology of the particles.

Complex Characterization & Verification

This section covers techniques to confirm successful complex formation.

FAQ 5: What analytical techniques can confirm the formation of an inclusion complex?

No single technique is definitive; a combination of methods should be used. The table below outlines key techniques and the expected observations for a successful complex [2] [5] [3].

Technique Sample Preparation Key Observation for Complex Formation
UV-Vis Spectroscopy Compare aqueous solutions of guest, CD, and complex. Shift in absorption wavelength (λmax) and/or change in absorbance.
FT-IR Spectroscopy KBr pellets of guest, CD, physical mix, and complex. Disappearance/shift of guest functional group peaks (e.g., C=O).
1H NMR Spectroscopy Dissolve samples in DMSO-d6 or D2O. Chemical shift changes for protons of guest & CD's inner H3/H5.
2D ROESY NMR - Spatial correlations between guest protons and CD's inner cavity protons.
DSC Hermetic pans with a small sample amount. Disappearance/migration of the guest's melting endotherm.
SEM Samples sputter-coated with a conductive metal. Morphology change of complex vs. physical mixture of guest and CD.

The following diagram illustrates a logical workflow for characterizing your inclusion complex, moving from initial preparation to final verification.

G Start Prepare Solid Inclusion Complex UV UV-Vis Spectroscopy Start->UV FTIR FT-IR Spectroscopy Start->FTIR DSC DSC Thermal Analysis Start->DSC SEM SEM Morphology Start->SEM NMR NMR Spectroscopy UV->NMR Suggests Inclusion FTIR->NMR Suggests Inclusion DSC->NMR Suggests Inclusion SEM->NMR Shows Morphology Change Confirm Complex Formation Confirmed NMR->Confirm

Troubleshooting Common Experimental Issues

Issue 1: Low Complex Yield or Poor Solubility Enhancement

  • Possible Cause: The binding constant (K1:1) between 3,4,5-TriCQA and native β-CD is too low. The three caffeoyl chains of 3,4,5-TriCQA might be too bulky or inflexible to fit optimally into the β-CD cavity.
  • Solution: Use modified cyclodextrins like 2-Hydroxypropyl-β-CD (HP-β-CD). These derivatives have higher aqueous solubility and can offer more favorable interactions with complex molecules, leading to better encapsulation efficiency and solubility enhancement [3] [6].

Issue 2: Inconsistent Analytical Results (e.g., FTIR or DSC)

  • Possible Cause: Inadequate removal of uncomplexed (free) 3,4,5-TriCQA from your solid sample. The signals from the free guest can obscure those from the complexed guest.
  • Solution: Ensure rigorous washing of the solid complex after precipitation or synthesis. Use a solvent in which the free guest is soluble but the inclusion complex is not, to wash away any unencapsulated material before analysis [2].

Issue 3: Low Encapsulation Efficiency (EE%)

  • Possible Cause: Suboptimal carrier-to-drug mass ratio or inefficient complexation conditions (e.g., stirring time, temperature).
  • Solution: Systematically optimize process parameters. Conduct a design-of-experiment (DoE) study focusing on the carrier-to-drug ratio, stirring time, and temperature to find the ideal conditions for maximizing the EE% for your specific system [3].

References

Technical Support Center: Handling 3,4,5-Tricaffeoylquinic Acid (TCQA)

Author: Smolecule Technical Support Team. Date: February 2026

This guide consolidates methodologies from recent studies on TCQA to help you plan and troubleshoot experiments effectively.

Summary of Key Quantitative Data on TCQA

The table below summarizes core quantitative findings from the literature to inform your experimental design.

Bioactivity Assessed Experimental Model Effective Concentration / Key Finding Source Compound / Method Citation
Cognitive Enhancement & Neurogenesis SAMP8 Mice 5 mg/kg for 30 days (oral administration) TCQA (isolated) [1]
Antibacterial Activity Staphylococcus aureus strains (incl. MRSA) Demonstrated highest antimicrobial potential TCQA in Geigeria alata root extract [2]
Cellular Viability & Differentiation Human Neural Stem Cells (hNSCs) 1-20 μM (increased cell viability dose-dependently) TCQA (isolated) [1]
Anti-Wrinkle / Antioxidant UVB-irradiated HaCaT keratinocytes Potently inhibited MMP-1 synthesis TCQA from Nymphoides peltata [3] [4]
Protein Binding (HSA) In vitro spectroscopy & docking Forms stable complex at Sudlow's Site II (electrostatic forces) 3,4,5-triCQA (≥98% purity) [5]
Content in Plant Material Geigeria alata Roots Caffeoylquinic acids up to 6.22% of dry weight HPLC-UV analysis [2]

Frequently Asked Questions (FAQs)

Q1: Is TCQA light-sensitive, and what are the recommended storage conditions? While the searched literature does not explicitly state that TCQA is light-sensitive, its structure (multiple caffeoyl groups) suggests potential sensitivity to light and oxidation [2]. As a best practice:

  • Storage: Store TCQA as a solid or in solution at -20°C or lower.
  • Handling: Use amber glass vials or wrap clear containers in aluminum foil to protect from light.
  • Atmosphere: For long-term storage of solutions, consider using an inert atmosphere (e.g., nitrogen or argon blanket).
  • Validation: Always check the purity of your stock solutions by HPLC before and after critical experiments.

Q2: What are the established experimental protocols for studying TCQA's bioactivity? Below are detailed methodologies for key assays from the search results.

Protocol 1: Evaluating Cognitive Enhancement In Vivo (Morris Water Maze)

  • Objective: To assess the effect of TCQA on spatial learning and memory [1].
  • Model: Senescence-accelerated mouse prone 8 (SAMP8) mice.
  • Dosing: Administer 5 mg/kg of TCQA via oral gavage daily for 30 days.
  • Behavioral Test:
    • Training: Train mice in a water maze over several days to find a submerged platform.
    • Probe Trial: On the test day, remove the platform and record:
      • Escape latency: Time taken to reach the original platform location.
      • Time in target quadrant: Time spent in the quadrant where the platform was.
      • Platform crossings: Number of times the mouse crosses the exact platform location.
  • Analysis: Compare these parameters between TCQA-treated and control groups.

Protocol 2: Assessing Anti-Wrinkle Potential In Vitro (UVB-Irradiated HaCaT Cells)

  • Objective: To determine if TCQA inhibits UVB-induced matrix metalloproteinase-1 (MMP-1) synthesis [3] [4].
  • Cell Line: Human keratinocyte (HaCaT) cells.
  • Treatment:
    • Culture HaCaT cells and pre-treat with various concentrations of TCQA.
    • Irradiate cells with UVB light.
    • Post-incubate with TCQA for a further 24-48 hours.
  • Analysis:
    • Protein Extraction & Western Blotting: Harvest cell lysates and analyze for MMP-1 protein levels.
    • Pathway Analysis: Probe for key signaling molecules (e.g., phosphorylated MAPKs, NF-κB, Nrf2) to elucidate the mechanism of action.

Protocol 3: Confirming Identity and Purity by LC-MS

  • Objective: To identify TCQA in plant extracts or verify the purity of a standard [2] [4].
  • Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS).
  • Method:
    • Column: Reverse-phase C18 column.
    • Mobile Phase: A gradient of water and acetonitrile, both containing a volatile acid (e.g., 0.1% formic acid).
    • Detection: Use UV detection at a characteristic wavelength (e.g., 325 nm) and follow with mass spectrometric detection.
  • Expected Data: TCQA will show a specific retention time and a mass spectrum with a molecular ion peak consistent with its structure (C₃₄H₄₀O₁₉).

Troubleshooting Common Issues

  • Issue: Low solubility of TCQA in aqueous buffers.

    • Solution: Prepare a concentrated stock solution in high-purity DMSO and then dilute it into the aqueous buffer. The final DMSO concentration in your assay should be kept low (typically ≤0.1%) to avoid cytotoxicity. The binding study with HSA used a phosphate-buffered saline (PBS) solution, confirming this approach is viable [5].
  • Issue: Inconsistent biological activity between batches of TCQA or plant extract.

    • Solution: Ensure the identity and purity of each batch are consistent. Use the LC-MS protocol described above. For plant extracts, the relative abundance of different caffeoylquinic acids can vary, which may influence overall activity [2].
  • Issue: No observed effect in a cellular model.

    • Troubleshooting Steps:
      • Verify Bioactivity: Confirm your TCQA is active in a established positive control assay (e.g., an antioxidant assay).
      • Check Cellular Uptake: The compound may not be entering the cells effectively.
      • Review Dosage: Ensure you are using a effective concentration range. Refer to the table above for guidance (e.g., 1-20 μM in hNSCs) [1].

TCQA Signaling Pathway in Skin Photoaging

The following diagram illustrates the molecular mechanism by which TCQA exerts its anti-wrinkle effects in UVB-irradiated skin cells, as revealed by one study [3] [4].

G TCQA Anti-Wrinkle Mechanism in UVB-Irradiated HaCaT Cells cluster_nrf2 Nrf2 Antioxidant Pathway UVB UVB ROS ROS UVB->ROS Induces MAPK MAPK ROS->MAPK Activates AP1 AP1 MAPK->AP1 Phosphorylates NFkB NFkB MAPK->NFkB Phosphorylates MMP1 MMP1 AP1->MMP1 Upregulates NFkB->MMP1 Upregulates Nrf2 Nrf2 ARE Nrf2->ARE CollagenDegradation CollagenDegradation MMP1->CollagenDegradation Causes TCQA TCQA TCQA->ROS Inhibits TCQA->AP1 Inhibits TCQA->NFkB Inhibits TCQA->Nrf2 Activates AntioxidantGenes ARE->AntioxidantGenes Binds to AntioxidantGenes->ROS Neutralizes

This diagram shows that TCQA protects against skin photoaging by activating the protective Nrf2 antioxidant pathway while simultaneously inhibiting the destructive MAPK/AP-1 and NF-κB pathways that lead to collagen degradation [3] [4].

Key Takeaways for Researchers

  • Prioritize Compound Integrity: The lack of explicit stability data means you should adopt a precautionary principle: protect TCQA from light and oxygen, and routinely verify its purity and stability using analytical methods like HPLC [2] [5].
  • Leverage Established Models: The SAMP8 mouse model and UVB-irradiated HaCaT cell model are well-validated systems for studying TCQA's effects on neurogenesis and skin aging, respectively [1] [3].
  • Mechanistic Clarity is Available: The signaling pathways affected by TCQA, particularly in the context of skin photoaging, have been mapped out. You can use this knowledge to design targeted experiments measuring specific pathway components [3] [4].

References

3,4,5-TriCQA versus dicaffeoylquinic acids activity

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Activities at a Glance

The table below summarizes the key biological activities and studied isoforms for both compound classes, providing a high-level comparison.

Activity 3,4,5-TriCQA Dicaffeoylquinic Acids (diCQAs)
Neuroprotective & Cognitive Improves learning/memory in aging models; promotes adult neurogenesis [1]. Data not specifically highlighted in search results.
Anti-inflammatory Suggested via transcriptomic analysis [2]. Decreases NF-κB activation [3].
Antioxidant Potent antiradical activity; accelerates ATP production [2]. Activates the Nrf2 pathway [3].
Antiviral -- Inhibits human immunodeficiency virus (HIV) integrase [4] [3].
Antibacterial -- Activity demonstrated in studies; varies by isomer [4] [3].
Antidiabetic -- Inhibits starch digestion; manages postprandial hyperglycemia [5].
Hepatoprotective -- Potent activity in experimental liver injury models [4] [3].
Primary Isomers Studied 3,4,5-TriCQA [2] [1] 3,4-; 3,5-; 4,5-diCQA (most common) [3] [6].

Quantitative Data and Experimental Details

For researchers, the specific experimental conditions and quantitative results are critical. The following table collates this data from key studies.

Compound Assay/Model Key Result Experimental Protocol Summary
3,4,5-TriCQA In vivo: Morris Water Maze test in SAMP8 aging mice [1]. Dose: 5 mg/kg for 30 days. Outcome: Significantly decreased escape latency and increased target quadrant crossings vs. untreated controls [1]. SAMP8 mice administered TCQA orally for 30 days. Spatial learning and memory were assessed using the Morris Water Maze test [1].
3,4,5-TriCQA In vitro: Human Neural Stem Cells (hNSCs) [1]. Induced cell cycle arrest at G0/G1 and promoted neuronal differentiation [1]. hNSCs were treated with TCQA. Cell cycle analysis and differentiation were evaluated through global gene expression profiling (microarray) and immunocytochemistry [1].
3,4,5-TriCQA In vitro: Transcriptomic Meta-Analysis [2]. Strongly influenced cell cycle regulation and identified upstream regulators (e.g., VEGF, BMP4). A meta-analysis of multiple public gene expression datasets from various in vitro and in vivo models treated with TCQA was performed. A ranking algorithm identified consistently differentially expressed genes [2].
diCQAs (General) In vitro: Starch Digestion Inhibition [5]. IC₅₀ values: Sweet potato leaf extract (rich in diCQAs): 4.91 mg polyphenols; Green coffee bean extract: 6.06 mg polyphenols [5]. An in vitro simulated gastrointestinal digestion model was used. Extracts were incubated with starch, pancreatin, and bile salts. The rate of starch digestion was measured by glucose release [5].
diCQAs (General) In vitro: Stability under Ultrasound [6]. Stability decreases with increasing pH. Half-lives in acidic conditions (pH 4.69): 378-572 min; in alkaline conditions (pH 9.22): 58-83 min [6]. Solutions of diCQA isomers in buffer at different pH values were treated with ultrasound (22 kHz, 15 W/mL, 40°C). Degradation was monitored by HPLC and fitted to the Weibull kinetic model [6].

Mechanisms of Action and Stability

Understanding how these compounds exert their effects and their behavior in solution is fundamental for application.

  • Proposed Signaling Pathway for TCQA in Promoting Neurogenesis The neurogenesis-promoting effect of TCQA, linked to its cognitive benefits, involves a multi-step process as illustrated below.

    G TCQA TCQA Stem Cell Activation (DG) Stem Cell Activation (DG) TCQA->Stem Cell Activation (DG) Oral Administration Cell Cycle Arrest (G0/G1) Cell Cycle Arrest (G0/G1) Neuronal Differentiation Neuronal Differentiation Cell Cycle Arrest (G0/G1)->Neuronal Differentiation BMP Signaling Chromatin Remodeling Spatial Learning & Memory Improvement Spatial Learning & Memory Improvement Neuronal Differentiation->Spatial Learning & Memory Improvement Stem Cell Activation (DG)->Cell Cycle Arrest (G0/G1)

  • Stability and Isomerization Considerations A critical practical aspect for working with diCQAs is their stability. Research indicates that their degradation and isomerization are influenced by environmental factors, which can be visualized as a decision flow for experimental planning.

    G Environmental Factor Environmental Factor Higher pH (Neutral/Alkaline) Higher pH (Neutral/Alkaline) Environmental Factor->Higher pH (Neutral/Alkaline) Leads to Ultrasonic Treatment Ultrasonic Treatment Environmental Factor->Ultrasonic Treatment Leads to Addition of Antioxidants (e.g., EGCG, Vitamin C) Addition of Antioxidants (e.g., EGCG, Vitamin C) Environmental Factor->Addition of Antioxidants (e.g., EGCG, Vitamin C) Mitigated by Accelerated Degradation & Isomerization Accelerated Degradation & Isomerization Higher pH (Neutral/Alkaline)->Accelerated Degradation & Isomerization Ultrasonic Treatment->Accelerated Degradation & Isomerization Improved Stability of diCQAs Improved Stability of diCQAs Addition of Antioxidants (e.g., EGCG, Vitamin C)->Improved Stability of diCQAs

Key Conclusions for Researchers

  • TCQA's Promising Multi-Target Profile: TCQA stands out for its potent effects in promoting neurogenesis and improving cognitive function, supported by robust in vivo and transcriptomic data [2] [1]. Its mechanism appears to involve cell cycle arrest and activation of key differentiation pathways like BMP signaling.
  • diCQAs as Broad-Spectrum Agents: diCQAs demonstrate a wider, well-documented range of activities including significant antiviral, antidiabetic, and hepatoprotective effects [4] [3] [5]. Different isomers may exhibit varying potencies for these activities.
  • Critical Stability in Experimental Design: The stability data is a key practical takeaway. The susceptibility of diCQAs to degradation and isomerization under common lab conditions like ultrasound and neutral/alkaline pH must be accounted for to ensure reproducible and valid experimental outcomes [6]. Stabilizing agents like EGCG or vitamin C can be employed.

References

TCQA comparative neuroprotective effects

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis: TCQA vs. TFQA

The most direct comparison available is between 3,4,5-Tricaffeoylquinic Acid (TCQA) and a structurally similar compound, 3,4,5-Tri-feruloylquinic Acid (TFQA), from a 2024 study on their neurogenesis promotion effects in mouse neural stem cells (NSCs) [1].

The table below summarizes the quantitative data from this study for easy comparison.

Compound Neurosphere Size (μm² at most effective dose) Key Upregulated Genes Primary Signaling Pathways Activated Key Experimental Findings
TCQA 598.75 (at 1 μM) [1] Myc [1] ErbB signaling, AKT, MAPK [1] Increased neurosphere size and number; induced cell cycle arrest at G0/G1 in hNSCs [2]
TFQA 646.6 (at 5 μM) [1] Jun (and Myc) [1] ErbB signaling, AKT, MAPK [1] Showed more outstanding neural proliferation and differentiation capabilities than TCQA in NSCs [1]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the detailed methodologies from the key studies cited.

In Vitro Neurogenesis Assay in Neural Stem Cells (NSCs)

This protocol is based on the 2024 comparative study of TCQA and TFQA [1].

  • Cell Culture: Mouse brain-derived neural stem cells (NSCs) were used.
  • Treatment: NSCs were treated with TCQA or TFQA at concentrations ranging from 1 to 10 μM. Control cultures received no treatment.
  • Neurosphere Formation Assay: The ability of NSCs to generate neurospheres (clusters of progenitor cells) was assessed after 2 weeks of incubation.
  • Outcome Measures:
    • Size and Number: The number and size of neurospheres were quantified.
    • Gene Expression: Differential gene expression was analyzed using microarray assays and quantitative real-time PCR after 72 hours of treatment.
    • Pathway Analysis: Signaling pathways were explored through microarray data analysis, focusing on the ErbB pathway, protein kinase B (AKT), and mitogen-activated protein kinase (MAPK).
In Vivo Cognitive Function Assay in Aging Model

This protocol is based on the 2019 study on TCQA in a mouse model of aging [2].

  • Animal Model: Senescence-accelerated mouse prone 8 (SAMP8) mice, a model for aging and Alzheimer's disease.
  • Drug Administration: Mice were orally administered 5 mg/kg of TCQA for 30 days.
  • Behavioral Test: Cognitive performance was evaluated using the Morris water maze (MWM) test, which assesses spatial learning and memory.
  • Tissue Analysis:
    • Immunohistochemistry: Brain tissues, specifically the dentate gyrus (DG) neurogenic niche, were collected. The number of activated stem cells and newborn neurons was detected using antibodies against Bromodeoxyuridine (BrdU), Glial Fibrillary Acidic Protein (GFAP+, for neural stem cells), and Neuronal Nuclei (NeuN+, for mature neurons).

Signaling Pathways of TCQA and TFQA

The following diagram illustrates the key cellular signaling pathways activated by TCQA and TFQA, as identified in the research [1].

architecture cluster_shared Shared Pathways TCQA_TFQA TCQA / TFQA Treatment ErbB_Pathway ErbB Signaling Pathway TCQA_TFQA->ErbB_Pathway AKT AKT Activation ErbB_Pathway->AKT MAPK MAPK Cascade ErbB_Pathway->MAPK Ras Ras Signaling ErbB_Pathway->Ras Myc Upregulation of Myc Gene AKT->Myc Jun Upregulation of Jun Gene MAPK->Jun Ras->MAPK Outcomes Enhanced Neurogenesis Myc->Outcomes Jun->Outcomes

Key Insights for Research and Development

  • Mechanism of Action: Both TCQA and TFQA promote neurogenesis by activating the ErbB signaling pathway and its downstream effectors, AKT and MAPK. A significant difference is that TFQA more strongly regulates the differentiation gene Jun, which may contribute to its superior performance in the NSC assay [1].
  • Therapeutic Potential: TCQA has demonstrated efficacy in improving spatial learning and memory in an aging mouse model (SAMP8). The proposed mechanism for this cognitive improvement is the promotion of adult neurogenesis in the hippocampus [2].
  • Research Gaps: The current search results do not provide direct comparisons between TCQA and other well-known neuroprotective compounds or drugs. Future research should include comparisons with established neuroprotectants or drugs in development to better position TCQA's relative efficacy.

References

3,4,5-Tricaffeoylquinic acid antioxidant capacity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Antioxidant Data of Caffeoylquinic Acids

Compound Name Experimental Assay Key Finding/Value Context & Comparison Source
3,4,5-Tricaffeoylquinic Acid Oxygen Radical Absorbance Capacity (ORAC) Lower antioxidant activity than other caffeoylquinic acids Order of activity: Caffeic acid > MonoCQAs > DiCQAs > 3,4,5-triCQA [1]
This compound Photochemiluminescence (PCL) Assay Lower antioxidant activity than other caffeoylquinic acids Order of activity: Caffeic acid > MonoCQAs > DiCQAs > 3,4,5-triCQA [1]
Caffeic Acid Oxygen Radical Absorbance Capacity (ORAC) Highest antioxidant activity Used as a benchmark in the same study; showed superior activity. [1]
5-Caffeoylquinic Acid In vitro shoots treated with Yeast Elicitor Increased total phenolic content Promoted as an effective method to enhance synthesis in Arnica montana. [2]

A notable study on sweet potato leaf polyphenols directly compared 3,4,5-triCQA with its precursors. It found that 3,4,5-triCQA demonstrated the lowest antioxidant activity in both ORAC and PCL assays, following the order: caffeic acid > monocaffeoylquinic acids (MonoCQAs) > dicaffeoylquinic acids (DiCQAs) > this compound (triCQA) [1]. This highlights that a higher number of caffeoyl groups does not automatically equate to stronger antioxidant power in all test systems.

However, it is crucial to note that 3,4,5-triCQA possesses other significant biological activities beyond direct antioxidant capacity. For instance, it has shown potent anti-influenza virus activity [3] and was successfully identified as an aldose reductase (AR) inhibitor, which is relevant for managing diabetic complications [4].

Detailed Experimental Protocols

To interpret the data accurately, understanding the methodologies used in these studies is essential. Here is a breakdown of the key protocols cited.

Photochemiluminescence (PCL) and ORAC Assays

This protocol was used to generate the comparative data in [1].

  • Objective: To measure the in vitro antioxidant activity of individual phenolic compounds from sweet potato leaves.
  • Extraction & Purification: Polyphenols were extracted from freeze-dried sweet potato leaves (Yuzi No. 7) with 70% ethanol under ultrasonication at 50°C. The crude extract was then purified using AB-8 macroporous resin [1].
  • Compound Analysis: Individual phenolic compounds, including 3,4,5-triCQA and other caffeoylquinic acids, were separated and identified using analytical standards and HPLC [1].
  • Antioxidant Measurement:
    • PCL Assay: This method measures the capacity of an antioxidant to scavenge free radicals generated by a photosensitizer, with the result quantified as an "Antioxidant Capacity of Soluble Substances" value [1].
    • ORAC Assay: This method measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals generated from AAPH. The area under the fluorescence decay curve is compared to a Trolox (a vitamin E analog) standard [1].
Elicitation to Enhance Caffeoylquinic Acid Production

This protocol from [2] describes a method to boost the production of these compounds in plant cultures.

  • Objective: To promote the accumulation of caffeoylquinic acids in Arnica montana in vitro shoots using elicitors.
  • Plant Culture: Shoots were maintained on a standard Murashige and Skoog (MS) nutrient medium [2].
  • Elicitor Treatment: The biotic elicitor Yeast Extract (YE) was added to the nutrient medium at concentrations of 50, 100, and 200 mg/L. The abiotic elicitor salicylic acid was also tested but was found to downregulate CQA production [2].
  • Analysis: After the treatment period, the researchers measured shoot biomass and quantified total phenolic content (TPC) and specific caffeoylquinic acids using spectrophotometric methods and HPLC [2].

Biosynthesis Pathway and Structure-Activity Relationship

The following diagram illustrates the biosynthetic pathway of caffeoylquinic acids, which helps in understanding the relationship between the different compounds compared in the studies.

G cluster_legend Key Compounds Phenylalanine Phenylalanine CinnamicAcid CinnamicAcid Phenylalanine->CinnamicAcid PAL pCoumaricAcid pCoumaricAcid CinnamicAcid->pCoumaricAcid C4H pCoumaroylCoA pCoumaroylCoA pCoumaricAcid->pCoumaroylCoA 4CL CaffeoylCoA CaffeoylCoA pCoumaroylCoA->CaffeoylCoA HCT/C3H 5-CQA 5-CQA (Central Precursor) CaffeoylCoA->5-CQA HQT QuinicAcid QuinicAcid QuinicAcid->5-CQA HQT 3-CQA, 4-CQA 3-CQA, 4-CQA 5-CQA->3-CQA, 4-CQA DiCQAs DiCQAs 5-CQA->DiCQAs 3,4,5-triCQA 3,4,5-triCQA (Final Product) DiCQAs->3,4,5-triCQA

The relationship between chemical structure and antioxidant activity is not entirely straightforward. While it might be assumed that more caffeoyl groups would lead to higher antioxidant capacity, the experimental data from [1] contradicts this, showing 3,4,5-triCQA with lower activity than mono- and di-esters. This suggests that molecular geometry and steric hindrance may influence the ability to donate hydrogen atoms or chelate metals, which are key mechanisms in many antioxidant assays [1] [3]. Therefore, the choice of assay is critical when evaluating these compounds.

Key Takeaways for Researchers

  • Assay Dependency is Crucial: The antioxidant ranking of 3,4,5-triCQA is highly dependent on the evaluation method. It is essential to consider multiple assay types (e.g., ORAC, PCL, DPPH) to build a complete picture of a compound's activity [1].
  • Beyond Direct Antioxidant Effects: A compound's value should not be judged on antioxidant data alone. 3,4,5-triCQA demonstrates high potential in other pharmacological areas, such as anti-viral and aldose reductase inhibition, which may be more relevant for drug development [4] [3].
  • Consider Biosynthetic Pathways: For the production or extraction of these compounds, leveraging plant tissue culture with elicitors like yeast extract can be an effective strategy to enhance yield [2].

References

Understanding Method Validation Parameters

Author: Smolecule Technical Support Team. Date: February 2026

For any HPLC-MS method, especially in a regulated pharmaceutical environment, demonstrating that the method is fit for purpose is mandatory. The following table outlines the key performance parameters that your guide should validate, based on international guidelines [1].

Validation Parameter Description & Purpose Typical Experimental Approach
Specificity/Selectivity Ability to distinguish TCQA from other components (impurities, matrix) [2]. Analyze blank sample, TCQA standard, sample spiked with potential impurities; confirm no interference at TCQA retention time [2].
Linearity & Range Proof that the method provides results directly proportional to analyte concentration within a given range [1]. Prepare & analyze a series of TCQA standard solutions across the expected concentration range (e.g., 5-6 concentration levels) [1].
Accuracy Closeness of measured value to the true value [1]. Analyze samples spiked with known TCQA concentrations; calculate recovery percentage [3].
Precision Degree of agreement among individual test results. Includes repeatability and intermediate precision [1]. Inject multiple preparations of a homogeneous sample (e.g., n=6) on the same day (repeatability) and on different days/different analysts (intermediate precision).
Limit of Detection (LOD) & Quantification (LOQ) LOD: Lowest amount detectable. LOQ: Lowest amount quantifiable with acceptable precision and accuracy [1]. Based on signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve [3].
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters [2]. Small changes in flow rate, mobile phase pH, or column temperature to evaluate impact on system suitability [4].

The HPLC-MS Workflow for Purity Analysis

The process of validating and using an HPLC-MS method for purity analysis involves a sequence of steps, from sample preparation to data interpretation. The workflow below outlines this general process.

cluster_1 Key Considerations SamplePrep Sample Preparation HPLC HPLC Separation SamplePrep->HPLC A • One-step protein precipitation • Minimal sample volume (e.g., 10 µL) MS MS Detection & Analysis HPLC->MS B • Reversed-phase C18 column • Gradient elution (Water/ACN + 0.1% FA) • Fast run time (e.g., 2.5 min) DataValidation Data Processing & Validation MS->DataValidation C • Positive/Negative ESI mode • Multiple Reaction Monitoring (MRM) • High-resolution for structural ID End End DataValidation->End D • Compare against calibration curve • Check against validation parameters • Confirm structural identity Start Start Start->SamplePrep

Why HPLC-MS is Ideal for Purity and Impurity Analysis

When comparing techniques for a purity guide, it's important to highlight the distinct advantages of HPLC-MS over other methods.

  • Superior Sensitivity and Selectivity: Mass spectrometry provides greater sensitivity and selectivity than techniques like thin-layer chromatography (TLC) or HPLC with ultraviolet (UV) detection. This allows for the detection of trace-level impurities that might otherwise be missed [5].
  • Critical Structural Information: A key advantage of MS is its ability to provide structural information on impurities [2] [5]. By analyzing mass spectral data and fragmentation patterns (MS/MS), you can identify and characterize unknown impurities, which is crucial for safety and regulatory filings [2].
  • Handling Co-elution: HPLC can sometimes struggle to fully resolve closely eluting compounds. MS detection can differentiate these based on their mass-to-charge ratio ((m/z)), saving significant method development time and ensuring impurities are not overlooked [5].

Building Your Comparison Guide

To create an authoritative guide, consider these practical aspects drawn from the search results:

  • Incorporate System Suitability Testing (SST): Before any validation run, perform SSTs to ensure the HPLC-MS system is operating correctly. This can include checks for retention time window, theoretical plates, and tailing factor for a standard compound, ensuring the separation is robust from the start [4].
  • Follow Regulatory Guidelines: Your validation protocol should be designed in accordance with established guidelines such as ICH Q2(R1) and the European Medicines Agency (EMA) guidelines, which provide a framework for validating analytical methods [3] [2].
  • Emphasize the User's Role: In regulated laboratories, the users (scientists and researchers) are ultimately responsible for instrument operations, data quality, and qualifying their instruments. Their expertise is key to designing appropriate tests and specifications [4].

References

3,4,5-TriCQA efficacy compared to other polyphenols

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data Summary for 3,4,5-TriCQA

Activity/Property Experimental Model Key Quantitative Findings Comparison with Other Polyphenols
Serum Albumin Binding [1] [2] In vitro binding with Human Serum Albumin (HSA) • ( K_b = 5.557 \times 10^5 M^{-1} ) • ( n \approx 1 ) binding site • Binding driven by electrostatic interactions (( \Delta H = -28.802 kJ/mol )) Binds at Sudlow's site II with higher affinity than mono- or di-caffeoylquinic acids, attributed to its plural caffeoyl groups [2].
Neuroprotective Effect [3] Amyloid-β-induced cytotoxicity in human neuroblastoma SH-SY5Y cells • Attenuated Aβ-induced cytotoxicity & apoptosis. • ↑ mRNA of glycolytic enzymes (PGAM1, G3PDH, PGK1). • ↑ Intracellular ATP level. Shows a protective effect similar to 3,5-di-CQA, also through upregulation of glycolytic pathways [3].
Anti-inflammatory & Antiviral [4] Influenza A virus (IAV) infection in H292 cells; LPS-activated RAW264.7 cells • Downregulated IAV-induced immune response. • Reduced cytokine production via TLR3/7 signaling pathway. The specific mechanism of action through TLR3/7 for anti-influenza inflammation is a distinctive finding [4].

Detailed Experimental Protocols

Here are the methodologies for the key experiments cited in the guide.

Probing Protein Binding Affinity (HSA) [1] [2]

This protocol is used to understand the pharmacokinetic behavior of a compound.

  • Key Techniques:
    • Saturation Transfer Difference NMR (STD-NMR): Used to identify which specific protons of 3,4,5-TriCQA are involved in binding to HSA, confirming the caffeoyl groups as the main binding moiety.
    • Fluorescence Spectroscopy: The intrinsic fluorescence of HSA (mainly from tryptophan residues) is quenched upon ligand binding. This quenching is measured to determine binding constants ((K_b)), the number of binding sites ((n)), and the mechanism of binding (static vs. dynamic).
    • Molecular Docking: Computational simulation used to visualize and predict the most likely binding pose and location (e.g., Sudlow's site II) of 3,4,5-TriCQA within the HSA protein structure.
  • Experimental Conditions:
    • HSA was dissolved in 0.01 M phosphate-buffered saline (PBS), pH 7.4.
    • Titrations were performed at different temperatures (298 K, 304 K, 310 K).
    • Binding parameters were calculated using the Stern-Volmer equation and modified Stern-Volmer plots [1] [2].
Evaluating Neuroprotective Effects [3]

This protocol assesses the compound's ability to protect nerve cells from toxic insults, such as those implicated in Alzheimer's Disease.

  • Key Techniques:
    • MTT Assay: A colorimetric assay that measures cell viability and proliferation. The reduction of a yellow tetrazolium salt to purple formazan by metabolically active cells is used to quantify the protection offered by 3,4,5-TriCQA against Aβ-induced cell death.
    • Proteomics (2D-PAGE & MALDI-TOF MS): Used to comprehensively analyze changes in protein expression levels in cells treated with 3,4,5-TriCQA. This led to the identification of overexpressed glycolytic enzymes like PGAM1 and G3PDH.
    • Real-time RT–PCR: Quantifies the mRNA expression levels of target genes (e.g., PGAM1, G3PDH, PGK1) to confirm upregulation at the transcriptional level.
  • Experimental Conditions:
    • Human neuroblastoma SH-SY5Y cells were used.
    • Cells were treated with 3,4,5-TriCQA (e.g., 20 μM) and exposed to amyloid-β (Aβ1–42) to induce toxicity.
    • Intracellular ATP levels were measured using a commercial assay kit [3].
Investigating Anti-Inflammatory Mechanisms in Influenza [4]

This protocol elucidates how a compound modulates the immune response to viral infection.

  • Key Techniques:
    • RNA Sequencing (RNA-Seq): A high-throughput method used to profile the complete set of genes (transcriptome) that are differentially expressed in cells treated with 3,4,5-TriCQA during IAV infection. This identified the TLR signaling pathway as a key target.
    • Western Blot Analysis: Used to validate and quantify the protein levels of key signaling molecules in the identified pathway.
    • qRT-PCR: Measures the expression levels of specific inflammatory cytokines and genes within the TLR pathway.
  • Experimental Conditions:
    • H292 human lung epithelial cells were infected with Influenza A virus (Pr8 strain).
    • Anti-inflammatory activity was also confirmed in LPS-activated RAW264.7 macrophage cells [4].

Mechanisms of Action: Signaling Pathways

The enhanced efficacy of 3,4,5-TriCQA can be visualized through its interactions with key biological pathways. The following diagrams, created with Graphviz, illustrate these mechanisms.

Neuroprotection via Glycolytic Enhancement

This diagram shows how 3,4,5-TriCQA counteracts amyloid-β-induced neurotoxicity by boosting the cell's energy production [3].

G TriCQA 3,4,5-TriCQA Glycolysis Glycolytic Enzyme Expression TriCQA->Glycolysis ABeta Amyloid-β (Aβ) ATP ATP Production ↑ ABeta->ATP Apoptosis Apoptosis ↓ ABeta->Apoptosis Glycolysis->ATP Survival Cell Survival ↑ ATP->Survival ATP->Apoptosis

Anti-inflammation via TLR Pathway

This diagram illustrates the mechanism by which 3,4,5-TriCQA suppresses excessive inflammation during influenza virus infection [4].

G TriCQA 3,4,5-TriCQA TLR TLR3/7 Receptor TriCQA->TLR Signaling Pro-inflammatory Signaling TriCQA->Signaling IAV Influenza A Virus (IAV) IAV->TLR TLR->Signaling Cytokines Cytokine Production ↓ Signaling->Cytokines Inflammation Inflammation ↓ Cytokines->Inflammation


Research Implications and Gaps

The experimental data highlights several key points regarding 3,4,5-TriCQA's potential:

  • Enhanced Bioavailability: The strong, specific binding to HSA suggests 3,4,5-TriCQA may have a favorable pharmacokinetic profile, which could contribute to its stronger efficacy in various models [1] [2].
  • Multi-Target Potential: The compound shows activity across different disease models (neurodegeneration, viral inflammation), indicating a valuable multi-target or broad-spectrum potential.
  • Critical Research Gap: The search results lack head-to-head comparisons with major, well-known polyphenols (e.g., resveratrol, EGCG, quercetin) in identical experimental setups. Future studies should focus on such direct comparisons to clearly establish 3,4,5-TriCQA's relative potency and positioning within the polyphenol landscape.

References

TCQA mechanism of action versus standard drugs

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism and Performance Comparison

Feature 3,4,5-Tri-O-Caffeoylquinic Acid (TCQA) Standard Antiviral (e.g., Neuraminidase Inhibitors) Standard Anti-inflammatory (e.g., Corticosteroids)
Primary Mechanism of Action Dual action: Directly inhibits influenza A virus (IAV) neuraminidase (NA) protein; suppresses host inflammatory response via TLR3/7 pathway [1]. Single action: Primarily targets and inhibits viral neuraminidase, preventing viral release from host cells. Broad anti-inflammatory action; modulates multiple immune gene expressions (e.g., via glucocorticoid receptor).
Key Molecular Targets Viral NA protein; Host TLR3, TLR7, TRIF, MyD88, NF-κB [1]. Viral NA protein. Various components of the immune transcription machinery (e.g., NF-κB).
Effect on Viral Load Reduces influenza virus titers [1]. Reduces influenza virus titers. Not directly applicable; no direct antiviral effect.
Effect on Cytokines Significantly attenuates IAV-induced overexpression of CXCL10, CCL5, CCL2, TNF-α, IL-6, IFN-β [1]. Limited or no direct effect on cytokine production. Broadly suppresses multiple pro-inflammatory cytokines.

| Supporting Experimental Data (In Vitro) | - NA Inhibition IC₅₀: 8.9 μM against H1N1 NA [1].

  • Cytokine Reduction (200 μM): CXCL10: ~80%, CCL2: ~70%, TNF-α: ~60% [1]. | - Oseltamivir Carboxylate IC₅₀: Ranges from ~0.1 to 10 nM, depending on viral strain. | Varies significantly by specific drug and context. | | Reported Advantages | - Dual mechanism addresses both viral replication and harmful inflammation [1].
  • Potential for reduced immunopathology. | - High potency and specificity against the virus. | - Potent and broad-spectrum suppression of inflammation. | | Potential Limitations | - Lower direct antiviral potency compared to standard NAIs.
  • Higher concentration needed for anti-inflammatory effect in vitro. | - Does not mitigate virus-induced hyperinflammation (e.g., cytokine storm). | - No direct antiviral activity.
  • Can cause significant immunosuppressive side effects. |

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the key methodologies cited in the primary study on TCQA [1].

Neuraminidase (NA) Inhibition Assay
  • Objective: To evaluate the direct inhibitory effect of TCQA on the influenza viral NA enzyme.
  • Procedure:
    • Reagents: Use a commercial NA-Fluor Influenza Neuraminidase Assay Kit.
    • Enzyme: Purified NA protein from relevant IAV strains (e.g., H1N1).
    • Inhibition Test: Incubate the NA enzyme with TCQA (e.g., at a final concentration of 200 µM) and the fluorescent substrate.
    • Measurement: Measure the fluorescence of the released product. Calculate the percentage inhibition and the half-maximal inhibitory concentration (IC₅₀) using a dose-response curve.
  • Key Controls: Include a control without the inhibitor (100% activity) and a background control without the enzyme.
Cell-Based Anti-inflammatory and Transcriptome Analysis
  • Objective: To investigate the effect of TCQA on the host immune response in IAV-infected cells.
  • Cell Line: Human lung epithelial cells (H292).
  • Procedure:
    • Infection & Treatment: Infect cells with IAV (e.g., A/Hong Kong/415742/2009 H1N1) at a specific MOI. Simultaneously treat with TCQA (e.g., 200 µM).
    • Cytokine Measurement: After 24 hours, collect cell culture supernatants.
    • Quantification: Use enzyme-linked immunosorbent assays (ELISAs) to measure concentrations of key cytokines/chemokines (CXCL10, CCL5, CCL2, TNF-α, IL-6, IFN-β).
    • Transcriptome Sequencing: For a global view, extract total RNA from treated and control cells. Perform RNA sequencing (RNA-Seq) and subsequent bioinformatic analysis (e.g., PCA, KEGG pathway enrichment) to identify differentially expressed genes and affected pathways.
  • Key Controls: Include mock-infected cells and IAV-infected, untreated cells.
Western Blot Analysis of Signaling Pathways
  • Objective: To validate the involvement of specific signaling pathways (e.g., TLR3/7) identified in the transcriptome analysis.
  • Procedure:
    • Protein Extraction: Lyse cells from different treatment groups.
    • Gel Electrophoresis: Separate proteins using SDS-PAGE.
    • Blotting: Transfer proteins to a PVDF membrane.
    • Antibody Probing: Incubate membrane with specific primary antibodies against targets of interest (e.g., TRIF, MyD88, phospho-STAT1, STAT1).
    • Detection: Use appropriate secondary antibodies and a chemiluminescence detection system to visualize protein levels and phosphorylation status.

Visualizing the Mechanism of Action

The following diagram illustrates the dual mechanistic pathway of TCQA against Influenza A Virus, integrating both direct viral inhibition and modulation of host immune response.

G TCQA Dual Mechanism of Action Against Influenza A Virus IAV Influenza A Virus (IAV) NA Viral Neuraminidase (NA) IAV->NA Expresses TLR37 TLR3 / TLR7 IAV->TLR37 Viral RNA Activates TCQA TCQA TCQA->NA Directly Inhibits (IC₅₀ = 8.9 μM) TCQA->TLR37 Suppresses Pathway Cytokines Pro-inflammatory Cytokines (CXCL10, CCL5, TNF-α, IL-6, IFN-β) TCQA->Cytokines Reduces Production ViralRelease Viral Release & Spread TCQA->ViralRelease Suppresses Inflammation Excessive Inflammation (Cytokine Storm) TCQA->Inflammation Attenuates NA->ViralRelease Promotes MyD88 MyD88 / TRIF TLR37->MyD88 Signals Through NFkB NF-κB Activation MyD88->NFkB Leads to NFkB->Cytokines Transcription Cytokines->Inflammation Causes

Key Insights for Researchers

  • Dual Mechanism Advantage: TCQA's combination of direct antiviral action and host-directed anti-inflammatory therapy represents a promising strategy. It not only inhibits the virus but also mitigates the excessive host immune response responsible for severe tissue damage [1].
  • Considerations for Drug Development: While its direct antiviral potency is lower than that of classic NAIs, its multi-target nature may lead to a higher barrier to viral resistance and better management of immunopathology. Future work should focus on improving its potency and pharmacokinetic profile.
  • Experimental Design: When investigating natural products like TCQA, a combination of direct enzymatic assays, cell-based infection models, and omics approaches (transcriptomics, as used in the primary study) is crucial for fully elucidating the complex and multi-faceted mechanisms of action [1].

References

Comprehensive Effects of TCQA Across Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental findings for TCQA, highlighting its multi-target potential across different biological systems [1].

Cell / Tissue Type Experimental Model Key Effects of TCQA Major Signaling Pathways / Genes Involved
Neuronal Cells Human neural stem cells (hNSCs), Human neuroblastoma SH-SY5Y, Senescence-accelerated mouse-prone 8 (SAMP8) model Stimulated neuronal differentiation; Accelerated ATP production; Ameliorated age-related decline in learning and memory BMP pathway; Genes associated with neurogenesis and ATP processes
Pigment & Hair Follicle Cells Human melanocytes, Human dermal papilla (hDP) cells, Male C3H mice Promoted hair growth; Induced hair pigmentation; Triggered anagen phase of hair cycle Wnt/β-catenin pathway
Adipocyte, Heart, Vascular, and Muscle Tissues In vitro and in vivo models (via meta-analysis) Unveiled novel bioactivities; Strong influence on cell cycle regulation Cell cycle pathways (specific genes not listed in detail)
Pluripotent-like Cells Human pluripotent-like cells Upregulated genes for pigment/neuronal differentiation, neurogenesis, ATP processes, inflammation, and cell cycle Multiple pathways identified via GWAS and transcriptomic meta-analysis

Detailed Experimental Protocols

To ensure reproducibility, here are the methodologies from the key studies on neuronal and dermal cells [1].

  • For Neuronal Differentiation and ATP Production: The genome-wide transcriptomic meta-analysis was conducted on data from human neuroblastoma SH-SY5Y cells and human neural stem cells (hNSCs). Treatment with TCQA was followed by microarray analysis to measure genome-wide mRNA expression. Bioinformatics tools, including the RankProd method, were used to identify consistently differentially expressed genes across studies. Key processes like ATP production and neuronal differentiation were validated by examining the expression of specific gene sets and through functional assays in the SAMP8 mouse model [1].
  • For Hair Growth and Pigmentation: Studies used human dermal papilla (hDP) cells and human melanocytes, with in vivo validation in male C3H mice. The experimental workflow involved treating these cells with TCQA and analyzing the resulting changes via transcriptomic profiling. A key validation method was the use of a 3D spheroid human dermal papilla cell model to screen hair growth-promoting compounds. The activation of the Wnt/β-catenin pathway, a critical regulator of hair follicle induction and pigmentation, was specifically examined to confirm the mechanism of action [1].

Visualizing Key Signaling Pathways

The following diagrams, generated with Graphviz, illustrate the primary signaling pathways modulated by TCQA, as identified in the research [1].

G TCQA Effects on Neuronal and Pigment Cells cluster_neural Neuronal Differentiation & Function cluster_pigment Hair Follicle & Pigmentation TCQA TCQA BMP_Pathway BMP Pathway Activation TCQA->BMP_Pathway ATP_Production Accelerated ATP Production TCQA->ATP_Production Wnt_Pathway Wnt/β-catenin Pathway Activation TCQA->Wnt_Pathway Cell_Cycle_Arrest Cell Cycle Arrest BMP_Pathway->Cell_Cycle_Arrest Neurogenesis Adult Neurogenesis Cell_Cycle_Arrest->Neurogenesis Learning_Memory Improved Learning/Memory Neurogenesis->Learning_Memory ATP_Production->Neurogenesis Anagen_Phase Anagen Phase Initiation Wnt_Pathway->Anagen_Phase Hair_Growth Promoted Hair Growth Anagen_Phase->Hair_Growth Pigmentation Induced Pigmentation Anagen_Phase->Pigmentation

Diagram 1: TCQA activates distinct pathways in neuronal and pigment cells, leading to improved cognitive function and hair growth.

G TCQA Meta-Analysis Workflow for Multi-Target Discovery Start Dataset Curation Processing Data Processing & Quality Control Start->Processing Meta_Analysis Meta-Analysis (RankProd Algorithm) Processing->Meta_Analysis Functional_A Functional Enrichment Analysis (GO, KEGG) Meta_Analysis->Functional_A Validation Validation with Web-Based Tools Functional_A->Validation New_Tissues Novel Bioactivities Identified (Adipocyte, Heart, Muscle) Validation->New_Tissues

Diagram 2: The transcriptomic meta-analysis workflow identified novel tissue targets for TCQA beyond initially studied systems.

Key Research Insights and Implications

  • Inherent Multi-Target Potential: The research emphasizes that natural compounds like TCQA possess inherent multi-target potential due to their versatile chemical structures [1]. The meta-analysis approach was crucial for moving beyond a single-target view and uncovering its comprehensive effects on diverse biological processes, from neurogenesis to cell cycle regulation [1].
  • Platform for Future Research: The findings and the identified upstream regulators provide a strong platform for future investigations. Subsequent studies can focus on deeper mechanistic validation in the newly identified tissues (adipocyte, heart, muscle) and explore the therapeutic applications of TCQA's cell cycle regulation properties [1].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

8

Exact Mass

678.15847025 Da

Monoisotopic Mass

678.15847025 Da

Heavy Atom Count

49

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Miyamae Y, Kurisu M, Murakami K, Han J, Isoda H, Irie K, Shigemori H. Protective effects of caffeoylquinic acids on the aggregation and neurotoxicity of the 42-residue amyloid β-protein. Bioorg Med Chem. 2012 Oct 1;20(19):5844-9. doi: 10.1016/j.bmc.2012.08.001. Epub 2012 Aug 12. PubMed PMID: 22921742.
2: Miyamae Y, Han J, Sasaki K, Terakawa M, Isoda H, Shigemori H. 3,4,5-tri-O-caffeoylquinic acid inhibits amyloid β-mediated cellular toxicity on SH-SY5Y cells through the upregulation of PGAM1 and G3PDH. Cytotechnology. 2011 Mar;63(2):191-200. doi: 10.1007/s10616-011-9341-1. Epub 2011 Mar 19. PubMed PMID: 21424281; PubMed Central PMCID: PMC3080471.

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